5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUFXEMEPWWSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261469 | |
| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59565-52-5 | |
| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59565-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the scientific rationale behind the synthetic pathway, offers a detailed, step-by-step experimental protocol, and outlines a complete characterization workflow. The significance of the 1,3,4-thiadiazole scaffold as a privileged structure in medicinal chemistry is also discussed, highlighting the potential applications of this specific fluorinated derivative.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The unique chemical properties of the 1,3,4-thiadiazole nucleus, such as its mesoionic character, allow for favorable interactions with biological targets and the ability to cross cellular membranes.[4][5][6]
The incorporation of a fluorine atom into pharmacologically active molecules is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. The target molecule of this guide, this compound, combines the privileged 1,3,4-thiadiazole scaffold with a fluorine-substituted phenyl ring, making it a promising candidate for further investigation in drug discovery programs.
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of a thiosemicarbazide derivative. This section details a reliable and efficient method for the preparation of this compound.
Synthetic Strategy: A Mechanistic Overview
The chosen synthetic route involves a two-step process: the formation of an intermediate thiosemicarbazone, followed by oxidative cyclization to yield the desired 1,3,4-thiadiazole. This approach is widely applicable for the synthesis of a variety of 2-amino-5-aryl-1,3,4-thiadiazoles.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-(3-Fluorobenzylidene)thiosemicarbazide
-
To a solution of 3-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL), add thiosemicarbazide (0.91 g, 10 mmol).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1-(3-fluorobenzylidene)thiosemicarbazide.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried 1-(3-fluorobenzylidene)thiosemicarbazide (1.97 g, 10 mmol) in ethanol (30 mL).
-
Add a solution of ferric chloride (FeCl₃) (4.86 g, 30 mmol) in water (10 mL) dropwise with constant stirring.
-
Reflux the mixture for 6-8 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₆FN₃S |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol |
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amine) | 3300-3100 |
| C-H stretching (aromatic) | 3100-3000 |
| C=N stretching (thiadiazole ring) | 1640-1600 |
| C=C stretching (aromatic) | 1600-1450 |
| C-F stretching | 1250-1000 |
| C-S stretching | 700-600 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ, ppm):
-
~7.20-7.80 (m, 4H, Ar-H): A complex multiplet corresponding to the four protons of the 3-fluorophenyl ring.
-
~7.50 (s, 2H, -NH₂): A broad singlet for the two protons of the primary amine group, which is exchangeable with D₂O.
Expected ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ, ppm):
-
~168.0: Carbon of the thiadiazole ring attached to the amine group (C2).
-
~155.0: Carbon of the thiadiazole ring attached to the phenyl group (C5).
-
~162.0 (d, J ≈ 245 Hz): Carbon of the phenyl ring attached to the fluorine atom.
-
~110.0 - 135.0: Other aromatic carbons.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. The electron impact (EI) or electrospray ionization (ESI) technique can be used.
-
Expected [M]⁺ or [M+H]⁺: m/z = 195 or 196
Chromatographic Analysis
3.3.1. Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable mobile phase would be a mixture of non-polar and polar solvents, such as ethyl acetate and hexane.
3.3.2. High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid) would be appropriate.
Potential Applications and Future Directions
The synthesized this compound is a promising candidate for various biological screenings due to the well-documented activities of the 1,3,4-thiadiazole core.
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[2][8][9] The mechanism of action often involves the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.[2]
-
Antimicrobial Activity: The 1,3,4-thiadiazole scaffold is also a key component of many antimicrobial agents.[10][11][12][13] The title compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel anti-infective agent.
Caption: Potential applications and development pathway.
Further derivatization of the 2-amino group can lead to a library of related compounds with potentially enhanced and more specific biological activities. Structure-activity relationship (SAR) studies on these derivatives will be crucial for the development of potent and selective therapeutic agents.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and a comprehensive plan for the characterization of this compound. The scientific rationale behind the synthetic strategy and the significance of the 1,3,4-thiadiazole scaffold have been discussed. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this promising class of compounds.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. scienceopen.com [scienceopen.com]
- 13. dovepress.com [dovepress.com]
The Multifaceted Biological Potential of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] The unique structural features of the 1,3,4-thiadiazole nucleus, such as its aromaticity and the presence of a toxophoric N-C-S moiety, contribute to its ability to interact with various biological targets. Furthermore, the incorporation of a fluorine atom onto a phenyl ring substituent can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule, often leading to improved therapeutic efficacy. This technical guide provides an in-depth exploration of the biological activities of a specific class of these compounds: 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. We will delve into their synthesis, mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential, offering valuable insights for researchers and professionals in the field of drug development.
Synthesis of the Core Scaffold: this compound
The synthesis of the core molecule, this compound, serves as the foundation for the development of a diverse library of derivatives. A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.
General Synthesis Pathway
The synthesis typically proceeds through the following key steps:
-
Formation of Thiosemicarbazone: Reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
-
Oxidative Cyclization: The thiosemicarbazone is then subjected to oxidative cyclization to yield the desired 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole. Various oxidizing agents can be employed for this step.
A detailed protocol for a representative synthesis is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluorobenzaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Sulfuric Acid
-
Ice-cold water
-
Sodium bicarbonate solution
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 3-Fluorobenzaldehyde Thiosemicarbazone
-
Dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1 equivalent) in warm water to the flask.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the thiosemicarbazone intermediate.
-
-
Step 2: Oxidative Cyclization to form this compound
-
To the dried thiosemicarbazone (1 equivalent), add concentrated sulfuric acid dropwise with constant stirring in an ice bath.
-
Allow the mixture to stand at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Activity: A Promising Frontier
Derivatives of 1,3,4-thiadiazole are well-documented for their potent antimicrobial properties. The presence of the fluorophenyl group in the target compounds is anticipated to enhance this activity.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of thiadiazole derivatives is often attributed to their ability to inhibit essential enzymes in microbial metabolic pathways or to disrupt the integrity of the microbial cell wall. The sulfur and nitrogen atoms of the thiadiazole ring can act as ligands, chelating with metal ions crucial for enzymatic functions in bacteria and fungi.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
The agar well diffusion method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.[3][4]
Materials:
-
Nutrient agar plates
-
Bacterial and fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions of varying concentrations
-
Standard antibiotic and antifungal solutions (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO) as a negative control
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of the nutrient agar plates using a sterile cotton swab.
-
Creation of Wells: Aseptically create wells in the inoculated agar plates using a sterile cork borer.
-
Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solutions, standard drug solutions, and DMSO to the respective wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Data Presentation: Antimicrobial Activity of Fluorinated 1,3,4-Thiadiazole Derivatives
While specific data for this compound derivatives is limited, studies on closely related fluorinated compounds have shown significant antimicrobial activity.[5]
| Compound Type | Test Organism | Zone of Inhibition (mm) | Reference |
| Fluorinated 1,3,4-thiadiazole derivative | S. aureus | 18-22 | [5] |
| Fluorinated 1,3,4-thiadiazole derivative | B. subtilis | 20-24 | [5] |
| Fluorinated 1,3,4-thiadiazole derivative | E. coli | 16-20 | [5] |
| Fluorinated 1,3,4-thiadiazole derivative | C. albicans | 15-19 | [5] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,3,4-thiadiazole scaffold is a key component in several compounds with demonstrated anticancer activity.[6] The introduction of a fluorophenyl group can enhance their cytotoxic potential against various cancer cell lines.
Putative Mechanism of Anticancer Action
The anticancer activity of these derivatives may involve multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases.[7] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Fluorophenyl-1,3,4-Thiadiazole Derivatives
A study on fluorophenyl derivatives of 1,3,4-thiadiazole has demonstrated their cytotoxic activity against estrogen-dependent breast cancer cells.[12][13][14]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| A2 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |
| A3 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |
| B1 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |
| B3 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |
Note: The specific substitutions for compounds A2, A3, B1, and B3 are detailed in the referenced literature.[12][13][14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiadiazole derivatives have shown promise in this regard.[15][16]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediator production.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[17][18][19][20][21]
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Test compound solutions
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups and fast them overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: Anti-inflammatory Activity of a Fluorophenyl-Thiadiazole Derivative
A study on a fused triazolo-thiadiazole system containing a fluorophenyl moiety has demonstrated significant anti-inflammatory activity.[22]
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| 3-(2-Fluorophenyl)-6-phenyl-[8][10]triazolo[3,4-b][8][9][10]thiadiazole | 50 | 58.6 | [22] |
| Indomethacin (Standard) | 10 | 65.2 | [22] |
Anticonvulsant Activity: Potential for Neurological Disorders
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. The 1,3,4-thiadiazole nucleus is a recognized pharmacophore for anticonvulsant activity.[2][23]
Proposed Mechanism of Anticonvulsant Action
The anticonvulsant effects of thiadiazole derivatives may be mediated through various mechanisms, including the modulation of ion channels (e.g., sodium and calcium channels), enhancement of GABAergic inhibition, or antagonism of excitatory amino acid neurotransmission.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][24][25][26][27]
Materials:
-
Albino mice
-
Electroconvulsometer with corneal electrodes
-
Test compound solutions
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Saline solution
Procedure:
-
Animal Grouping and Compound Administration: Divide the mice into groups and administer the test compounds and the standard drug, typically via the intraperitoneal route. The control group receives the vehicle.
-
Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the test compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. Determine the ED50 (the dose that protects 50% of the animals from the seizure).
Data Presentation: Anticonvulsant Activity of a Fluorophenyl-Thiadiazole Derivative
A study on a urea derivative of a fluorophenyl-thiadiazole has shown potent anticonvulsant activity in the MES test.[28][29]
| Compound | ED50 (µmol/kg) in MES Test | Reference |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | 0.65 | [28][29] |
Visualizing the Experimental Workflows and Concepts
To further clarify the experimental designs and conceptual frameworks discussed, the following diagrams are provided.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hereditybio.in [hereditybio.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
- 16. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. arjonline.org [arjonline.org]
- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 25. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 29. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific derivative, this compound, incorporates a fluorophenyl moiety, a common substitution in modern drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. We delve into the principles, experimental protocols, and expert interpretation of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is structured to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel thiadiazole-based therapeutic agents.
Molecular Structure and Spectroscopic Blueprint
A thorough spectroscopic analysis begins with a clear understanding of the target molecule's architecture. The structure of this compound combines a heterocyclic 1,3,4-thiadiazole ring with a monosubstituted fluorophenyl group. Each component presents unique spectroscopic signatures that, when analyzed collectively, provide a definitive confirmation of its identity.
Caption: Molecular structure of this compound.
The Analytical Workflow: A Self-Validating System
The confirmation of a synthesized compound's structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. This workflow ensures a high degree of confidence in the final structural assignment, forming a self-validating loop where each piece of spectroscopic data corroborates the others.
Caption: A typical workflow for the synthesis and spectroscopic validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Expertise: FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. For the target molecule, FT-IR is indispensable for confirming the presence of the amine (N-H) group, the aromatic C-H bonds, the C=N imine functionality within the thiadiazole ring, and the C-F bond. The absence of a strong carbonyl (C=O) absorption (around 1700 cm⁻¹) is a crucial piece of evidence confirming the successful cyclization of the thiosemicarbazide precursor.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the dried sample with ~100 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and perform a background scan using an empty sample holder.[4][5][6]
Data Interpretation:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Insights |
| N-H Stretching | Primary Amine (-NH₂) | 3400 - 3100 | A pair of bands (symmetric and asymmetric) is characteristic of a primary amine. Broadening can indicate hydrogen bonding.[7] |
| C-H Stretching | Aromatic (Phenyl Ring) | 3100 - 3000 | Indicates the presence of sp² C-H bonds in the fluorophenyl ring.[5][6] |
| C=N Stretching | Thiadiazole Ring | 1630 - 1590 | A strong absorption confirming the imine character within the heterocyclic ring structure.[7] |
| C=C Stretching | Aromatic (Phenyl Ring) | 1600 - 1450 | Multiple bands are expected due to the aromatic system. |
| C-F Stretching | Fluoro-aromatic | 1250 - 1000 | A strong, characteristic band confirming the presence of the fluorine substituent. |
| C-S Stretching | Thiadiazole Ring | 850 - 810 | Confirms the presence of the carbon-sulfur bond within the thiadiazole ring.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy provides the most detailed information about the molecular skeleton. ¹H NMR maps the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon framework. For this compound, NMR is critical for establishing the substitution pattern on the phenyl ring and confirming the connectivity between the phenyl and thiadiazole moieties. The choice of solvent is crucial; DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like those on the amine group.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and set to 0.00 ppm.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][8] Standard pulse programs are used for both ¹H and ¹³C acquisitions.
¹H NMR Spectroscopy Interpretation
The spectrum is expected to show distinct regions for the amine protons and the aromatic protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Insights |
| -NH₂ | ~7.4 - 7.2 | Broad Singlet (s) | 2H | The chemical shift can vary depending on concentration and temperature. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O exchange.[6] |
| Aromatic H (H2, H4, H5, H6) | ~7.8 - 7.2 | Multiplet (m) | 4H | The four protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine (H2) will likely be a doublet of triplets, while the others will appear as complex multiplets. |
¹³C NMR Spectroscopy Interpretation
The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of both the thiadiazole and fluorophenyl rings.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |
| C2 (Thiadiazole) | ~168 | This carbon is attached to the amine group and two nitrogen atoms, resulting in a significant downfield shift.[6] |
| C5 (Thiadiazole) | ~156 | This carbon is attached to the phenyl ring and is part of the C=N-N system, also appearing significantly downfield.[6] |
| C1' (Phenyl, C-S) | ~132 | The carbon directly attached to the thiadiazole ring. |
| C3' (Phenyl, C-F) | ~162 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted downfield. |
| Aromatic Carbons | ~130 - 110 | The remaining four aromatic carbons will appear in this region, with their shifts influenced by the fluorine substituent. Two- and three-bond C-F couplings (²JCF, ³JCF) will also be observed, further confirming the structure. |
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides direct confirmation of the elemental composition (when using high-resolution MS). The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
-
Molecular Formula: C₈H₆FN₃S
-
Molecular Weight: 195.22 g/mol
-
Expected Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule, [M+H]⁺, at m/z ≈ 196.03 . High-resolution mass spectrometry (HRMS) would confirm the exact mass, validating the elemental formula.
-
Fragmentation: Common fragmentation pathways may include the loss of the amine group or cleavage of the bond between the two rings, providing further structural evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Expertise: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the conjugated system extending across the phenyl and thiadiazole rings will give rise to characteristic absorptions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or DMSO) in a quartz cuvette.
-
Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.[8][9]
Data Interpretation:
-
π→π Transitions:* Strong absorption bands are expected in the range of 250-350 nm . These arise from electronic transitions within the conjugated aromatic system. The presence of the thiadiazole ring and the auxochromic amine group typically results in absorptions at the higher end of this range.[8][9]
-
n→π Transitions:* Weaker absorptions may be observed at longer wavelengths, corresponding to transitions involving the non-bonding electrons on the nitrogen and sulfur atoms.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. FT-IR confirms the key functional groups, MS validates the molecular weight, NMR elucidates the precise atomic connectivity and stereochemistry, and UV-Vis reveals the nature of the conjugated electronic system. Together, these methods form a robust, self-validating framework that is fundamental to research and development in medicinal chemistry.
References
- 1. japsonline.com [japsonline.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Crystal Structure of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A Keystone for Drug Discovery
This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of this compound. While a definitive, publicly accessible single-crystal X-ray structure for this specific molecule is not available at the time of this writing, this document leverages crystallographic data from closely related analogs to predict its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis and a practical framework for obtaining and interpreting its crystal structure. The 2-amino-5-aryl-1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. Understanding the three-dimensional structure of these compounds is paramount for elucidating structure-activity relationships (SAR) and advancing structure-based drug design.
The 1,3,4-thiadiazole ring is a versatile heterocyclic motif that has garnered significant attention in pharmaceutical research[4]. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its rigid, planar conformation, make it an attractive scaffold for designing molecules that can interact with biological targets with high specificity. Derivatives of 2-amino-1,3,4-thiadiazole are known to possess a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antitubercular, and anticancer effects[1][3][5][6]. The introduction of a fluorophenyl group can further enhance the therapeutic potential of these molecules by modulating their lipophilicity, metabolic stability, and binding interactions with target proteins.
Synthesis and Crystallization: A Proposed Protocol
Based on established synthetic routes for analogous compounds, a reliable method for the preparation and crystallization of this compound is proposed below[6][7][8].
Synthesis of this compound
The most common and efficient method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines is the acid-catalyzed cyclization of the corresponding benzoyl thiosemicarbazide.
Experimental Protocol:
-
Preparation of 1-(3-Fluorobenzoyl)thiosemicarbazide:
-
To a solution of 3-fluorobenzoic acid hydrazide (10 mmol) in ethanol (50 mL), add potassium thiocyanate (12 mmol).
-
Add concentrated hydrochloric acid (5 mL) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-(3-fluorobenzoyl)thiosemicarbazide.
-
-
Cyclization to this compound:
-
Add 1-(3-fluorobenzoyl)thiosemicarbazide (5 mmol) portion-wise to pre-cooled concentrated sulfuric acid (15 mL) with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the crude product.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Caption: Proposed two-step synthesis of the title compound.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. The following methods are recommended for growing crystals of this compound suitable for diffraction studies.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethylformamide (DMF), and mixtures thereof).
-
Identify a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment. Crystals should form over several days to weeks as the solvent slowly evaporates.
-
Slow Cooling: Prepare a saturated solution of the compound at the boiling point of the chosen solvent. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly to room temperature. Further cooling in a refrigerator or freezer may promote crystallization.
-
Vapor Diffusion (Hanging or Sitting Drop): This technique is useful for small amounts of material. A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a less-soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Predicted Crystal Structure and Intermolecular Interactions
While the specific crystal structure of this compound is unknown, we can infer its key structural features by examining the crystal structures of its analogs, such as 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine[8][9].
Molecular Geometry
The molecule is expected to be largely planar. The 1,3,4-thiadiazole ring is an aromatic heterocycle and will be planar. The fluorophenyl ring will also be planar. A key structural parameter will be the dihedral angle between the thiadiazole and the fluorophenyl rings. In related structures, this angle typically ranges from 30° to 35°[8][10]. This twist is a result of balancing the steric hindrance between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the thiadiazole ring with the electronic effects of conjugation.
Intermolecular Interactions and Crystal Packing
The crystal packing is likely to be dominated by a network of intermolecular hydrogen bonds involving the 2-amino group and the nitrogen atoms of the thiadiazole ring.
-
N-H···N Hydrogen Bonds: The amino group (-NH₂) provides two hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring (N3 and N4) can act as hydrogen bond acceptors. It is highly probable that these interactions will link the molecules into dimers or extended chains, forming motifs such as the R²₂(8) ring motif[9]. These hydrogen bonds are crucial for the stability of the crystal lattice[8].
-
π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking interactions. These interactions, where the electron-rich π systems of the thiadiazole and/or fluorophenyl rings overlap, further stabilize the crystal structure[9].
-
C-H···F and C-H···S Interactions: Weak C-H···F and C-H···S hydrogen bonds may also play a role in the overall crystal packing. The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor.
X-ray Crystallographic Analysis: A Workflow
Once suitable single crystals are obtained, the following workflow should be employed for data collection and structure determination.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol:
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation and Deposition: The final structure is validated using software like PLATON and a Crystallographic Information File (CIF) is prepared for deposition in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Predicted Crystallographic Data
Based on the analysis of similar structures, a summary of expected crystallographic parameters is presented in the table below. This serves as a useful reference for researchers who successfully crystallize the title compound.
| Parameter | Predicted Value/System | Rationale/Reference |
| Crystal System | Monoclinic or Triclinic | These are common crystal systems for small organic molecules with relatively low symmetry.[11] |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | The presence of intermolecular hydrogen bonds often leads to the formation of centrosymmetric dimers, favoring centrosymmetric space groups.[12] |
| Z (Molecules per unit cell) | 2 or 4 | This is a typical value for small organic molecules in common space groups.[11][12] |
| Key Intermolecular Forces | N-H···N hydrogen bonds, π-π stacking | The amino group and the aromatic rings are the primary drivers of the crystal packing.[8][9] |
| Dihedral Angle | 25° - 40° (Thiadiazole vs. Phenyl) | This range represents a balance between steric hindrance and electronic conjugation, as observed in analogous structures.[8][10] |
Conclusion and Future Directions
The this compound molecule is a compound of significant interest for drug discovery due to the established biological activity of its structural class. This guide provides a robust framework for its synthesis, crystallization, and detailed structural characterization by X-ray crystallography. Although a solved crystal structure is not yet publicly available, the predictive analysis based on closely related analogs offers valuable insights into its likely molecular geometry and crystal packing.
The determination of the precise crystal structure of this compound will be a crucial step in understanding its SAR and will provide a solid foundation for the rational design of new, more potent therapeutic agents. The protocols and predictive data presented herein are intended to accelerate this discovery process, empowering researchers to unlock the full potential of this promising molecular scaffold.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. dovepress.com [dovepress.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacological Profile of Fluorinated 1,3,4-Thiadiazole Compounds
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] The strategic incorporation of fluorine atoms into this privileged heterocyclic structure has emerged as a powerful approach to modulate and enhance its therapeutic potential. Fluorination can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the pharmacological profile of fluorinated 1,3,4-thiadiazole compounds, synthesizing current research on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. We delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for evaluating these compounds. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive the discovery of novel therapeutics based on this promising chemical scaffold.
Chapter 1: The Synergy of 1,3,4-Thiadiazole and Fluorine in Modern Drug Discovery
The 1,3,4-Thiadiazole Core: A Privileged Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms.[1][3] This structural motif is a bioisostere of pyrimidine and is present in numerous clinically used drugs, underscoring its importance in pharmaceutical sciences.[5] Its planarity, aromaticity, and capacity for hydrogen bonding contribute to its ability to interact with a diverse range of biological targets.[1][6] The inherent biological activities of 1,3,4-thiadiazole derivatives are vast, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2][4]
The Transformative Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is highly stable, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target proteins.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
Rationale for the Development of Fluorinated 1,3,4-Thiadiazole Compounds
The combination of the versatile 1,3,4-thiadiazole scaffold with the unique properties of fluorine presents a compelling strategy for the development of novel therapeutic agents. The fluorine atom can act as a critical pharmacophore, enhancing the intrinsic activity of the thiadiazole core and improving its drug-like properties. Research has shown that fluorinated derivatives often exhibit superior potency and selectivity compared to their non-fluorinated counterparts.[7][8]
Chapter 2: Synthetic Pathways to Fluorinated 1,3,4-Thiadiazole Derivatives
The synthesis of fluorinated 1,3,4-thiadiazole derivatives typically involves the cyclization of a thiosemicarbazide with a fluorinated carboxylic acid or its derivative.[3][9][10] A common and efficient method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the ring closure.[9][11]
General Synthetic Workflow
The following diagram illustrates a representative synthetic route for preparing 2-amino-5-(fluorophenyl)-1,3,4-thiadiazole derivatives.
Caption: General synthetic workflow for fluorinated 1,3,4-thiadiazoles.
Chapter 3: Anticancer Properties of Fluorinated 1,3,4-Thiadiazoles
The development of novel anticancer agents is a critical area of research, and fluorinated 1,3,4-thiadiazoles have demonstrated significant potential.[1][5][7]
Mechanisms of Action
These compounds exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases, kinases, and topoisomerases.[1][12]
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways.
-
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing uncontrolled cell division.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the position and number of fluorine substituents on the phenyl ring, as well as the nature of the substituent at the 2-position of the thiadiazole ring, are critical for anticancer activity.[7][13] For instance, compounds with a 4-fluorophenyl group often exhibit enhanced potency.[5]
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative fluorinated 1,3,4-thiadiazole compounds against various human cancer cell lines.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| FT-1 | 4-Fluorophenyl | MCF-7 (Breast) | 3.26 | [5] |
| FT-2 | 2,4-Difluorophenyl | A549 (Lung) | 2.79 | [5] |
| FT-3 | 4-Fluorobenzyl | SKOV-3 (Ovarian) | 3.58 | [5] |
| FT-4 | 2-Fluorophenylamino | A549 (Lung) | Potent Activity | [7] |
| FT-5 | 4-Fluorophenyl | HepG2 (Liver) | 8.107 | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of novel compounds.[14][15]
Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated 1,3,4-thiadiazole compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[14]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
Chapter 4: Antimicrobial Efficacy of Fluorinated 1,3,4-Thiadiazoles
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Fluorinated 1,3,4-thiadiazoles have emerged as a promising scaffold in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[8][16][17][18][19]
Spectrum of Activity and Mechanisms
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][16][17] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature imparted by fluorine can facilitate the penetration of the microbial cell membrane.
SAR for Antimicrobial Potency
The antimicrobial activity is highly dependent on the substitution pattern. For instance, the presence of a fluorine atom on the phenyl ring, often in the para position, has been shown to enhance antibacterial and antifungal effects.[8][16]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for selected fluorinated 1,3,4-thiadiazole derivatives against representative microbial strains.
| Compound ID | Substituent (R) | Microbial Strain | MIC (µg/mL) | Reference |
| FT-A1 | 4-Fluorophenyl | Staphylococcus aureus | 12.5 | [8] |
| FT-A2 | 4-Fluorophenyl | Escherichia coli | 25 | [8] |
| FT-A3 | 3-Fluorophenyl | Bacillus subtilis | 6.25 | [8] |
| FT-F1 | 4-Fluorophenyl | Candida albicans | 12.5 | [16] |
| FT-F2 | 2-Fluorophenyl | Aspergillus niger | 25 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21][22][23]
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium after a defined incubation period.[20][22]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluorinated 1,3,4-thiadiazole compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[22][24]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[22]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[22]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[22]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[21]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[20][22]
Chapter 5: Other Significant Pharmacological Activities
Beyond their anticancer and antimicrobial properties, fluorinated 1,3,4-thiadiazoles have shown promise in other therapeutic areas.
Anti-inflammatory Activity
Certain derivatives have demonstrated potent anti-inflammatory effects, likely through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The electron-withdrawing nature of fluorine can enhance the interaction with the active sites of these enzymes.
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold is present in some anticonvulsant drugs.[25][26][27][28] Fluorinated analogues have been investigated for their potential to treat epilepsy, with some compounds showing significant protection in animal models of seizures.[25][26] The mechanism may involve modulation of ion channels or neurotransmitter systems.
Chapter 6: In Silico Approaches in Drug Design
Computational methods play a crucial role in the rational design and optimization of fluorinated 1,3,4-thiadiazole compounds.
Molecular Docking
Molecular docking studies are used to predict the binding orientation and affinity of these compounds to their target proteins.[29][30][31][32][33] This allows for the identification of key interactions and helps in designing more potent and selective inhibitors.
ADMET Prediction
In silico tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This helps in prioritizing candidates with favorable drug-like properties for synthesis and further testing.
Caption: Workflow for in silico drug design of fluorinated thiadiazoles.
Chapter 7: Conclusion and Future Directions
Fluorinated 1,3,4-thiadiazole compounds represent a highly promising class of molecules with a diverse pharmacological profile. The strategic incorporation of fluorine has proven to be an effective method for enhancing their therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neurology. The continued exploration of this chemical space, guided by a combination of rational design, advanced synthetic methodologies, and robust biological evaluation, holds great promise for the discovery of next-generation therapeutics. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and improve their safety profiles. Furthermore, in vivo studies are essential to validate the preclinical efficacy and pharmacokinetic properties of the most promising candidates.
References
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- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 12. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 18. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 19. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. openaccesspub.org [openaccesspub.org]
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- 26. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 28. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
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- 32. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]
- 33. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
Structure-activity relationship (SAR) of 5-phenyl-1,3,4-thiadiazol-2-amines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-1,3,4-thiadiazol-2-amines
Introduction: The Privileged 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their unique ability to interact with a wide array of biological targets. The 1,3,4-thiadiazole ring is a prominent member of this group.[1][2] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a bioisostere of pyrimidine and pyridazine, allowing it to mimic endogenous structures and interfere with biological processes like DNA replication.[3][4] Its inherent stability, mesoionic character that facilitates membrane crossing, and the presence of the toxophoric =N-C-S- linkage contribute to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][5][6][7]
This guide focuses specifically on the 5-phenyl-1,3,4-thiadiazol-2-amine core. We will dissect its structure-activity relationship (SAR), exploring how modifications to the phenyl ring and the 2-amino group modulate biological efficacy. The objective is to provide researchers and drug development professionals with a foundational understanding of the causality behind molecular design choices for this promising class of compounds.
Core Synthesis: A Self-Validating Protocol
The most common and reliable route to synthesize the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold is through the acid-catalyzed dehydrative cyclization of an appropriate N-benzoyl-thiosemicarbazide intermediate. This method is robust and the purity of the intermediates and final product can be readily verified at each stage.
Experimental Protocol: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
Part A: Synthesis of N-benzoyl-thiosemicarbazide (Intermediate)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve thiosemicarbazide (0.015 mol) in 50 mL of methanol with gentle heating.
-
Addition of Ester: To this solution, add the corresponding benzoic acid ester (0.01 mol).
-
Rationale: Using an ester facilitates a clean reaction. The choice of ester (e.g., methyl benzoate) is often based on commercial availability and ease of removal of the alcohol byproduct.
-
-
Reflux: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel G plates.
-
Isolation: After completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Purification: The resulting solid precipitate is filtered, dried, and recrystallized from rectified spirit or an ethanol/water mixture to yield the pure N-benzoyl-thiosemicarbazide intermediate.[8]
-
Self-Validation: The purity of the intermediate should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR) before proceeding.
-
Part B: Cyclization to 5-phenyl-1,3,4-thiadiazol-2-amine (Final Product)
-
Acid Catalyst: In a flask maintained in an ice bath, carefully add the synthesized N-benzoyl-thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid with constant shaking.[8]
-
Causality: Concentrated H₂SO₄ acts as both a catalyst and a powerful dehydrating agent, driving the intramolecular cyclization to form the thermostable thiadiazole ring.
-
-
Reaction: Allow the mixture to stand at room temperature for a period (typically 1-2 hours) or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until alkaline.
-
Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water to remove inorganic impurities, dried, and recrystallized from ethanol to afford the pure 5-phenyl-1,3,4-thiadiazol-2-amine.[8]
Synthesis Workflow Diagram
Caption: General workflow for the two-part synthesis of the core scaffold.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this scaffold can be systematically tuned by chemical modifications at two primary sites: the 5-phenyl ring and the 2-amino group .
Caption: Key modification points for SAR studies on the core scaffold.
Influence of Substituents on the 5-Phenyl Ring
The electronic and steric properties of substituents on the C-5 phenyl ring are critical determinants of cytotoxic and antimicrobial activity.[9][10]
-
Anticancer Activity:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO₂) or fluoro (-F) groups, on the phenyl ring generally promotes anticancer activity.[9] This is likely due to altered electronic distribution across the molecule, potentially enhancing its ability to interact with biological targets.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) also confer significant activity, suggesting that an optimal electron density on the phenyl ring is crucial rather than a simple linear relationship.[10][11] For instance, compounds with 4-bromo, 4-hydroxy, and 4-methoxy substituents have demonstrated moderate-to-good anticancer activity against the MCF-7 breast cancer cell line.[11]
-
Positional Isomerism: The position of the substituent matters. A study of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues revealed that a 4-hydroxy substituent was most active against skin cancer (SK-MEL-2), while a 3-methoxy-4-hydroxy substitution pattern was optimal against ovarian cancer (SK-OV-3).[10]
-
-
Antimicrobial Activity:
-
A series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines showed that compounds with H, 4-Cl, and 4-Br demonstrated significant antibacterial activity.[8]
-
Conversely, compounds bearing 4-OH and 4-OCH₃ groups exhibited notable antifungal activity.[8] This divergence highlights that different structural features may be required to target bacterial versus fungal machinery.
-
Role and Derivatization of the 2-Amino Group
The 2-amino group is a versatile handle for chemical modification and is considered a key component of the pharmacophore.[12][13] Its basicity and nucleophilicity allow for the synthesis of a vast library of derivatives, including amides, Schiff bases, and ureas, significantly expanding the chemical space for drug discovery.
-
N-Substitution:
-
N-Acylation: Acetylation of the 2-amino group to form an N-acetyl derivative has been shown to dramatically increase binding affinity and selectivity for specific targets, such as the human adenosine A₃ receptor.[14]
-
N-Alkylation/Arylation: Attaching larger groups can enhance activity. For example, N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines showed higher inhibitory activity against breast cancer than the reference drug cisplatin.[9] This suggests that the additional hydrophobic interactions provided by the benzyl group contribute favorably to target binding.
-
-
Formation of Hybrids: The amino group serves as a linker to couple the thiadiazole core with other pharmacologically active moieties. This molecular hybridization strategy is a powerful tool for developing multifunctional agents.
Summary of SAR Findings
| Modification Site | Substituent/Modification | Observed Biological Activity | Reference(s) |
| 5-Phenyl Ring | 4-Cl, 4-Br | Significant Antibacterial | [8] |
| 4-OH, 4-OCH₃ | Significant Antifungal, Good Anticancer | [8][11] | |
| 4-F, 4-NO₂ (with N-benzyl) | Potent Anticancer | [9] | |
| 3-OCH₃-4-OH | Potent against Ovarian Cancer (SK-OV-3) | [10] | |
| 2-Amino Group | N-Acetylation | Increased receptor binding affinity | [14] |
| N-Benzylation | Potent Anticancer | [9] | |
| Unsubstituted (-NH₂) | Retains broad antimicrobial/anticancer activity | [8][11] |
Key Biological Evaluation Protocols
To establish a credible SAR, synthesized compounds must be evaluated using standardized and reproducible biological assays. Here, we detail a common protocol for assessing anticancer activity.
Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer line) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Rationale: MCF-7 is a well-characterized and commonly used cell line for initial screening of potential breast cancer therapeutics.[11] A 24-hour attachment period ensures cells are in a healthy, logarithmic growth phase before drug exposure.
-
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives for a specified period (e.g., 48 hours). Include a positive control (e.g., Doxorubicin or Cisplatin) and a negative control (vehicle, e.g., DMSO).
-
Cell Fixation: After incubation, discard the medium and fix the adherent cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubating for 60 minutes at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, metabolites, and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Causality: SRB is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, thus, the number of living cells.
-
-
Destaining and Solubilization: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. After air drying, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.
Anticancer Assay Workflow Diagram
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Outlook
The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold represents a highly adaptable and pharmacologically significant core for drug discovery. The structure-activity relationship is clearly defined by the nature of substituents on the C-5 phenyl ring and the derivatization of the C-2 amino group. SAR studies consistently show that electron-withdrawing groups on the phenyl ring coupled with N-alkylation or N-arylation of the amine function can lead to potent anticancer agents.[9] Conversely, specific hydroxyl and methoxy substitutions can be tailored to enhance antifungal or antibacterial activity.[8]
Future research should focus on leveraging this well-established SAR to design novel hybrid molecules, explore less common substitution patterns, and perform in-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds. The protocols and relationships detailed in this guide provide a robust framework for the rational design and development of next-generation therapeutics based on this privileged scaffold.
References
- 1. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of novel 1,3,4-thiadiazole derivatives as enzyme inhibitors
An In-Depth Technical Guide on the Discovery of Novel 1,3,4-Thiadiazole Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a quintessential heterocyclic scaffold, demonstrating remarkable versatility and a wide spectrum of pharmacological activities. Its unique physicochemical properties, including metabolic stability and the capacity to engage in crucial biological interactions, have established it as a "privileged structure" in medicinal chemistry.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery pipeline for novel 1,3,4-thiadiazole derivatives as potent enzyme inhibitors. We will explore the foundational principles of rational design, detail robust synthetic methodologies, present protocols for biological evaluation, and analyze structure-activity relationships (SAR). This document is designed to serve as an authoritative resource, bridging theoretical concepts with practical, field-proven insights for professionals dedicated to advancing therapeutic discovery.
The 1,3,4-Thiadiazole Scaffold: A Cornerstone of Enzyme Inhibitor Design
The five-membered aromatic ring of 1,3,4-thiadiazole, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, allowing it to mimic endogenous molecules and interact with biological targets.[2] The sulfur atom enhances liposolubility, while the overall mesoionic character of the ring permits facile passage across cellular membranes, increasing bioavailability.[2]
This scaffold's true power lies in its ability to serve as a central framework for building inhibitors against a diverse array of enzymes, including:
-
Carbonic Anhydrases (CAs): Crucial for pH regulation, with inhibitors used as diuretics and anti-glaucoma agents.[3][6][7]
-
Kinases: Key regulators of cell signaling, representing major targets in oncology (e.g., Bcr-Abl).[2][3]
-
α-Glucosidase: A target for managing type 2 diabetes.[5][8][9]
-
Monoamine Oxidase (MAO): Implicated in neurological disorders, making inhibitors valuable for treating depression and Parkinson's disease.[10]
-
Inflammatory Enzymes: Including Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[8]
-
Aminopeptidases: Involved in tumor cell invasion and metastasis.[11]
The synthetic tractability of the 1,3,4-thiadiazole ring allows for precise modifications at its 2- and 5-positions, enabling a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Rational Design and Synthetic Strategies
The development of potent enzyme inhibitors is not a matter of chance but of deliberate design, validated by synthesis. The process begins with a deep understanding of the target enzyme's active site, often elucidated through X-ray crystallography and computational modeling. This knowledge guides the design of molecules with complementary steric and electronic features.
Causality in Synthesis: The Thiosemicarbazide Route
A prevalent and efficient strategy for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. This choice is predicated on the inherent reactivity of the thiosemicarbazide backbone, which provides the necessary N-N-C-S sequence for forming the heterocyclic ring under relatively mild conditions.
Experimental Protocol: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
This protocol outlines a reliable, two-step process for generating a common thiadiazole core structure.
-
Step 1: Formation of Thiosemicarbazone Intermediate.
-
Rationale: This step creates the open-chain precursor containing the requisite atoms for cyclization. The reaction is a classic condensation, typically acid-catalyzed to activate the carbonyl group of the aldehyde.
-
Procedure: To a solution of an appropriate aromatic aldehyde (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq). Add 2-3 drops of concentrated sulfuric acid as a catalyst. Reflux the mixture for 3-5 hours, monitoring completion via Thin Layer Chromatography (TLC). Cool the mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.[1]
-
-
Step 2: Oxidative Cyclization to the 1,3,4-Thiadiazole Ring.
-
Rationale: An oxidizing agent is used to facilitate the intramolecular cyclization and removal of hydrogen atoms, leading to the stable aromatic thiadiazole ring. Ferric chloride is a common and cost-effective choice.
-
Procedure: Suspend the dried thiosemicarbazone (1.0 eq) in ethanol. Add a solution of ferric chloride (FeCl₃) (2.5 eq) in ethanol dropwise while stirring. Continue stirring at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water. The solid product is filtered, washed thoroughly with water to remove inorganic salts, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Caption: A generalized workflow for the synthesis of 1,3,4-thiadiazole derivatives.
Biological Evaluation: Quantifying Enzyme Inhibition
Once synthesized, the novel compounds must be rigorously tested to determine their biological activity. In vitro enzyme assays are the primary tool for quantifying inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Case Study: Carbonic Anhydrase (CA) Inhibition Assay
Rationale: CAs are metalloenzymes containing a critical zinc ion in their active site. Many 1,3,4-thiadiazole inhibitors function by coordinating with this zinc ion, displacing a water molecule and blocking the enzyme's catalytic activity.[6] The following protocol describes a common spectrophotometric assay that measures the esterase activity of CA.
Experimental Protocol: In Vitro CA Inhibition Assay
This self-validating protocol includes controls to ensure that observed inhibition is due to the compound's interaction with the enzyme and not an artifact.
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (hCA II) in Tris-HCl buffer (pH 7.4).
-
Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.
-
Test Compound Solutions: Prepare serial dilutions of the synthesized 1,3,4-thiadiazole derivatives in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL Tris-HCl buffer.
-
20 µL of the enzyme solution.
-
20 µL of the test compound solution (or DMSO for control).
-
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm for 10 minutes. The rate of formation of the yellow-colored 4-nitrophenolate product is directly proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Structure-Activity Relationship (SAR) and Data Interpretation
SAR studies are the intellectual core of medicinal chemistry, providing the logic for iterative drug design. By synthesizing a series of analogues with systematic structural changes, we can deduce which molecular features are critical for biological activity.[12][13]
Decoding the SAR of 1,3,4-Thiadiazole Inhibitors
For 1,3,4-thiadiazole derivatives, the substituents at the C2 and C5 positions are the primary points of modification.
References
- 1. jocpr.com [jocpr.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 5. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]
An Investigative Guide to the Mechanism of Action of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including potent anticancer and antimicrobial effects.[1][2][3] This guide focuses on a specific analogue, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a compound whose mechanism of action (MoA) is not yet fully elucidated. Drawing upon extensive literature for structurally related compounds, this document presents a comprehensive, hypothesis-driven experimental framework for systematically investigating its biological activity. We provide a logical, multi-phase investigative strategy, complete with detailed protocols and the scientific rationale behind them, to deconvolute the primary MoA of this compound. The proposed workflow is designed to first identify its principal phenotypic effect—anticancer or antimicrobial—and subsequently drill down to specific molecular targets and pathways, equipping research and development teams with a robust roadmap for its preclinical evaluation.
Part 1: Foundational Rationale & Hypothesis Generation
The 1,3,4-Thiadiazole Scaffold: A Cornerstone of Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has captured the attention of medicinal chemists for decades. Its mesoionic character allows molecules containing this scaffold to readily cross cellular membranes and interact with biological targets, often with high stability and low toxicity.[4][5] This ring system is a bioisostere of the pyrimidine nucleus, suggesting a potential to interfere with nucleic acid synthesis.[6][7] Consequently, derivatives have been successfully developed with activities spanning antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory applications.[8][9]
Structural Analysis of the Target Compound
The structure of this compound incorporates several key features that inform our primary hypotheses:
-
2-Amino-1,3,4-thiadiazole Core: This specific arrangement is frequently associated with potent antimicrobial and anticancer activities.[5][10] The amino group provides a critical vector for further chemical modification and interaction with biological targets.
-
5-Aryl Substitution: The presence of an aromatic ring at the 5-position is a common feature in derivatives with significant antitumor effects.[5]
-
3-Fluorophenyl Group: Halogen substitution, particularly fluorine, on the phenyl ring has been shown to enhance the biological activity of various compounds, often improving antibacterial potency or modulating enzyme inhibitory activity.[10][11][12]
Primary Hypotheses for Investigation
Based on this structural analysis and the wealth of data on analogous compounds, we propose two primary, non-mutually exclusive avenues of investigation:
-
Anticancer Activity: The compound possesses the classic features of a 1,3,4-thiadiazole-based cytotoxic agent. Its MoA could involve direct enzyme inhibition (e.g., carbonic anhydrases, protein kinases) or the induction of programmed cell death (apoptosis).[7][13]
-
Antimicrobial Activity: The 2-amino-thiadiazole core and fluorophenyl moiety are strongly suggestive of potential antibacterial and/or antifungal properties.[1][10][14]
The following sections outline a systematic, phased approach to test these hypotheses.
Part 2: Experimental Investigation of Anticancer Potential
The initial goal is to determine if the compound exhibits cytotoxic activity against human cancer cells and, if so, to begin narrowing down the mechanism.
Phase I: Broad Phenotypic Screening
The most efficient starting point is a broad, unbiased screen against a diverse panel of human cancer cell lines. The NCI-60 screen is the gold standard for this purpose, providing a rich dataset that can reveal patterns of activity and suggest potential mechanisms through comparison with known compounds.
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM. Prepare serial dilutions as required by the screening facility.
-
Assay Execution: Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP). The compound will be tested in a single high-dose (typically 10 µM) screen against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Data Analysis: The primary output is a measure of percent growth inhibition for each cell line.
-
Follow-Up: If significant activity is observed (i.e., multiple cell lines show strong growth inhibition or lethality), the compound graduates to a 5-dose assay to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) for each cell line.
-
COMPARE Analysis: The resulting "fingerprint" of activity across the 60 cell lines can be submitted to the NCI's COMPARE algorithm. This tool searches a database of over 40,000 compounds to find agents with similar activity patterns, providing immediate clues to the potential mechanism of action.
| Cell Line | Cancer Type | Hypothetical GI₅₀ (µM) |
| MCF-7 | Breast | 1.2 |
| MDA-MB-231 | Breast | 2.5 |
| A549 | Non-Small Cell Lung | 0.8 |
| HCT-116 | Colon | 5.1 |
| SF-295 | CNS | 0.5 |
| OVCAR-3 | Ovarian | 9.8 |
This table illustrates the type of data obtained, which would guide further investigation toward the most sensitive cancer types.
Caption: Workflow for initial anticancer screening.
Phase II: Target Deconvolution & Mechanistic Assays
Based on the NCI-60 results and the extensive literature on the thiadiazole scaffold, we can pursue several high-probability mechanisms in parallel.
Many thiadiazole-containing molecules are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which helps cancer cells survive in acidic microenvironments.[13][15]
-
Enzyme & Substrate: Use recombinant human CA IX and 4-nitrophenyl acetate (4-NPA) as the substrate.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 20 mM, pH 7.4).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 100 µM. Acetazolamide should be used as a positive control.
-
Reaction Setup (96-well plate):
-
Add 170 µL of buffer to each well.
-
Add 10 µL of test compound dilution (or control).
-
Add 10 µL of CA IX enzyme solution (e.g., final concentration of 10 nM).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of 4-NPA substrate solution (e.g., final concentration of 1 mM).
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader. The rate of 4-nitrophenol production is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Inhibition of CA IX blocks proton export.
Derivatives of this class are known to target the ATP-binding pocket of various protein kinases, such as EGFR and HER-2, which are critical drivers of many cancers.[5][7]
-
Primary Screen: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). Submit the compound for testing at a single concentration (e.g., 1 µM) against a broad panel of hundreds of kinases.
-
Data Analysis: The primary output is typically "% Inhibition" or "% of Control". Identify any kinases that are inhibited by >70% as potential "hits".
-
Secondary Assay (Dose-Response): For any identified hits (e.g., EGFR), perform a dose-response assay to determine the IC₅₀. A time-resolved fluorescence energy transfer (TR-FRET) assay is a common and robust method.
-
TR-FRET Protocol (Example for EGFR):
-
Prepare a 10-point serial dilution of the test compound. Use a known EGFR inhibitor like Gefitinib as a positive control.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme, a europium-labeled anti-phosphotyrosine antibody, and a ULight™-labeled peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and read the plate on a TR-FRET enabled reader.
-
Calculate the ratio of emission signals (665 nm / 615 nm) and determine the IC₅₀ from the dose-response curve.
-
Caption: Inhibition of EGFR blocks downstream signaling.
Regardless of the upstream target, a common downstream effect of effective anticancer agents is the induction of apoptosis.
-
Cell Culture: Plate a sensitive cell line (e.g., A549, identified from Phase I) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at 1x, 5x, and 10x its GI₅₀ value for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Part 3: Experimental Investigation of Antimicrobial Potential
This arm of the investigation seeks to determine if the compound has activity against key bacterial or fungal pathogens.
Phase I: Broad Spectrum Susceptibility Testing
The standard method for determining antimicrobial activity is to measure the Minimum Inhibitory Concentration (MIC).
-
Pathogen Panel: Select a panel of clinically relevant microbes, such as the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) and a fungal representative like Candida albicans.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Compound Plating: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in the appropriate medium, typically ranging from 64 µg/mL down to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbe to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation & Incubation: Add the inoculum to each well. Include a positive control (no drug) and a negative control (no microbes). Incubate plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
| Organism | Gram Stain | Type | Hypothetical MIC (µg/mL) |
| S. aureus (MRSA) | Positive | Bacteria | 4 |
| E. coli | Negative | Bacteria | >64 |
| P. aeruginosa | Negative | Bacteria | 32 |
| C. albicans | N/A | Fungus | 8 |
This table shows how data can reveal a spectrum of activity, in this case, more potent against Gram-positive bacteria and fungi.
Caption: Workflow for antimicrobial investigation.
Part 4: Summary and Future Directions
This guide outlines a logical, industry-standard progression for elucidating the mechanism of action of this compound. The strategy is built on the strong scientific precedent of the 1,3,4-thiadiazole scaffold.
-
If potent anticancer activity is confirmed , future work should focus on validating the identified target in cellular models (e.g., Western blotting for kinase pathway phosphorylation, cellular thermal shift assays for target engagement) and progressing to in vivo studies using xenograft models derived from the most sensitive cell lines.
-
If significant antimicrobial activity is found , subsequent experiments should include time-kill kinetics to determine bactericidal vs. bacteriostatic activity, followed by macromolecular synthesis assays (e.g., incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall) to pinpoint the disrupted cellular process.
-
If the compound shows dual activity , further development will require careful consideration of the therapeutic window and potential for off-target effects.
By following this structured investigative path, researchers can efficiently and robustly characterize the mechanism of this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Strategic Guide to the Preliminary In Vitro Screening of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This five-membered heterocyclic system, with its unique electronic properties, has been extensively explored, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[2][4][5] The compound of interest, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, incorporates a fluorinated phenyl ring, a substitution known to often enhance metabolic stability and binding affinity to biological targets.[6][7] This guide presents a comprehensive, multi-tiered strategy for the initial in vitro evaluation of this compound, designed to efficiently identify its most promising biological activities and pave the way for further drug development.
Our approach is not a rigid set of instructions but rather a logical workflow. We begin with broad, cost-effective screening assays to assess general cytotoxicity and antimicrobial effects. Positive "hits" from this initial phase will then trigger more specific, mechanism-of-action studies to elucidate the compound's mode of action. This strategic funneling of research efforts ensures that resources are directed toward the most promising therapeutic avenues.
Part 1: Foundational Cytotoxicity Screening
The first critical step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational screen helps to identify potential anticancer activity and establishes a therapeutic window for other potential applications.
Scientific Rationale
Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][6][8] The presence of an aromatic ring at the 5-position of the thiadiazole core is often associated with enhanced anticancer effects.[4] Therefore, a primary hypothesis is that this compound may exhibit cytotoxic properties. We will employ the MTT assay, a standard colorimetric method that measures cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
-
Cell Line Selection:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation and Assay:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
The IC50 values for each cell line should be summarized in a table for easy comparison.
| Cell Line | Tumor Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | Experimental Value |
| Fibroblasts | Normal Connective Tissue | Experimental Value | Experimental Value |
Part 2: Broad-Spectrum Antimicrobial Screening
The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore in the design of antimicrobial agents.[10][11] Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.
Scientific Rationale
The nitrogen and sulfur atoms in the thiadiazole ring can interact with microbial enzymes and proteins, leading to the inhibition of essential cellular processes.[12] We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for broth microdilution antimicrobial screening.
Detailed Protocol: Broth Microdilution Assay
-
Microorganism Selection:
-
Assay Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Prepare a standardized inoculum of each microorganism and add it to the wells.
-
Include positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative controls (no compound).[13]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Data Presentation
Summarize the MIC values in a table.
| Microorganism | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |
| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value (Ciprofloxacin) |
| Bacillus subtilis | Gram-positive | Experimental Value | Experimental Value (Ciprofloxacin) |
| Escherichia coli | Gram-negative | Experimental Value | Experimental Value (Ciprofloxacin) |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Experimental Value (Ciprofloxacin) |
| Candida albicans | Fungus | Experimental Value | Experimental Value (Fluconazole) |
| Aspergillus niger | Fungus | Experimental Value | Experimental Value (Fluconazole) |
Part 3: Targeted Enzyme Inhibition Assays (Hypothesis-Driven)
Should the initial screening reveal significant cytotoxic or antimicrobial activity, the next logical step is to investigate potential molecular targets. The 1,3,4-thiadiazole scaffold is a known inhibitor of various enzymes.[1][14]
Scientific Rationale
Based on the structure of this compound, several enzyme classes are plausible targets:
-
Carbonic Anhydrases (CAs): The sulfonamide-like arrangement of the 2-amino-1,3,4-thiadiazole core makes it a potential inhibitor of CAs, which are involved in pH regulation and are overexpressed in some tumors.[15]
-
Kinases: Many kinase inhibitors incorporate heterocyclic rings. Dysregulation of kinases is a hallmark of cancer.[9][16]
-
Urease: For antimicrobial applications, urease is a key virulence factor in some bacteria, and thiadiazole derivatives have shown inhibitory activity against it.[17]
Experimental Workflow: General Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.[1]
Detailed Protocol: Example - Carbonic Anhydrase II Inhibition Assay
-
Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Assay Buffer: Tris-HCl buffer
-
Reference Inhibitor: Acetazolamide[15]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, various concentrations of the test compound, and the hCA II enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the hydrolysis of NPA to 4-nitrophenol.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation
Present the IC50 values for the tested enzymes in a summary table.
| Enzyme Target | IC50 (µM) of this compound | IC50 (µM) of Reference Inhibitor |
| Carbonic Anhydrase II | Experimental Value | Experimental Value (Acetazolamide) |
| Selected Kinase | Experimental Value | Experimental Value (e.g., Erlotinib) |
| Bacterial Urease | Experimental Value | Experimental Value (Thiourea) |
Conclusion and Future Directions
This in-depth technical guide provides a strategic and efficient framework for the preliminary in vitro screening of this compound. By following this multi-tiered approach, researchers can systematically uncover the most promising therapeutic potential of this compound, whether it lies in oncology, infectious diseases, or another therapeutic area. The data generated from these assays will be crucial for making informed decisions about subsequent lead optimization, in vivo efficacy studies, and the overall trajectory of the drug discovery program. The key is to allow the data from each stage to guide the next, ensuring a scientifically rigorous and resource-effective evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | 39181-54-9 [smolecule.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: A Guide to Mechanism, Execution, and Optimization
An Application Note for Researchers and Drug Development Professionals
The 2-amino-5-substituted-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Derivatives of this heterocyclic system are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] This wide range of biological functions has made the 1,3,4-thiadiazole nucleus a focal point for the development of novel drugs.[3][6]
This document provides a detailed protocol for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of steps, this guide elucidates the underlying reaction mechanism, offers field-proven insights into experimental choices, and presents a self-validating protocol complete with characterization data and troubleshooting advice. The primary method detailed herein involves the acid-promoted cyclodehydration of thiosemicarbazide with a carboxylic acid, a robust and versatile route to this important class of compounds.[7][8]
Guiding Principle: The Reaction Mechanism
The most common and efficient pathway to 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation and subsequent intramolecular cyclization of a carboxylic acid and thiosemicarbazide.[7] The reaction is typically facilitated by a dehydrating agent or a strong acid catalyst, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid.
The mechanism proceeds through several key steps:
-
Acylation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This step is often catalyzed by an acid which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
-
Dehydration I: The resulting tetrahedral intermediate eliminates a molecule of water to form an N-acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization: The sulfur atom of the thioamide group then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion.
-
Dehydration II: A final dehydration step from the cyclic intermediate results in the formation of the stable, aromatic 2-amino-1,3,4-thiadiazole ring.[7]
Caption: Generalized reaction mechanism for thiadiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol provides a representative procedure for synthesizing a 2-amino-5-aryl-1,3,4-thiadiazole using phosphorus oxychloride (POCl₃) as the cyclizing and dehydrating agent.[3]
Materials and Reagents
-
Reagents:
-
Benzoic Acid (≥99.5%)
-
Thiosemicarbazide (≥99%)
-
Phosphorus Oxychloride (POCl₃, ≥99%)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) or aqueous Ammonia
-
Ethanol (95% or absolute) for recrystallization
-
Deionized Water
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser with a gas trap/drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL dry round-bottom flask equipped with a magnetic stir bar, combine thiosemicarbazide (0.91 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Cooling: Place the flask in an ice bath to cool the contents to 0-5 °C. This is critical for controlling the initial exothermic reaction with POCl₃.
-
Addition of Cyclizing Agent: Under constant stirring, slowly add phosphorus oxychloride (POCl₃, ~5 mL) dropwise to the mixture using a dropping funnel. CAUTION: This addition is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. The mixture will become a thick paste or slurry.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Gently heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase), observing the disappearance of the starting materials.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (e.g., 500 mL), prepare a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with stirring. This step hydrolyzes the excess POCl₃ and quenches the reaction.
-
Neutralization: The resulting acidic aqueous solution should be neutralized. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute ammonia solution with constant stirring until the pH of the mixture reaches 8-8.2.[9][10] The product will precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization. For 2-amino-5-phenyl-1,3,4-thiadiazole, ethanol is a suitable solvent.[11] Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (FT-IR, NMR, MS).
Data Presentation and Field Insights
The described protocol is highly versatile and can be adapted for a wide range of aliphatic and aromatic carboxylic acids.[8]
Table 1: Representative Synthesis Parameters and Yields
| Substituent (R) | Starting Carboxylic Acid | Cyclizing Agent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | Benzoic Acid | POCl₃ | 3 | ~85-94% | [3][10] |
| 4-Nitrophenyl | 4-Nitrobenzoic Acid | MWI | 0.1 | 85% | [8] |
| Ethyl | Propionic Acid | Polyphosphoric Acid | 1.5 | ~80-90% | [12] |
| 4-Fluorophenyl | 4-Fluorobenzoic Acid | PCl₅ (solid phase) | 0.25 | >91% | [9] |
| Pyridin-4-yl | Isonicotinic Acid | PPE | 10 | ~70-80% | [13] |
MWI = Microwave Irradiation; PPE = Polyphosphate Ester
Table 2: Typical Spectroscopic Data for 2-amino-5-phenyl-1,3,4-thiadiazole
| Technique | Signal | Assignment |
|---|---|---|
| FT-IR (cm⁻¹) | 3270-3300 | N-H stretching (amine) |
| 1620-1640 | C=N stretching (thiadiazole ring) | |
| ~3100 | Aromatic C-H stretching | |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.8-8.0 (m, 2H) | Aromatic protons (ortho to thiadiazole) |
| 7.4-7.6 (m, 3H) | Aromatic protons (meta, para) | |
| ~7.5 (s, 2H) | -NH₂ protons (broad singlet) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 | C2 (C-NH₂) of thiadiazole |
| ~155 | C5 (C-Ph) of thiadiazole | |
| 126-131 | Aromatic carbons |
Note: Exact peak positions can vary based on solvent and instrumentation.[8][14]
Expert Insights & Alternative Methods
-
Choice of Catalyst: While POCl₃ is effective, it is highly corrosive and toxic. Greener and safer alternatives are gaining traction. Polyphosphoric acid (PPA) is a common choice that acts as both solvent and catalyst.[12] More recently, polyphosphate ester (PPE) has been reported as a mild and efficient reagent for this cyclization, avoiding harsh reagents like POCl₃.[13][15]
-
Solid-Phase Synthesis: An innovative approach involves the solvent-free, solid-phase grinding of the carboxylic acid, thiosemicarbazide, and a catalyst like PCl₅ or POCl₃ at room temperature.[9][10] This method is rapid, efficient, requires minimal equipment, and simplifies work-up, offering a significant improvement in terms of green chemistry.[9]
-
From Thiosemicarbazones: An alternative two-step route involves first condensing an aldehyde with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then be subjected to oxidative cyclization using reagents like ferric chloride (FeCl₃) to yield the desired 2-amino-1,3,4-thiadiazole.[16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective cyclizing agent (e.g., hydrolyzed POCl₃).2. Reaction time is too short or temperature too low.3. Product lost during work-up (pH not optimal). | 1. Use fresh, anhydrous reagents.2. Monitor reaction by TLC to ensure completion; extend reflux time if needed.3. Carefully adjust pH to 8-8.2 to ensure complete precipitation of the free amine. |
| Product is Oily or Fails to Solidify | 1. Presence of impurities or unreacted starting material.2. Incorrect pH during neutralization. | 1. Ensure complete reaction. Purify by column chromatography if recrystallization fails.2. Re-check and adjust the pH of the aqueous solution. |
| Charring/Dark Product | 1. Reaction temperature was too high.2. Vigorous, uncontrolled reaction with the cyclizing agent. | 1. Use an oil bath for precise temperature control.2. Add the cyclizing agent very slowly at 0 °C to dissipate heat effectively. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products (e.g., oxadiazole). | 1. Extend the reaction time.2. Ensure anhydrous conditions. Purify carefully by recrystallization or chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. hakon-art.com [hakon-art.com]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 13. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
High-Throughput Screening Assays for 1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine and can readily engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][5] Consequently, 1,3,4-thiadiazole derivatives have been extensively investigated as potential therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][6][7][8]
The diverse mechanisms of action of 1,3,4-thiadiazole derivatives, which include the inhibition of crucial enzymes like kinases, proteases, and carbonic anhydrases, as well as the disruption of protein-protein interactions and DNA replication, make them highly attractive candidates for drug discovery campaigns.[1][3][4][5][9][10] High-throughput screening (HTS) is an indispensable tool for efficiently interrogating large libraries of these compounds to identify promising "hit" molecules that can be further developed into clinical candidates.[11][12]
This comprehensive guide provides detailed application notes and protocols for state-of-the-art HTS assays tailored for the discovery of bioactive 1,3,4-thiadiazole derivatives. We will delve into both biochemical (target-based) and cell-based (phenotypic) screening approaches, offering insights into assay design, optimization, and data interpretation from the perspective of a seasoned application scientist.
Section 1: Foundational Principles of HTS for 1,3,4-Thiadiazole Libraries
A successful HTS campaign hinges on the selection of a robust and relevant assay. For 1,3,4-thiadiazole libraries, the choice of assay should be guided by the putative biological target or the desired phenotypic outcome. The inherent physicochemical properties of the thiadiazole scaffold, such as its potential for fluorescence quenching or aggregation, must also be considered during assay development to minimize the risk of false positives.
Assay Selection Strategy
The initial step involves a critical decision between a target-based or a phenotypic screening approach.
-
Target-Based (Biochemical) Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are highly specific and provide direct evidence of target engagement. Given that many 1,3,4-thiadiazole derivatives are known enzyme inhibitors, biochemical assays are a logical starting point.[4][9]
-
Phenotypic (Cell-Based) Assays: These assays measure the effect of a compound on a cellular phenotype, such as cell viability, apoptosis, or the activation of a specific signaling pathway. Phenotypic screens are advantageous as they assess the activity of a compound in a more physiologically relevant context and can uncover novel mechanisms of action. A significant body of literature supports the use of cell-based assays to evaluate the anticancer properties of 1,3,4-thiadiazoles.[2][13]
The following diagram illustrates the decision-making workflow for selecting an appropriate HTS assay for 1,3,4-thiadiazole libraries.
Caption: Workflow for HTS assay selection.
Section 2: Biochemical HTS Assays for 1,3,4-Thiadiazole Derivatives
Biochemical assays are powerful tools for identifying direct inhibitors of specific enzymes. Here, we present detailed protocols for two widely used HTS-compatible biochemical assays that are particularly relevant for screening 1,3,4-thiadiazole libraries: a Fluorescence Polarization (FP) assay for kinase inhibitors and an AlphaScreen® assay for inhibitors of protein-protein interactions.
Fluorescence Polarization (FP) Assay for Kinase Inhibitors
Principle: FP is a homogeneous assay technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In a kinase inhibition assay, a fluorescently labeled peptide substrate is used. When phosphorylated by the kinase, a specific antibody binds to the phosphorylated peptide, resulting in a large complex with slow tumbling and high FP. An inhibitor will prevent phosphorylation, leaving the small fluorescent peptide unbound, which tumbles rapidly and results in low FP.
Application: This assay is ideal for identifying 1,3,4-thiadiazole derivatives that inhibit the activity of a specific kinase, a common target for this class of compounds.[4][10]
Detailed Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Kinase Solution: Prepare the target kinase in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically by titration.
-
ATP Solution: Prepare ATP in assay buffer at a 2X final concentration (typically at the Km value for the specific kinase).
-
Fluorescent Peptide Substrate: Prepare the fluorescently labeled peptide substrate in assay buffer at a 2X final concentration.
-
Antibody Solution: Prepare the phosphospecific antibody in assay buffer at a 2X final concentration.
-
Test Compounds: Prepare 1,3,4-thiadiazole derivatives in 100% DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the test compound solution to the appropriate wells. For control wells, add 0.5 µL of DMSO.
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP/Peptide Substrate mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of the 2X Antibody Solution.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no kinase) controls.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.
-
AlphaScreen® Assay for Protein-Protein Interaction (PPI) Inhibitors
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a bead-based assay that measures the interaction between two molecules.[11][12][14][15] Donor and acceptor beads are coated with molecules that bind to the two interacting proteins. When the proteins interact, the beads are brought into close proximity, allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation, which generates a chemiluminescent signal. Inhibitors of the PPI will disrupt this proximity, leading to a decrease in the signal.
Application: This assay is well-suited for screening 1,3,4-thiadiazole libraries for compounds that disrupt specific protein-protein interactions, a key mechanism in many diseases.
Detailed Protocol: AlphaScreen® PPI Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA.
-
Protein A-Coated Acceptor Beads: Reconstitute in assay buffer.
-
Streptavidin-Coated Donor Beads: Reconstitute in assay buffer.
-
Biotinylated Protein A: Prepare in assay buffer at a 2X final concentration.
-
GST-Tagged Protein B: Prepare in assay buffer at a 2X final concentration.
-
Test Compounds: Prepare 1,3,4-thiadiazole derivatives in 100% DMSO at a 100-fold higher concentration than the final screening concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the test compound solution to the appropriate wells. For control wells, add 0.5 µL of DMSO.
-
Add 5 µL of a 2X mix of Biotinylated Protein A and GST-Tagged Protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a 2X mix of Protein A-Coated Acceptor Beads and Streptavidin-Coated Donor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no Protein A) controls.
-
Determine the IC₅₀ values for active compounds by plotting percent inhibition against compound concentration.
-
Section 3: Cell-Based HTS Assays for 1,3,4-Thiadiazole Derivatives
Cell-based assays provide a more physiologically relevant context for assessing the activity of 1,3,4-thiadiazole derivatives. Here, we detail two common cell-based HTS approaches: a cytotoxicity assay to assess antiproliferative effects and a reporter gene assay to monitor the modulation of specific signaling pathways.
Cytotoxicity Assay (MTT/XTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cell viability. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Application: This is a fundamental assay for screening 1,3,4-thiadiazole libraries for compounds with anticancer activity.[1]
Detailed Protocol: MTT-Based Cytotoxicity Assay
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in the growth medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Luciferase Reporter Gene Assay
Principle: Reporter gene assays are used to monitor the activity of a specific signaling pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest. Modulation of the pathway by a test compound results in a change in the expression of the reporter gene, which can be quantified by measuring the light output from the luciferase reaction.
Application: This assay is valuable for identifying 1,3,4-thiadiazole derivatives that modulate specific cancer-related signaling pathways, such as NF-κB or p53.
Detailed Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line and Transfection:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Alternatively, transiently transfect a suitable cell line (e.g., HEK293) with the NF-κB luciferase reporter plasmid.
-
-
Assay Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the 1,3,4-thiadiazole derivatives for 1 hour.
-
Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α). Include unstimulated and vehicle controls.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the percent inhibition or activation of the NF-κB pathway for each compound.
-
Determine the IC₅₀ or EC₅₀ values for active compounds.
-
Section 4: Data Presentation and Hit Validation
Summarizing Quantitative Data
The results of HTS campaigns should be presented in a clear and concise manner to facilitate the identification of promising hit compounds. The following tables provide examples of how to summarize the inhibitory activity of 1,3,4-thiadiazole derivatives.
Table 1: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line Application | Reference |
| 1 | Abl | 7.4 | Chronic Myelogenous Leukemia (K562) | [4] |
| 2 | B-Raf | 0.75 | Breast Cancer (MDA-MB-231, MCF-7) | [4] |
| 3 | VEGFR-2 | 0.058 | Breast Cancer (MDA-MB-231, MCF-7) | [4] |
| 4 | EGFR | 1.62 - 4.61 | Various (A549, MDA-MB-231, etc.) | [4] |
Table 2: Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Cancer Cell Lines
| Compound Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin-based 1,3,4-thiadiazole | MCF-7 (Breast) | 3.26 - 15.7 | [2] |
| Ciprofloxacin-based 1,3,4-thiadiazole | A549 (Lung) | 2.79 | [2] |
| Pyridine derivatives | HCT-116 (Colon) | 2.03 - 37.56 | [2] |
| Honokiol derivatives | A549, MDA-MB-231, etc. | 1.62 - 10.21 | [2] |
Hit Validation Workflow
The identification of "hits" from the primary HTS is only the first step. A rigorous hit validation process is crucial to eliminate false positives and confirm the activity of the selected compounds.
The following diagram outlines a typical hit validation workflow.
Caption: A typical hit validation workflow.
Section 5: Mitigating Assay Interference from 1,3,4-Thiadiazole Compounds
Sulfur-containing heterocyclic compounds, including 1,3,4-thiadiazoles, can sometimes interfere with HTS assays, leading to false-positive or false-negative results.[16][17][18][19] It is essential to be aware of these potential artifacts and to implement strategies to mitigate them.
-
Fluorescence Interference: Some 1,3,4-thiadiazole derivatives may be inherently fluorescent or may quench the fluorescence of the assay reagents. This can be addressed by running a pre-screen of the compound library to identify and flag fluorescent compounds.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. The inclusion of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help to prevent aggregation.
-
Reactivity: The thiadiazole ring can be susceptible to chemical reactions that may interfere with the assay. It is important to ensure the stability of the compounds under the assay conditions.
Conclusion
The 1,3,4-thiadiazole scaffold represents a rich source of potential therapeutic agents. The successful identification of novel drug candidates from libraries of these compounds is highly dependent on the implementation of robust and relevant HTS assays. This guide has provided detailed application notes and protocols for a range of biochemical and cell-based HTS assays that are well-suited for screening 1,3,4-thiadiazole derivatives. By carefully selecting the appropriate assay, optimizing the experimental conditions, and implementing a rigorous hit validation strategy, researchers can significantly enhance the efficiency and success of their drug discovery efforts in this important area of medicinal chemistry.
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. jetir.org [jetir.org]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
Application Notes and Protocols for 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine in Cancer Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine in cancer cell line studies. This document outlines the hypothesized mechanism of action, detailed experimental protocols for efficacy evaluation, and guidance on data interpretation, grounded in established scientific principles.
Introduction and Scientific Background
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including notable anticancer properties.[1][2] Derivatives of this scaffold have demonstrated the ability to interfere with various cellular processes crucial for cancer progression, such as cell proliferation and survival.[2] The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate crossing of cellular membranes, allowing for potent interaction with intracellular biological targets.[3][4]
This compound belongs to this promising class of compounds. While specific research on this particular derivative is emerging, extensive studies on structurally related 1,3,4-thiadiazole compounds allow us to hypothesize its potential mechanisms of action. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests it may act as a bioisostere, interfering with DNA synthesis and replication.[1][5] Furthermore, in silico and in vitro studies on similar derivatives suggest a multi-target profile, potentially involving the induction of apoptosis through caspase activation and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[2][6][7] In the context of hormone-dependent cancers, such as estrogen receptor-positive breast cancer, some 1,3,4-thiadiazole derivatives have been investigated as potential aromatase inhibitors.[8]
These application notes will guide the user through a series of robust in vitro assays to characterize the anticancer effects of this compound on various cancer cell lines.
Hypothesized Mechanism of Action: A Multi-pronged Approach
Based on the current body of literature for the 1,3,4-thiadiazole class of compounds, this compound is postulated to exert its anticancer effects through multiple mechanisms. A primary hypothesis is the induction of apoptosis, the cell's intrinsic programmed death pathway. This is likely initiated through the activation of caspase cascades.[6][7] Additionally, the compound may impinge upon critical cell survival signaling pathways.
Caption: Hypothesized signaling pathways affected by the compound.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound. It is recommended to use a panel of cancer cell lines, including those relevant to the hypothesized mechanism (e.g., MCF-7 for estrogen-dependent breast cancer and MDA-MB-231 for a triple-negative breast cancer model).[7][8]
Protocol 1: Cell Viability Assessment using MTT Assay
This assay determines the cytotoxic effect of the compound by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell survival pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, cleaved Caspase-3, Akt, p-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as in Protocol 2, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Caption: A streamlined workflow for in vitro testing.
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparative analysis.
Table 1: Example Cytotoxicity Data for this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | ~0.8 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | ~1.5 ± 0.3 |
| A549 | Lung Carcinoma | Experimental Value | ~1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | Experimental Value | ~0.9 ± 0.15 |
Note: The IC50 values are illustrative and will need to be determined experimentally.
Interpretation of Expected Results:
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected. The IC50 value provides a quantitative measure of the compound's potency.
-
Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) in treated samples compared to the control would indicate the induction of apoptosis.
-
Western Blot Analysis: Successful induction of apoptosis would be confirmed by an increase in the expression of cleaved Caspase-3. Inhibition of survival pathways would be indicated by a decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt.
Conclusion
These application notes provide a robust starting point for investigating the anticancer properties of this compound. The provided protocols are based on standard and widely accepted methodologies in cancer research.[9][10][11] By systematically applying these experimental frameworks, researchers can elucidate the efficacy and potential mechanisms of action of this promising compound, contributing to the broader effort of novel anticancer drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for the Antimicrobial Evaluation of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Promise of Fluorinated 1,3,4-Thiadiazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out for its broad spectrum of pharmacological activities, including potent antimicrobial and antifungal properties.[1][2][3][4] The biological activity of these derivatives is often attributed to the toxophoric N-C-S moiety within the thiadiazole ring.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, promising derivative, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine , as an antimicrobial agent.
The introduction of a fluorine atom to the phenyl ring is a strategic medicinal chemistry approach. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[6][7] This guide will detail the essential in vitro assays required to characterize the antimicrobial profile of this compound, from initial screening to preliminary safety assessment.
Part 1: Foundational Antimicrobial Activity Assessment
The initial evaluation of a novel compound's antimicrobial potential hinges on determining its ability to inhibit microbial growth. The following protocols are fundamental for establishing the antimicrobial spectrum and potency of this compound.
Preliminary Screening: Agar Well Diffusion Assay
This method serves as a qualitative, preliminary test to rapidly screen for the antibacterial activity of the compound.[5] It relies on the diffusion of the compound through a solidified agar medium seeded with a target bacterium.
Causality Behind Experimental Choices: The agar well diffusion method is a cost-effective and straightforward initial screen. A clear zone of inhibition around the well provides a visual and qualitative indication of the compound's ability to inhibit microbial growth. The size of the zone can offer a preliminary idea of the compound's potency, with a larger zone generally suggesting greater antibacterial activity.[5]
Experimental Protocol:
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
-
Agar Plate Preparation and Inoculation:
-
Pour sterile Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile cotton swab, evenly streak the standardized microbial inoculum over the entire surface of the agar plate.
-
-
Well Preparation and Compound Application:
-
Create wells (6-8 mm in diameter) in the seeded agar plates using a sterile cork borer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the compound solution at a specific concentration into each well.
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic).
-
-
Incubation and Observation:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Causality Behind Experimental Choices: This method provides a quantitative measure of the compound's potency, allowing for direct comparison with other antimicrobial agents. The use of 96-well plates facilitates the testing of multiple concentrations and replicates, making it a high-throughput and reproducible assay.
Experimental Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be selected based on the expected potency of the compound.[8]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized inoculum as described in the agar well diffusion protocol.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Data Presentation:
| Microbial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic (e.g., Ciprofloxacin) |
| Staphylococcus aureus | Data | Data |
| Bacillus subtilis | Data | Data |
| Escherichia coli | Data | Data |
| Pseudomonas aeruginosa | Data | Data |
Note: The above table is a template. The actual data needs to be generated through experimentation.
Workflow for Broth Microdilution Assay
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Evaluating the Enzyme Inhibitory Activity of Thiadiazole Compounds
An Application Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiadiazole Scaffold as a Privileged Structure in Enzyme Inhibition
The 1,3,4-thiadiazole is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor and donor make it a versatile core for designing potent and selective modulators of biological targets. A significant portion of the diverse pharmacological activities of thiadiazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects—arises from their capacity to inhibit specific enzymes.[2][3]
Thiadiazole-based compounds have been successfully developed as inhibitors for a wide range of enzyme classes, including, but not limited to, carbonic anhydrases, kinases, ureases, and cholinesterases.[4][5][6][7] This widespread applicability underscores the need for robust, reliable, and well-characterized methods to evaluate their inhibitory potential.
This technical guide provides a comprehensive overview of the principles and protocols for assessing the enzyme inhibitory activity of thiadiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a narrative that moves from initial screening and potency determination to detailed mechanistic studies, grounded in field-proven insights and authoritative references.
Part 1: The Foundational Workflow of Enzyme Inhibition Assays
The journey of characterizing an enzyme inhibitor is a multi-stage process that requires careful planning and execution. The primary objective is to move from identifying a "hit" to characterizing a "lead" compound with a well-understood mechanism of action.
Causality Behind the Workflow
The logical progression from a single-point screen to detailed kinetic analysis is driven by efficiency and resource management. An initial high-throughput screen quickly identifies compounds that interact with the target enzyme. Only these active compounds are then subjected to more resource-intensive potency (IC₅₀) and mechanistic studies. This tiered approach ensures that effort is focused on the most promising molecules.
Caption: General Experimental Workflow for In Vitro Enzyme Inhibition Assays.
Part 2: Potency Determination: The IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[1]
Protocol 2.1: General Method for IC₅₀ Determination
Principle: This protocol uses a serial dilution of the thiadiazole inhibitor to generate a dose-response curve. The enzyme activity is measured at each inhibitor concentration, and the results are plotted to determine the IC₅₀. Spectrophotometric (colorimetric) or fluorometric detection is commonly employed.
Materials:
-
96-well microplate
-
Microplate reader
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Thiadiazole compound stock solution (e.g., 10-50 mM in DMSO)
-
Reference (standard) inhibitor
-
DMSO (for vehicle control and dilutions)
-
Stop solution (if required for the assay)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the thiadiazole compound.
-
Start with the high-concentration stock in DMSO.
-
Perform a 1:10 or 1:20 dilution into the assay buffer to create the highest concentration for the assay (this minimizes the final DMSO concentration).
-
Perform 2-fold or 3-fold serial dilutions in assay buffer across a 96-well plate to generate a range of 8-12 concentrations.
-
-
Assay Plate Preparation:
-
Add a fixed volume (e.g., 10 µL) of each inhibitor dilution to the corresponding wells.
-
Crucial Controls: Include wells for:
-
100% Activity Control: Add vehicle (e.g., 1% DMSO in buffer) instead of the inhibitor.
-
0% Activity/Background Control: Add buffer without the enzyme.
-
-
-
Enzyme Addition: Add a defined amount of enzyme solution (e.g., 40 µL) to all wells except the background control.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]
-
Reaction Initiation: Add the substrate solution (e.g., 50 µL) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-60 minutes) during which the reaction proceeds linearly.
-
Reaction Termination & Detection:
-
If necessary, add a stop solution (e.g., 50 µL of 0.1 M Na₂CO₃ for p-nitrophenol based assays).[1]
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize Data: Subtract the average background control signal from all other readings.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Signal_Inhibitor / Signal_100%_Activity)] * 100
-
Plot and Fit: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is the concentration at which the curve passes the 50% inhibition mark.[8]
Part 3: Unveiling the Mechanism of Inhibition (MOI)
Determining the IC₅₀ value quantifies how potent an inhibitor is, but it does not explain how it works. Mechanism of Inhibition (MOI) studies are critical to understand the specific molecular interactions between the inhibitor, the enzyme, and its substrate. This knowledge is vital for lead optimization in drug discovery.
Key Reversible Inhibition Mechanisms
-
Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate (S). This increases the apparent Kₘ but does not change Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme (E) or the enzyme-substrate complex (ES). This reduces the Vₘₐₓ but does not change the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vₘₐₓ and Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, typically at an allosteric site, but with different affinities. Both Vₘₐₓ and Kₘ are affected.
Caption: Reversible enzyme inhibition mechanisms.
Protocol 3.1: Kinetic Studies for MOI Determination
Principle: By measuring the initial reaction rates at various substrate concentrations in the presence of several fixed inhibitor concentrations, one can determine the inhibitor's effect on the kinetic parameters Kₘ and Vₘₐₓ. Plotting this data, for example on a Lineweaver-Burk (double reciprocal) plot, visually reveals the mechanism of inhibition.[9]
Procedure:
-
Experimental Setup: Design a matrix experiment.
-
Rows: A range of substrate concentrations (e.g., 0.25x to 10x the Kₘ value).
-
Columns: Several fixed concentrations of the thiadiazole inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). The 0x concentration serves as the uninhibited control.
-
-
Assay Execution:
-
For each inhibitor concentration, perform the enzymatic assay across the full range of substrate concentrations.
-
Follow the general assay procedure (Protocol 2.1), but vary the substrate concentration instead of the inhibitor concentration.
-
It is critical to measure the initial reaction rate (V₀). This may require taking multiple readings over time (a kinetic read) to ensure the rate is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot: plot 1/V₀ (Y-axis) versus 1/[S] (X-axis).
-
You will generate a separate line for each inhibitor concentration.
-
Interpretation:
-
Competitive: Lines intersect on the Y-axis.
-
Non-competitive: Lines intersect on the X-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
-
Calculate Inhibition Constant (Ki): The Ki, or inhibition constant, is a measure of the inhibitor's binding affinity. It can be calculated from secondary plots of the slopes or Y-intercepts from the Lineweaver-Burk plot versus the inhibitor concentration.
Part 4: Specific Protocols for Common Thiadiazole Targets
The versatility of the thiadiazole scaffold is evident in the breadth of enzymes it can inhibit. Below are specific, field-proven protocols for three major enzyme classes.
Protocol 4.1: Carbonic Anhydrase (CA) Inhibition Assay
Thiadiazole-sulfonamides are classic inhibitors of zinc-containing carbonic anhydrase enzymes.[4][9]
-
Principle: This protocol measures the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.
-
Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate: 4-Nitrophenyl acetate (NPA) in acetonitrile
-
Reference Inhibitor: Acetazolamide (a known sulfonamide inhibitor)[10]
-
-
Procedure:
-
Add 10 µL of serially diluted thiadiazole compound to wells of a 96-well plate.
-
Add 140 µL of assay buffer.
-
Add 20 µL of hCA II solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 30 µL of NPA substrate solution.
-
Immediately measure the change in absorbance at 400 nm over 10-20 minutes in a kinetic mode.
-
The reaction rate (slope of absorbance vs. time) is proportional to enzyme activity.
-
Calculate % inhibition and IC₅₀ as described in Protocol 2.1.
-
Protocol 4.2: Urease Inhibition Assay
Thiadiazoles are potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori.[11][12][13]
-
Principle: This assay measures the ammonia produced by the urease-catalyzed hydrolysis of urea. The ammonia is quantified using the Berthelot (indophenol) method, where it reacts with phenol and hypochlorite to form a blue-green indophenol complex, measured at ~625 nm.[11]
-
Reagents:
-
Jack Bean Urease
-
Assay Buffer: 100 mM Urea in 0.01 M K₂HPO₄, pH 8.2
-
Phenol Reagent: 1% w/v phenol, 0.005% w/v sodium nitroprusside
-
Alkali Reagent: 0.5% w/v NaOH, 0.1% active chloride NaOCl
-
Reference Inhibitor: Thiourea[13]
-
-
Procedure:
-
Add 10 µL of diluted thiadiazole compound to wells of a 96-well plate.
-
Add 25 µL of urease enzyme solution and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 55 µL of urea buffer solution. Incubate for 15 minutes at 30°C.
-
Add 70 µL of phenol reagent followed by 110 µL of alkali reagent to each well.
-
Incubate for 30 minutes at room temperature for color development.
-
Measure absorbance at 625 nm.
-
Calculate % inhibition and IC₅₀.
-
Protocol 4.3: Protein Kinase Inhibition Assay (General)
Thiadiazoles are widely explored as inhibitors of protein kinases (e.g., EGFR, c-Met, ALK), which are crucial targets in oncology.[6][14][15][16]
-
Principle: A common method is an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity, and its reduction indicates inhibition.
-
Reagents:
-
Target Protein Kinase (e.g., c-Met)
-
Kinase-specific substrate peptide and ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Reference Inhibitor: Staurosporine (broad-spectrum) or a target-specific inhibitor (e.g., Erlotinib for EGFR)[17]
-
-
Procedure:
-
Prepare the kinase reaction mixture in a 96-well plate: buffer, ATP, substrate peptide, and the thiadiazole inhibitor at various concentrations.
-
Add the target kinase to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. A lower signal indicates greater inhibition.
-
Calculate % inhibition and IC₅₀.
-
Part 5: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different thiadiazole compounds.
Table 1: Summary of Inhibitory Potency (IC₅₀) of Hypothetical Thiadiazole Derivatives
| Compound ID | Target Enzyme | Reference Inhibitor | IC₅₀ (µM) [Compound] | IC₅₀ (µM) [Reference] | Citation (for method) |
| THD-01 | hCA II | Acetazolamide | 0.168 | 0.120 | [10] |
| THD-02 | Jack Bean Urease | Thiourea | 0.94 | 22.5 | [12] |
| THD-03 | c-Met Kinase | Crizotinib | 0.075 | 0.004 | [6] |
| THD-04 | Acetylcholinesterase | Neostigmine | 0.018 | 2.186 | [7] |
Table 2: Summary of Mechanistic Data (Ki) for Lead Compound THD-01
| Target Enzyme | Inhibition Type | Kᵢ (µM) | Citation (for method) |
| hCA I | Competitive | 0.167 | [1] |
| hCA II | Competitive | 0.095 | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Introduction: Unlocking the Therapeutic Potential of a Novel Thiadiazole Derivative
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The specific compound, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, represents a novel chemical entity with significant therapeutic promise. Its structural features suggest potential interactions with key biological targets, warranting a thorough and systematic in vivo evaluation.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is designed to move beyond a simple recitation of steps, instead providing a logical and scientifically-grounded framework for designing and executing robust in vivo studies. We will explore the critical preliminary assessments, detailed protocols for toxicity and efficacy evaluation, and the principles of data interpretation necessary to advance this compound through the preclinical pipeline. The primary focus of this guide will be on evaluating its potential as an anticancer agent, a therapeutic area where 1,3,4-thiadiazole derivatives have shown considerable promise.[5][6][7]
Section 1: The Foundation of a Successful In Vivo Study
A well-designed study is paramount to generating reproducible and meaningful data.[8] Before any animal is dosed, a significant amount of preparatory work is required to establish a clear hypothesis, ensure ethical compliance, and develop a viable drug formulation.
Ethical Framework: The 3Rs and Regulatory Compliance
All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are the bedrock of humane animal research.[9]
-
Replacement: Justify why non-animal models are insufficient for the study's objectives.
-
Reduction: Use statistical power analysis to determine the minimum number of animals required to obtain scientifically valid results.
-
Refinement: Employ methods that minimize potential pain, suffering, and distress. This includes using appropriate anesthesia, defining humane endpoints, and ensuring proper animal handling.[10][11]
All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent animal welfare and ethical review body.[12] Furthermore, reporting of results should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[10][12]
Hypothesis-Driven Design
Based on extensive in vitro screening of analogous 1,3,4-thiadiazole compounds, a primary hypothesis is that this compound exhibits significant antitumor activity. Literature reveals that similar compounds are cytotoxic to human cancer cell lines such as MCF-7 (breast) and HepG2 (liver).[6][13] Therefore, a logical starting point is to evaluate the compound's efficacy in a relevant cancer xenograft model.
Formulation and Vehicle Selection
The success of an in vivo study hinges on the ability to deliver a consistent and bioavailable dose of the test compound. The physicochemical properties of this compound must be characterized to select an appropriate vehicle.
Protocol 1.1: Vehicle Screening and Formulation Preparation
-
Solubility Assessment: Test the solubility of the compound in a panel of common, non-toxic vehicles.
-
Vehicle Selection: Choose a vehicle that fully solubilizes or creates a uniform, re-suspendable suspension of the compound at the highest required concentration. The selected vehicle must be well-tolerated by the animal model.
-
Formulation Preparation: Prepare the formulation fresh daily under sterile conditions to prevent contamination, unless stability data supports longer-term storage.
-
Documentation: Meticulously record the composition of the vehicle and the preparation method.
Table 1: Example Vehicles for In Vivo Administration
| Vehicle Composition | Route of Administration | Properties & Considerations |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline | Oral (PO) | Common suspension agent. Requires vigorous mixing. |
| 20% (v/v) PEG-400 in Saline | Intraperitoneal (IP), IV | Solubilizing agent. Check for compound precipitation upon dilution. |
| 10% (v/v) DMSO / 40% (v/v) PEG-400 / 50% Saline | Intraperitoneal (IP), IV | Strong solubilizer, but DMSO can have toxic and pharmacological effects. |
| Corn Oil | Oral (PO), Subcutaneous (SC) | Suitable for lipophilic compounds. |
Section 2: Defining the Therapeutic Window: Toxicity and Pharmacokinetics
Before assessing efficacy, it is critical to determine a safe and pharmacologically active dose range. This is typically achieved through a Maximum Tolerated Dose (MTD) study.
Maximum Tolerated Dose (MTD) Study
The goal of an MTD study is to identify the highest dose of the compound that can be administered without causing unacceptable toxicity. This dose is then used to inform the dose levels for subsequent efficacy studies.
dot
Caption: Decision tree for a typical Maximum Tolerated Dose (MTD) study.
Protocol 2.1: Step-by-Step MTD Evaluation
-
Animal Selection: Use healthy, naive mice of the same strain, sex, and age as those planned for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Start with a minimum of three dose levels, spaced logarithmically (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the compound and vehicle daily for 5-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Record body weights and perform clinical observations daily. Note any signs of toxicity such as lethargy, ruffled fur, ataxia, or changes in breathing.
-
Humane Endpoints: Euthanize any animal that loses >20% of its initial body weight or shows signs of severe distress.
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, body weight loss exceeding 15%, or other severe clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy and consider collecting key organs (liver, kidney, spleen, heart) for histopathological analysis to identify potential target organ toxicity.
Section 3: In Vivo Efficacy Assessment in a Xenograft Model
With a safe dose range established, the next step is to evaluate the compound's anti-tumor activity. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standards in preclinical oncology research.[14] A CDX model using a human cancer cell line is a robust and reproducible starting point.[14][15][16]
dot
Caption: Overall workflow for a cell line-derived xenograft (CDX) efficacy study.
Protocol 3.1: Subcutaneous Tumor Implantation
-
Cell Preparation: Culture human breast cancer cells (e.g., MCF-7) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Counting: Perform a viability count using trypan blue. Cell viability should be >95%.[17]
-
Injection Preparation: Centrifuge cells and resuspend in a sterile, cold 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel® to a final concentration of 5-10 x 10^7 cells/mL.[18][19] Keep on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize a 6-8 week old female immunodeficient mouse (e.g., NOD-SCID or Nude). Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank.[18]
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Protocol 3.2: Study Execution and Monitoring
-
Tumor Growth: Allow tumors to grow. Begin measuring tumor volume with digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an equal distribution of tumor sizes.
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose, e.g., 0.5x MTD)
-
Group 3: Test Compound (High Dose, e.g., MTD)
-
Group 4: Positive Control (Standard-of-care chemotherapy, e.g., Doxorubicin)
-
-
Dosing: Begin the dosing regimen as determined by the study design (e.g., daily for 21 days). Administer the compound via the selected route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize animals if tumors become ulcerated or if humane endpoints are met.
-
Tissue Collection: At the endpoint, collect blood samples and excise tumors. Weigh the tumors and preserve sections in formalin for histology and flash-freeze the remainder for biomarker analysis.
Protocol 3.3: Administration via Oral Gavage (PO)
Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[20]
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.[21]
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[20][22]
-
Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and pass it along the roof of the mouth.[23]
-
Advancement: The needle should slide easily down the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause tracheal intubation or esophageal perforation.[22]
-
Administration: Once the needle is in place, dispense the liquid smoothly.
-
Withdrawal: Remove the needle slowly and return the animal to its cage.[23] Monitor for any signs of distress.
Protocol 3.4: Administration via Intraperitoneal (IP) Injection
IP injection is used for systemic delivery into the peritoneal cavity.
-
Animal Restraint: Restrain the mouse, securing the head and body. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly down. This allows the abdominal organs to shift away from the injection site.[24][25]
-
Site Identification: Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[26]
-
Injection: Using an appropriately sized needle (e.g., 25-27 gauge), insert it at a 30-45 degree angle.[24][26][27]
-
Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no urine (yellow) or intestinal contents (brown/green) are aspirated. If fluid is drawn, withdraw the needle and re-inject at a new site with a fresh needle and syringe.[24][27]
-
Delivery: Inject the substance smoothly and withdraw the needle.
-
Post-Injection Care: Return the animal to its cage and monitor for complications.
Section 4: Interpreting the Results and Planning Next Steps
Quantitative Analysis
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Table 2: Key Efficacy and Toxicity Endpoints
| Parameter | Calculation / Measurement | Interpretation |
| Tumor Volume | (Length x Width²) / 2 | Primary measure of tumor burden. |
| Tumor Growth Inhibition (TGI) | TGI (%) = [1 - (ΔT / ΔC)] x 100 | ΔT = Change in mean tumor volume in Treated group. ΔC = Change in mean tumor volume in Control group. |
| Body Weight Change | % Change = [(Weight_DayX - Weight_Day0) / Weight_Day0] x 100 | Primary indicator of systemic toxicity. |
| Tumor Weight | Final excised tumor weight at necropsy. | Confirmatory endpoint for tumor burden. |
Statistical significance between the treated and vehicle control groups should be determined using appropriate tests, such as a Student's t-test or ANOVA.
Mechanistic Insights and Future Directions
If this compound demonstrates significant TGI, follow-up studies should investigate its mechanism of action. Many anticancer agents work by inducing programmed cell death, or apoptosis.[6][13] Excised tumor tissues can be analyzed for biomarkers of apoptosis.
dot
Caption: Hypothetical apoptotic signaling pathway induced by the test compound.
Future studies could involve Western blotting or immunohistochemistry on tumor lysates to measure the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) and the cleavage (activation) of caspases 9 and 3.[6][13]
Conclusion
This application guide provides a strategic and detailed framework for the in vivo evaluation of this compound. By progressing logically from ethical considerations and formulation development to robust toxicity and efficacy testing, researchers can generate high-quality, reproducible data. A successful outcome in a xenograft model, as outlined here, would provide strong justification for advancing this promising compound into more complex preclinical models and ultimately, toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ichor.bio [ichor.bio]
- 10. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animal-journal.eu [animal-journal.eu]
- 12. Policy on use of animals in research – UKRI [ukri.org]
- 13. mdpi.com [mdpi.com]
- 14. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spontaneous and Induced Animal Models for Cancer Research [mdpi.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. LLC cells tumor xenograft model [protocols.io]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. research.vt.edu [research.vt.edu]
- 25. uac.arizona.edu [uac.arizona.edu]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
- 27. ltk.uzh.ch [ltk.uzh.ch]
Application Notes and Protocols for the Purification of Synthesized 1,3,4-Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. The successful synthesis of novel 1,3,4-thiadiazole derivatives is contingent upon rigorous purification to isolate the target compound from unreacted starting materials, reagents, and side products. This comprehensive guide provides detailed application notes and validated protocols for the purification of synthesized 1,3,4-thiadiazole derivatives, with a focus on recrystallization, column chromatography, and preparative thin-layer chromatography. The causality behind experimental choices is elucidated to empower researchers with the ability to adapt and troubleshoot these methods for their specific derivatives.
Introduction: The Critical Role of Purification in 1,3,4-Thiadiazole Synthesis
The synthesis of 1,3,4-thiadiazole derivatives often involves multi-step reactions that can generate a complex mixture of products.[1][2][3] The presence of impurities can significantly impact the accuracy of subsequent biological assays and characterization data, potentially leading to misleading structure-activity relationships (SAR). Therefore, robust and efficient purification is a cornerstone of successful drug discovery and development programs centered on this heterocyclic core.[4][5]
The choice of purification technique is dictated by the physicochemical properties of the target 1,3,4-thiadiazole derivative (e.g., polarity, crystallinity, solubility), the nature of the impurities, and the scale of the synthesis. This guide will delve into the three most common and effective purification methodologies.
Section 1: Recrystallization - The Art and Science of Crystal Perfection
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility between the desired product and impurities in a given solvent system.[6][7][8] For 1,3,4-thiadiazole derivatives, which are often crystalline solids, recrystallization can be a highly effective and economical method to achieve high purity.
The Principle of Recrystallization
The fundamental principle of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble.[9]
Solvent Selection: The Key to Successful Recrystallization
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.[9][10][11] The ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at room or reduced temperatures.
-
High or very low solvency for impurities.
-
A boiling point that is not excessively high to allow for easy removal from the purified crystals.
-
Inertness towards the target compound.
A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of the crude product in various solvents of differing polarities at room temperature and upon heating.
| Solvent | Polarity Index | Typical Applicability for 1,3,4-Thiadiazoles |
| Water | 10.2 | Suitable for highly polar derivatives, often used in combination with a miscible organic solvent.[12] |
| Ethanol | 5.2 | A versatile and commonly used solvent for a wide range of 1,3,4-thiadiazoles.[3][13][14] |
| Methanol | 6.6 | Similar to ethanol, effective for many derivatives.[15] |
| Acetone | 5.1 | A good solvent, but its low boiling point can be a drawback.[11] |
| Ethyl Acetate | 4.4 | Often used as a component in mixed solvent systems.[12] |
| Dichloromethane | 3.4 | Can be a good solvent, but its volatility requires careful handling. |
| Toluene | 2.4 | Suitable for less polar derivatives.[16] |
| Hexane/Heptane | 0.1 | Typically used as an anti-solvent in mixed solvent systems.[16] |
Table 1: Common Solvents for Recrystallization of 1,3,4-Thiadiazole Derivatives.
Step-by-Step Protocol for Recrystallization
-
Dissolution: Place the crude 1,3,4-thiadiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting "Oiling Out"
A common issue encountered during recrystallization is the separation of the compound as a liquid (oiling out) rather than a solid. This can be addressed by:
-
Slowing the cooling rate.
-
Using a more dilute solution.
-
Adding a seed crystal to induce crystallization.
-
Switching to a different solvent or a mixed solvent system.
Section 2: Column Chromatography - Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[7][17][18] It is particularly useful for purifying non-crystalline compounds or for separating mixtures of compounds with similar polarities.
Principles of Column Chromatography
In column chromatography, a mixture is applied to the top of a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase.
A Systematic Approach to Method Development
-
Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is essential to analyze the crude mixture by TLC. TLC helps in selecting an appropriate solvent system (mobile phase) that provides good separation of the target compound from impurities. The ideal Rf value for the target compound on TLC for column chromatography is typically between 0.2 and 0.4.[19]
-
Choice of Stationary Phase: Silica gel is the most common stationary phase for the purification of 1,3,4-thiadiazole derivatives. For acid-sensitive compounds, deactivated silica gel (e.g., treated with triethylamine) can be used.[19]
-
Solvent System Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used.[20] The polarity of the mobile phase is adjusted to achieve the desired separation.
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate | General purpose for a wide range of polarities. | A standard and versatile system.[20] |
| Dichloromethane / Methanol | For more polar 1,3,4-thiadiazole derivatives. | Methanol concentration should generally not exceed 10% to avoid dissolving the silica gel.[20] |
| Toluene / Ethyl Acetate | For compounds with aromatic character. | Can provide different selectivity compared to hexane-based systems. |
Table 2: Common Mobile Phases for Column Chromatography of 1,3,4-Thiadiazole Derivatives.
Step-by-Step Protocol for Flash Column Chromatography
Flash column chromatography, which utilizes pressure to accelerate the flow of the mobile phase, is the most common form of column chromatography in a research setting.[21]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen stationary phase as a slurry in the initial mobile phase. Allow the stationary phase to settle, ensuring a uniformly packed bed. Add a layer of sand on top of the stationary phase.[22]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[17]
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas). Collect fractions in test tubes or vials.
-
Monitoring the Separation: Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Combining and Concentrating Fractions: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Gradient Elution
For complex mixtures with components of widely differing polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[19][23][24] This allows for the efficient elution of both non-polar and polar compounds in a single run.
Figure 1: General workflow for the purification of 1,3,4-thiadiazole derivatives.
Section 3: Preparative Thin-Layer Chromatography (Prep-TLC) - Small-Scale Precision
Preparative TLC is an excellent technique for the purification of small quantities (typically <100 mg) of compounds.[10][25][26][27] It is particularly useful when only a small amount of pure material is needed for characterization or preliminary biological screening.
The Principle of Preparative TLC
The principle of preparative TLC is identical to that of analytical TLC, but it is performed on a larger scale using thicker adsorbent layers (0.5-2.0 mm) to accommodate more sample.[25][27]
Step-by-Step Protocol for Preparative TLC
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent. Using a capillary tube or a syringe, carefully apply the solution as a narrow band along the origin line of the preparative TLC plate.[26]
-
Development: Place the plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the origin line. Allow the chromatogram to develop until the solvent front is near the top of the plate.
-
Visualization: Visualize the separated bands under UV light (if the compound is UV active) or by using a staining agent. Mark the desired band with a pencil.
-
Extraction: Carefully scrape the silica gel containing the desired compound from the plate using a spatula or razor blade.
-
Elution: Place the collected silica gel in a small funnel with a cotton plug or in a vial. Add a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) to elute the compound from the silica gel.
-
Isolation: Collect the solvent containing the purified compound and remove the solvent under reduced pressure.
Figure 2: Step-by-step workflow for preparative TLC.
Section 4: Purity Assessment
After purification, it is crucial to assess the purity of the 1,3,4-thiadiazole derivative. This is typically done using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure crystalline solid.
-
Spectroscopic Methods (NMR, MS, IR): These techniques confirm the structure of the compound and can also reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and can quantify any remaining impurities.
Conclusion
The purification of synthesized 1,3,4-thiadiazole derivatives is a critical step in the drug discovery process. A systematic approach to selecting and optimizing the purification method, whether it be recrystallization, column chromatography, or preparative TLC, is essential for obtaining high-purity compounds. This guide provides a foundation of knowledge and practical protocols to enable researchers to confidently and efficiently purify their target molecules, thereby accelerating the advancement of their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. chemmethod.com [chemmethod.com]
- 4. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chromtech.com [chromtech.com]
- 19. Purification [chem.rochester.edu]
- 20. Chromatography [chem.rochester.edu]
- 21. youtube.com [youtube.com]
- 22. cactus.utahtech.edu [cactus.utahtech.edu]
- 23. biotage.com [biotage.com]
- 24. lcms.cz [lcms.cz]
- 25. organomation.com [organomation.com]
- 26. How To [chem.rochester.edu]
- 27. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Molecular Docking of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] This five-membered ring system, containing sulfur and two nitrogen atoms, is a versatile pharmacophore. Its biological properties are often attributed to its function as a bioisostere of pyrimidine, a core component of nucleic bases, allowing it to potentially interfere with DNA replication processes in pathological cells.[5] Furthermore, the unique electronic and structural properties of the thiadiazole ring enhance the ability of its derivatives to cross cellular membranes and interact with various biological targets.[5][6]
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and notably, anticancer activities.[2][3][7][8][9] Our focus compound, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine , incorporates this privileged scaffold. The addition of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable interactions. This compound is a promising candidate for investigation against various disease targets, particularly in oncology.[5][10]
This document provides a comprehensive guide to employing molecular docking simulations to investigate the binding potential of this compound against a relevant cancer target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our thiadiazole compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[11] The primary objectives are:
-
Binding Pose Prediction: To determine the most likely conformation of the ligand within the protein's binding site.
-
Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, often expressed as a binding energy (e.g., in kcal/mol).[12][13]
A lower, more negative binding energy score generally indicates a more stable and favorable interaction.[12][14] This in silico approach is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the generation of hypotheses about drug-target interactions, thereby prioritizing candidates for experimental validation.[11][15]
Application Note: A Strategic Workflow for Docking
This section outlines the scientific rationale behind the key stages of a molecular docking study.
Target Selection: Epidermal Growth Factor Receptor (EGFR)
The selection of a relevant biological target is the most critical first step. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Its kinase domain is a key regulator of cell proliferation, and its inhibition is a proven strategy for cancer therapy.[7] Several studies have successfully docked 1,3,4-thiadiazole derivatives into the ATP-binding site of EGFR, making it an excellent and relevant target for our compound.[7] For this protocol, we will use the crystal structure of EGFR in complex with a known inhibitor (PDB ID: 3PP0).[15]
The "Garbage In, Garbage Out" Principle: Ligand & Protein Preparation
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.
-
Ligand Preparation: The 3D structure of this compound must be generated and energy-minimized. This step is crucial because it ensures the ligand is in a low-energy, sterically favorable conformation before docking begins. Tools like Open Babel are used to convert 2D representations to 3D and apply force fields (e.g., MMFF94) to find an energetically stable conformer.[16][17]
-
Protein Preparation: Raw Protein Data Bank (PDB) files are not immediately ready for docking. They often contain water molecules, co-factors, and lack hydrogen atoms. The preparation workflow involves:
-
Removing Non-Essential Molecules: Water molecules and any co-crystallized ligands are typically removed to clear the binding site.[16]
-
Adding Hydrogens: PDB files from X-ray crystallography usually lack hydrogen atoms. Adding hydrogens is essential for correct ionization and hydrogen bond formation.[18][19]
-
Assigning Charges: Partial atomic charges (e.g., Gasteiger charges) must be assigned to all atoms in both the protein and the ligand. These charges are fundamental to calculating the electrostatic interaction component of the docking score.[16]
-
File Format Conversion: The prepared protein and ligand files are converted to the PDBQT format, which includes atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[19][20]
-
Docking Simulation: Defining the Search Space
The docking algorithm systematically samples different positions and orientations of the ligand within a defined search space in the protein, known as the "grid box."
-
Grid Box Definition: The grid box must encompass the entire binding site of interest. A common and effective strategy is to define the center of the grid box based on the coordinates of a co-crystallized ligand from a known protein-ligand complex.[20][21] This ensures the search is focused on the active site where binding is expected to occur.
-
Exhaustiveness: AutoDock Vina uses an "exhaustiveness" parameter that controls the extent of the conformational search.[21] A higher value increases the probability of finding the true minimum-energy binding pose but at the cost of longer computation time. An exhaustiveness of 8 is a standard default, but increasing it can improve the reliability of the results for challenging ligands.[21]
Post-Docking Analysis & Validation: Building Confidence in the Results
Generating a docking score is not the end of the process. The results must be critically analyzed and validated.
-
Binding Energy Analysis: The primary quantitative output is the binding affinity score. As a general guideline for AutoDock Vina scores, values more negative than -6 kcal/mol suggest weak interaction, -7 to -9 kcal/mol suggest moderate interaction, and scores of -10 kcal/mol or lower indicate a strong predicted interaction.[14]
-
Pose Visualization: The top-scoring binding poses should be visually inspected using software like PyMOL or Discovery Studio.[22][23] The key is to assess the plausibility of the interactions. Look for:
-
Hydrogen Bonds: Are there hydrogen bonds formed with key active site residues?
-
Hydrophobic Interactions: Does the ligand make favorable hydrophobic contacts within the pocket?
-
Steric Clashes: Are there any significant steric clashes that would destabilize the complex?
-
-
Protocol Validation (Self-Validating System): A crucial step to ensure the docking protocol is reliable is to perform re-docking .[24] This involves taking the original ligand that was co-crystallized with the protein, removing it, and then docking it back into the binding site using your established protocol. The resulting pose is then superimposed on the original crystal pose. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å is considered a successful validation, indicating that the protocol can accurately reproduce the experimentally determined binding mode.[24][25]
Detailed Protocol: Docking with AutoDock Vina
This protocol uses freely available software: AutoDock Tools (ADT) for file preparation, AutoDock Vina for the docking calculation, and PyMOL for visualization.
Software & Prerequisites
-
AutoDock Tools (MGLTools): For preparing protein and ligand files.[26]
-
AutoDock Vina: The docking engine.[26]
-
Protein Structure: Download PDB ID 3PP0 from the RCSB PDB.
-
Ligand Structure: Obtain the 2D structure (SDF or MOL file) of this compound from a chemical database like PubChem.
Experimental Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
Part A: Ligand Preparation
-
Obtain 2D Structure: Download the SDF file for this compound.
-
Convert to 3D and Minimize: Use Open Babel via the command line. This command converts the 2D SDF to a 3D PDB, performs energy minimization using the MMFF94 force field, and saves it.
-
Prepare PDBQT in AutoDock Tools (ADT):
-
Open ADT. Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save as ligand.pdbqt.
-
Part B: Protein Preparation
-
Load Protein: Open ADT. Go to File -> Read Molecule and open 3PP0.pdb.
-
Clean Protein: Remove water molecules (Edit -> Delete Water). If there are other heteroatom chains not part of the main protein, delete them as well.
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.[18]
-
Add Charges: Go to Edit -> Charges -> Compute Gasteiger.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select 3PP0 and click Select Molecule. A prompt will appear to save the file; save it as protein.pdbqt.[27]
Part C: Docking Execution
-
Define Grid Box:
-
In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box.
-
To center the box, first identify the coordinates of the original co-crystallized ligand. You can do this in PyMOL or by finding the HETATM records in the original PDB file.
-
Enter the X, Y, and Z center coordinates into the Grid Options panel.
-
Adjust the Spacing to 1.0 Å and set the number of points in each dimension (e.g., 40x40x40) to ensure the box covers the entire active site.
-
Note down the center and size values. For 3PP0, a good starting point is approximately:
-
center_x = 15.19
-
center_y = 53.90
-
center_z = 16.92
-
size_x = 20
-
size_y = 20
-
size_z = 20
-
-
-
Create Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with those from the previous step.
-
Run Vina: Open a terminal or command prompt, navigate to the folder containing your four files (protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable), and run the following command:
Data Interpretation and Reporting
Analyzing the Output Files
-
log.txt: This file contains the binding affinity scores for the top 9 predicted poses. The poses are ranked from best (most negative score) to worst.
-
output.pdbqt: This file contains the 3D coordinates for all 9 predicted poses of your ligand.
Quantitative Data Summary
The results from the log.txt file should be summarized in a table.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (lower/upper bound) |
| 1 | -9.5 | 0.000 / 0.000 |
| 2 | -9.2 | 1.852 / 2.431 |
| 3 | -9.1 | 2.115 / 3.012 |
| ... | ... | ... |
Table 1: Sample docking results for this compound against EGFR. Binding affinity is the primary metric, with lower values indicating better affinity.
Visual Analysis and Interaction Mapping
-
Load the protein.pdbqt and output.pdbqt files into PyMOL.
-
The output.pdbqt will load as a multi-state object. You can cycle through the poses.
-
Focus on the top-scoring pose (state 1).
-
Identify and measure key interactions, such as hydrogen bonds to active site residues like Met793, a key residue in the EGFR hinge region.
-
Generate a 2D interaction diagram using software like Discovery Studio or LigPlot+ for clear visualization in reports.[16][22]
Post-Analysis Decision Logic
Caption: Decision-making flowchart for post-docking analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Buy 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | 39181-54-9 [smolecule.com]
- 11. Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers - Annals of National Academy of Medical Sciences [nams-annals.in]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. LigGrep: a tool for filtering docked poses to improve virtual-screening hit rates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
Determining the Cytotoxicity of Thiadiazole Derivatives: A Guide to Cell-Based Assays
Introduction: The Therapeutic Promise and Toxicological Hurdles of Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][2][3][4] These compounds exert their effects through diverse mechanisms, such as the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with key signaling pathways essential for cancer progression.[1][5][6][7] Some derivatives have been shown to act as microtubule-destabilizing agents, disruptors of DNA replication, and inhibitors of enzymes like histone deacetylases (HDACs).[5] The structural versatility of the thiadiazole ring allows for modifications that can enhance biological activity and selectivity towards cancer cells.[5]
However, the journey from a promising compound to a therapeutic agent is contingent on a thorough evaluation of its safety profile. Cytotoxicity, the degree to which a substance can cause damage to cells, is a critical parameter. Therefore, robust and reliable methods to assess the cytotoxic effects of novel thiadiazole derivatives are paramount in drug discovery and development. This guide provides an in-depth overview and detailed protocols for a panel of cell-based assays designed to elucidate the cytotoxic potential of these compounds.
A Multi-Faceted Approach to Cytotoxicity Assessment
A comprehensive understanding of a compound's cytotoxicity requires a multi-pronged approach that evaluates different aspects of cell health. This guide will focus on three key classes of assays:
-
Metabolic Viability Assays: To quantify the overall metabolic activity of a cell population.
-
Membrane Integrity Assays: To detect damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Assays: To specifically measure the induction of programmed cell death.
By employing a combination of these assays, researchers can gain a nuanced understanding of how thiadiazole derivatives impact cell viability and the mechanisms underlying their cytotoxic effects.
Section 1: Assessing Metabolic Viability with the MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.[10]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Section 2: Evaluating Membrane Integrity with the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11] LDH is a stable cytosolic enzyme present in all cell types that is rapidly released into the culture medium upon cell lysis.[11][12]
Principle of the LDH Assay
The assay measures the conversion of lactate to pyruvate by LDH, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be quantified spectrophotometrically.[11] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of lysed cells.
Experimental Workflow: LDH Assay
Caption: Workflow of the LDH assay for cytotoxicity testing.
Detailed Protocol: LDH Assay
Materials:
-
Cells, culture medium, and thiadiazole derivatives (as in MTT assay)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with thiadiazole derivatives in a 96-well plate as described for the MTT assay.[13] Include appropriate controls: untreated cells (spontaneous LDH release), vehicle control, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[13]
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution (e.g., 50 µL) provided in the kit to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[14]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Section 3: Unraveling the Mode of Cell Death - Apoptosis Assays
Many anticancer drugs, including thiadiazole derivatives, induce apoptosis.[5][15][16] Therefore, it is crucial to determine if the observed cytotoxicity is due to programmed cell death.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[17] Caspase-3 and -7 are key executioner caspases.[18]
Principle: This assay utilizes a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is a recognition site for caspase-3 and -7.[19][20] In the presence of active caspase-3/7, the substrate is cleaved, releasing a fluorescent or luminescent molecule that can be quantified.[18][19]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow of the Caspase-3/7 assay.
Detailed Protocol: Caspase-3/7 Assay (Luminescent)
Materials:
-
Cells, culture medium, and thiadiazole derivatives
-
White-walled 96-well plates suitable for luminescence measurements[20]
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with thiadiazole derivatives as previously described. Include positive and negative controls.[20]
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature.[20] Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[17] The JC-1 dye is a lipophilic, cationic fluorescent dye used to monitor mitochondrial health.
Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[21][22] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[21][22] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[21]
Experimental Workflow: JC-1 Assay
Caption: Workflow of the JC-1 assay for mitochondrial membrane potential.
Detailed Protocol: JC-1 Assay
Materials:
-
Cells, culture medium, and thiadiazole derivatives
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in previous protocols.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the kit's instructions. Remove the culture medium and add the JC-1 staining solution to each well.[23]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Aspirate the staining solution and wash the cells with the provided assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity. For J-aggregates (red), use an excitation of ~535 nm and an emission of ~595 nm. For JC-1 monomers (green), use an excitation of ~485 nm and an emission of ~535 nm.[22]
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to the control indicates mitochondrial depolarization and apoptosis.
Section 4: Data Interpretation and Troubleshooting
Data Summary Table:
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT | Metabolic activity | Decreased absorbance indicates reduced cell viability. |
| LDH | Membrane integrity | Increased absorbance indicates cell lysis (necrosis). |
| Caspase-3/7 | Apoptosis execution | Increased luminescence/fluorescence indicates apoptosis. |
| JC-1 | Mitochondrial membrane potential | Decreased red/green fluorescence ratio indicates apoptosis. |
Troubleshooting Common Issues:
| Issue | Potential Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension, calibrate pipettes, and use consistent techniques.[24] |
| Low absorbance in MTT assay | Low cell density, insufficient incubation time. | Optimize cell seeding density and incubation times.[25] |
| High background in LDH assay | Serum in the medium can contain LDH. | Use serum-free medium during the assay incubation.[25] |
| Compound interference | The compound may absorb light at the assay wavelength or directly react with assay reagents. | Run compound-only controls to check for interference. |
For a more comprehensive troubleshooting guide, refer to resources on common issues in cytotoxicity assays.[24][25][26][27]
Conclusion
The evaluation of cytotoxicity is a critical step in the development of thiadiazole derivatives as potential therapeutic agents. The suite of assays described in this guide provides a robust framework for characterizing the cytotoxic effects of these compounds. By combining assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can gain a comprehensive understanding of a compound's mechanism of action and make informed decisions in the drug discovery pipeline.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. raybiotech.com [raybiotech.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine in Biological Samples
Abstract
This document provides a comprehensive guide to the analytical methodologies for the robust quantification of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine in various biological matrices, primarily plasma and urine. As a compound of significant interest in pharmaceutical development, its accurate measurement is critical for pharmacokinetic, toxicokinetic, and metabolic studies. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying principles of method development, from sample preparation to final analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present field-proven insights into optimizing extraction efficiency, chromatographic separation, and mass spectrometric detection. A step-by-step, validated protocol for a high-throughput LC-MS/MS assay is provided, alongside guidance on method validation in accordance with regulatory standards.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound belonging to the thiadiazole class, a scaffold frequently utilized in medicinal chemistry due to its diverse pharmacological activities. The reliable quantification of this analyte in biological fluids is a cornerstone of preclinical and clinical drug development. It enables the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to understanding its efficacy and safety.
The inherent complexity of biological matrices, such as plasma, blood, and urine, presents a significant analytical challenge. These matrices contain a multitude of endogenous components, including proteins, lipids, and salts, that can interfere with the analysis and compromise data quality.[1] Therefore, the development of a selective, sensitive, and robust bioanalytical method is not merely a procedural step but a critical scientific endeavor. This application note will focus on the gold standard for small molecule quantification in complex matrices: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Pre-Analytical Stage: Foundational Choices for Method Success
The journey to accurate quantification begins long before the sample reaches the analytical instrument. The choices made during sample collection, processing, and storage can profoundly impact the integrity of the results.
Sample Collection and Handling
Biological samples should be collected using appropriate anticoagulants (e.g., K2EDTA for plasma) to prevent clotting. It is crucial to minimize hemolysis, as the release of intracellular components can alter the sample matrix and potentially interfere with the assay. Prompt processing, involving centrifugation to separate plasma or serum, is recommended. Samples should be stored frozen, typically at -70°C or lower, to mitigate analyte degradation until analysis.
The Rationale for an Internal Standard
An internal standard (IS) is indispensable in quantitative bioanalysis. It is a compound, structurally similar to the analyte, added at a known concentration to all samples, calibrators, and quality controls. The IS compensates for variability during sample processing and analysis, such as extraction losses and fluctuations in instrument response. For this compound, an ideal IS would be a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N). If unavailable, a close structural analog with similar chromatographic and mass spectrometric behavior can be used.
Sample Preparation: The Art of Isolation and Purification
The primary objective of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[1] The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins. While simple and high-throughput, PPT may not effectively remove other matrix components like phospholipids, which can cause ion suppression in the mass spectrometer.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a more selective technique that partitions the analyte between the aqueous sample and an immiscible organic solvent.[2] The choice of the organic solvent is critical and is based on the polarity and solubility of the analyte. For an amine-containing compound like this compound, adjusting the pH of the aqueous phase to suppress its ionization can enhance its partitioning into the organic layer. LLE generally provides cleaner extracts than PPT but is more labor-intensive.[3]
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) offers the highest degree of selectivity and purification.[4] It utilizes a solid sorbent packed into a cartridge or well-plate to retain the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For aromatic amines, cation exchange or reversed-phase SPE cartridges are often effective.[3][5] SPE is particularly advantageous for achieving low limits of quantification.
The following diagram illustrates the general workflow for these sample preparation techniques.
Caption: Overview of common sample preparation techniques.
Analytical Quantification: The LC-MS/MS Powerhouse
LC-MS/MS is the preferred platform for the quantification of small molecules in biological matrices due to its exceptional selectivity, sensitivity, and speed.[6]
Liquid Chromatography (LC) Separation
The role of the LC system is to separate the analyte from the IS and any remaining matrix components before they enter the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for compounds like this compound. A C18 column is a typical choice, providing good retention and separation for moderately polar compounds.
The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the analyte and to clean the column.
Tandem Mass Spectrometry (MS/MS) Detection
The mass spectrometer provides two layers of selectivity. The first mass analyzer (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺, in positive ion mode) of the analyte. This selected ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored by the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity.
Detailed Application Protocol: A Validated LC-MS/MS Method
This section provides a step-by-step protocol for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., 5-(3-Fluorophenyl-¹³C₆)-1,3,4-thiadiazol-2-amine)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma with K2EDTA as anticoagulant
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte: To be determined experimentallyIS: To be determined experimentally |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution for the IS at an appropriate concentration.
-
Calibration Standards: Spike blank human plasma with the analyte working solutions to prepare a calibration curve, typically covering a range of 1 to 1000 ng/mL.
-
Quality Controls: Prepare QCs in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Extraction Protocol (SPE)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 25 µL of the IS working solution to each well and vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to each well and vortex.
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 500 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A:B (95:5) and inject into the LC-MS/MS system.
The following diagram outlines the key steps of this validated analytical protocol.
Caption: Workflow of the validated LC-MS/MS method.
Method Validation: Ensuring Data Integrity and Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
Key validation parameters are summarized in the table below:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of the nominal concentration. |
Conclusion: A Roadmap to Reliable Bioanalysis
The successful quantification of this compound in biological samples is a multi-faceted process that demands careful consideration of pre-analytical factors, sample preparation strategies, and analytical conditions. The LC-MS/MS method detailed in this application note provides a robust and reliable framework for achieving accurate and precise results. By adhering to the principles of method validation and sound scientific practice, researchers can generate high-quality data that is essential for advancing drug development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 3. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Thiosemicarbazides
Welcome to the Technical Support Center for the cyclization of thiosemicarbazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this versatile and crucial class of reactions. Here, you will find scientifically grounded explanations, practical solutions to common experimental hurdles, and detailed protocols to help you achieve optimal results in your synthesis of bioactive heterocyclic compounds.
Introduction: The Synthetic Versatility of Thiosemicarbazide Cyclization
Thiosemicarbazides are invaluable building blocks in synthetic organic chemistry, serving as precursors to a wide array of biologically active heterocyclic compounds.[1][2][3] Their unique structural motif, featuring multiple nucleophilic centers, allows for diverse cyclization pathways, yielding important scaffolds such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiadiazines.[1][4] These heterocycles are prominent in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties.[5]
The outcome of the cyclization reaction is highly dependent on the reaction conditions, with the pH of the medium being a critical determinant.[6] Generally, acid-catalyzed cyclization of acylthiosemicarbazides favors the formation of 1,3,4-thiadiazoles, while base-catalyzed conditions promote the synthesis of 1,2,4-triazoles.[6][7] This guide will delve into the nuances of optimizing these conditions to help you selectively synthesize your desired heterocyclic product with high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the cyclization of thiosemicarbazides, providing a systematic approach to troubleshooting.
Issue 1: Consistently Low Product Yield
Low yields are a frequent challenge in heterocyclic synthesis and can arise from several factors.[8][9]
Question: My reaction yield is consistently low, even though TLC/LC-MS analysis shows consumption of the starting material. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields in thiosemicarbazide cyclization reactions. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[8]
-
Causality: The cyclization reaction has an activation energy barrier that must be overcome. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Conversely, excessive heat or prolonged reaction times can lead to product decomposition.[10]
-
Solution: Perform small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
-
Purity of Reagents and Solvents: Impurities in the starting thiosemicarbazide, cyclizing agent, or solvent can interfere with the reaction.[8]
-
Causality: Impurities can act as catalysts for side reactions or inhibit the desired transformation. Water is a common impurity in solvents that can hydrolyze reactants or intermediates.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Atmospheric Moisture and Oxygen: Some cyclization reactions are sensitive to air and moisture.[8]
-
Causality: Oxygen can lead to oxidative side products, while moisture can react with reagents or intermediates.
-
Solution: If your reaction is sensitive to air or moisture, employ inert atmosphere techniques, such as using a nitrogen or argon blanket.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates and yields.[8]
-
Causality: Inadequate mixing leads to poor mass transfer between phases, limiting the contact between reactants.
-
Solution: Ensure vigorous stirring, especially for reactions with suspended solids.
-
-
Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[8][10]
-
Causality: The acidic or basic conditions required for cyclization can sometimes promote the degradation of the product.
-
Solution: Monitor the reaction for the appearance of degradation products. If product instability is suspected, consider milder reaction conditions or a modified workup procedure. Quenching the reaction at the optimal time is crucial.[9]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Multiple Products
The formation of a mixture of products is a common issue, often stemming from the competing cyclization pathways of the thiosemicarbazide intermediate.
Question: My reaction is producing a mixture of the expected 1,2,4-triazole and the isomeric 1,3,4-thiadiazole. How can I improve the selectivity?
Answer:
The selectivity between 1,2,4-triazole and 1,3,4-thiadiazole formation is primarily controlled by the pH of the reaction medium.[6]
-
For the Synthesis of 1,2,4-Triazoles (Base-Catalyzed):
-
Causality: In a basic medium, the more acidic N-H proton of the thiosemicarbazide is deprotonated, leading to an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by cyclization and dehydration to form the 1,2,4-triazole ring.[4]
-
Solution: Employ basic conditions for the cyclization. Common bases include aqueous sodium hydroxide, potassium hydroxide, or sodium methoxide in methanol.[6] The reaction is typically carried out at reflux temperature.
-
-
For the Synthesis of 1,3,4-Thiadiazoles (Acid-Catalyzed):
-
Causality: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The sulfur atom of the thiosemicarbazide then acts as the nucleophile, attacking the carbonyl carbon. Subsequent cyclization and dehydration yield the 1,3,4-thiadiazole.[7][11]
-
Solution: Utilize acidic catalysts for the cyclization. Commonly used acids include concentrated sulfuric acid, phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[6][12] The choice of acid can influence the reaction rate and yield.
-
Table 1: General Reaction Conditions for Selective Cyclization
| Desired Product | Catalyst Type | Common Reagents | Typical Solvents |
| 1,2,4-Triazole | Base | NaOH, KOH, NaOMe | Water, Ethanol, Methanol |
| 1,3,4-Thiadiazole | Acid | H₂SO₄, POCl₃, PPA | Chloroform, Dioxane, Neat |
Logical Flow for Selective Synthesis
Caption: Reaction pathway selection based on catalytic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of substituents on the thiosemicarbazide backbone and the acyl group in the cyclization reaction?
A1: Substituents can have a significant electronic and steric influence on the cyclization reaction.[7][13] Electron-donating groups on the aryl rings can generally facilitate the reaction, while bulky substituents may hinder the cyclization due to steric hindrance.[13][14] The nature of the substituents can also affect the stability of the resulting heterocyclic ring.
Q2: My reaction is very sluggish. How can I increase the reaction rate?
A2: Increasing the reaction temperature is a common method to accelerate the reaction.[6] However, be cautious as higher temperatures can also lead to the decomposition of the thiosemicarbazide starting material and an increase in side products.[10] Alternatively, you can explore the use of a more potent catalyst, but this should be done carefully to avoid unwanted side reactions.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent technique for more quantitative monitoring.[6][15]
-
Product Characterization: The structure of the synthesized compounds should be confirmed using a combination of spectroscopic techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups in the molecule.[7]
-
Q4: Can I use the same acylthiosemicarbazide precursor to synthesize both a 1,3,4-thiadiazole and a 1,2,4-triazole?
A4: Yes, this is one of the elegant features of thiosemicarbazide chemistry. By subjecting the same acylthiosemicarbazide intermediate to either acidic or basic cyclization conditions, you can selectively synthesize the corresponding 1,3,4-thiadiazole or 1,2,4-triazole.[6]
Q5: Are there any alternative, milder methods for cyclization?
A5: Yes, researchers have developed alternative methods to overcome the harsh conditions of strong acids or bases. For instance, the use of polyphosphate ester (PPE) has been reported for the synthesis of 1,2,4-triazole-3-thiol and 1,3,4-thiadiazol-2-amine derivatives under relatively milder conditions.[12][16] Solid-phase synthesis techniques have also been employed for the preparation of 1,3,4-thiadiazole derivatives.[17]
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (Base-Catalyzed Cyclization)
-
To a solution of the appropriate acylthiosemicarbazide (1 equivalent) in ethanol or water, add an aqueous solution of sodium hydroxide (2-4 equivalents).
-
Heat the reaction mixture at reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (Acid-Catalyzed Cyclization)
-
To the appropriate acylthiosemicarbazide (1 equivalent), add a dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.
-
Stir the mixture at room temperature or gently heat for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazi...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in biological screening of thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole-based compounds. This guide is designed to provide expert-driven insights and practical troubleshooting strategies to address the common challenge of inconsistent results in biological screening. Thiadiazoles are a privileged scaffold in medicinal chemistry, but their unique physicochemical properties can often lead to artifacts and misleading data.[1][2][3] This resource will help you navigate these complexities, ensuring the integrity and reliability of your screening campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My thiadiazole hit is potent in the primary screen, but its activity is not reproducible or disappears in follow-up assays. What's happening?
Answer: This is a classic and frequently encountered problem in early-stage drug discovery. The initial promising activity of your thiadiazole compound may not be due to specific binding to your target but could be an artifact of assay interference. Thiadiazole scaffolds are frequently identified as Pan-Assay Interference Compounds (PAINS).[4][5][6]
Core Problem: PAINS are compounds that appear as "hits" in many different assays due to non-specific mechanisms rather than direct, selective interaction with the intended biological target.[6] For thiadiazoles, several interference mechanisms are well-documented.[4][5][7]
Troubleshooting Workflow:
-
Step 1: In Silico Assessment:
-
Action: Use computational filters to check if your thiadiazole derivative contains substructures known to be PAINS. Several free online tools and commercial software packages have PAINS filters.
-
Rationale: This initial check can quickly flag problematic chemotypes, including certain 1,2,4-thiadiazoles and benzothiadiazoles, which are known to be reactive.[4][5] While not definitive, a positive flag warrants a higher degree of suspicion and more rigorous experimental validation.
-
-
Step 2: Investigate Compound Aggregation:
-
Action: Rerun your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.
-
Rationale: Poorly soluble compounds can form colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[8] If the compound's potency significantly decreases or disappears in the presence of a detergent, aggregation is the likely cause. The lipophilic nature of many thiadiazole compounds can contribute to poor aqueous solubility and a higher propensity for aggregation.[9][10]
-
-
Step 3: Rule out Non-Specific Reactivity (Thiol Reactivity):
-
Action: Perform the assay in the presence of a high concentration (e.g., 1 mM) of a reducing agent like Dithiothreitol (DTT).
-
Rationale: Certain thiadiazole scaffolds are electrophilic and can covalently modify nucleophilic residues, particularly cysteine, on proteins.[4][5][7] This covalent modification can lead to irreversible inhibition that is not specific to your target's active site. If the compound's activity is abolished or significantly reduced in the presence of DTT, it suggests non-specific thiol reactivity.[8]
-
-
Step 4: Confirm with an Orthogonal Assay:
-
Action: Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a colorimetric assay for confirmation.[11]
-
Rationale: This is a crucial step to eliminate artifacts related to the specific assay format. A true hit should demonstrate activity across multiple, mechanistically distinct assay platforms.[12]
-
Question 2: I'm observing high background or signal quenching in my fluorescence-based assay. Could my thiadiazole compound be the cause?
Answer: Yes, it is highly probable. Many heterocyclic compounds, including some 1,3,4-thiadiazole derivatives, possess intrinsic fluorescent properties or can interfere with the optical properties of the assay.[5][13]
Core Problem: Direct interference with the assay's detection system is a common source of false positives and negatives. This can manifest as autofluorescence (the compound itself emits light at the detection wavelength) or quenching (the compound absorbs the excitation or emission light of the reporter fluorophore).
Troubleshooting Steps:
-
Run a "Compound-Only" Control:
-
Action: Prepare wells containing your compound at the screening concentration in the assay buffer, but without the enzyme or other biological components. Read the plate on the same instrument used for the main screen.
-
Rationale: This simple control will immediately reveal if your compound is autofluorescent at the assay's excitation and emission wavelengths.
-
-
Perform an Interference Assay:
-
Action: Run the assay reaction to completion to generate the fluorescent product. Then, add your thiadiazole compound and measure the signal.
-
Rationale: If the signal decreases upon adding the compound, it indicates quenching. If the signal is unaffected, your compound does not interfere with the detection of the final product.[11]
-
-
Wavelength Scanning:
-
Action: If available, use a spectrophotometer or plate reader with scanning capabilities to determine the absorption and emission spectra of your compound.
-
Rationale: This provides a detailed profile of your compound's optical properties and helps to understand if there is an overlap with the fluorophores used in your assay. Some thiadiazoles exhibit dual fluorescence effects that are sensitive to pH and solvent polarity.[13]
-
Question 3: My dose-response curves are inconsistent, showing steep or irregular slopes. What could be the underlying issue?
Answer: Inconsistent dose-response curves are often a red flag for complex compound behavior in the assay solution. For thiadiazoles, this can be linked to solubility, stability, or non-specific modes of inhibition.
Core Problem: Ideal inhibitors display a classic sigmoidal dose-response curve. Deviations from this suggest that the measured activity is not solely due to a simple, reversible binding equilibrium with the target.
Troubleshooting and Data Interpretation:
| Observation | Potential Cause (Thiadiazole-Specific) | Recommended Action |
| Steep, sharp curve (Hill slope > 1.5) | Compound Aggregation: Aggregates often form above a critical concentration, leading to a sudden, sharp increase in inhibition. | Perform Dynamic Light Scattering (DLS) to detect aggregates. Re-test with detergent (see Q1). |
| Shallow, flat curve (Hill slope < 0.8) | Compound Instability/Degradation: The compound may be degrading over the course of the assay incubation. | Assess compound stability in assay buffer using HPLC-MS over the experiment's time course. |
| "Bell-shaped" curve (activity decreases at high concentrations) | Assay Artifact: At high concentrations, compound insolubility or off-target effects can interfere with the readout. | Visually inspect wells for precipitation. Lower the maximum concentration tested. |
| Irreproducible IC50 values | Poor Solubility/Precipitation: The compound may be crashing out of solution, leading to variable effective concentrations. | Measure the thermodynamic solubility of the compound in the assay buffer.[14] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for triaging and validating thiadiazole screening hits.
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Detergent
Objective: To determine if the observed biological activity is due to the formation of compound aggregates.
Materials:
-
Thiadiazole compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
All other components of your biological assay
Procedure:
-
Prepare two sets of assay plates.
-
Plate A (Control): Perform your standard dose-response experiment.
-
Plate B (Detergent): a. Prepare your assay buffer to contain a final concentration of 0.01% Triton X-100. b. Use this detergent-containing buffer for all dilutions and reaction steps. c. Perform the identical dose-response experiment as in Plate A.
-
Incubate and read both plates according to your standard protocol.
-
Data Analysis: Compare the IC50 values from Plate A and Plate B. A significant rightward shift (>10-fold) or complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based activity.[8]
References
- 1. isres.org [isres.org]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach | MDPI [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
This guide is intended for researchers, scientists, and drug development professionals working with 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (referred to herein as "Compound F-TD"). We provide field-proven insights and detailed protocols to address common stability challenges encountered during in vivo studies, ensuring data integrity and maximizing the therapeutic potential of this compound class.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the inherent stability and handling of Compound F-TD.
Q1: What are the primary stability concerns for 2-amino-1,3,4-thiadiazole derivatives like Compound F-TD?
A1: The 1,3,4-thiadiazole ring system is generally considered to be robust and possesses significant aromatic character, which confers a high degree of in vivo stability.[1][2][3][4] However, two primary areas of concern for this scaffold are susceptibility to photodegradation and, to a lesser extent, hydrolysis under harsh pH conditions. The exocyclic amino group can also be a site for metabolic reactions in vivo.
-
Photodegradation: Aromatic heterocyclic systems, including thiazoles, can be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] Studies on structurally related thiazoles have shown that degradation can occur via a reaction with singlet oxygen, leading to ring cleavage.[7][8] Therefore, protecting Compound F-TD from light during all stages of storage, formulation, and administration is critical.
-
Hydrolytic Stability: While generally stable, the thiadiazole ring can undergo hydrolysis under extreme acidic or basic conditions, although this is less common under physiological pH. Forced degradation studies are necessary to determine the specific pH limits for Compound F-TD.
-
Oxidative Stability: The sulfur atom in the thiadiazole ring can be susceptible to oxidation.[9][10] This can be exacerbated by the presence of oxidizing agents or metal ions in formulation vehicles.
Q2: What are the recommended storage and handling conditions for Compound F-TD?
A2: To ensure long-term stability, Compound F-TD solid powder should be stored in an inert atmosphere (e.g., under argon or nitrogen), protected from light, and kept at a controlled room temperature or refrigerated, depending on long-term stability data. Solutions should be freshly prepared whenever possible. If stock solutions must be stored, they should be kept in amber vials at -20°C or -80°C and undergo stability assessment before use in pivotal studies.
Q3: My in vivo studies show low or inconsistent bioavailability. Could this be a stability issue?
A3: Yes, but it is more frequently linked to poor aqueous solubility, a common characteristic of aromatic heterocyclic compounds. Low bioavailability can result from:
-
Poor Solubility & Dissolution: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption.
-
Precipitation in Dosing Vehicle: The compound might be soluble in a non-aqueous vehicle but precipitates upon contact with the aqueous environment of the stomach or intestine.
-
Pre-systemic (First-Pass) Metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.
-
In Vivo Degradation: While the 1,3,4-thiadiazole core is stable, degradation can still occur.[1][4]
Troubleshooting should first focus on solubility and formulation before investigating in vivo degradation. See the Troubleshooting Guide (Section 2) for detailed strategies.
Q4: What formulation strategies can enhance the stability and bioavailability of Compound F-TD?
A4: Improving the formulation is one of the most effective ways to overcome both stability and solubility challenges. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can prevent recrystallization and maintain the drug in a higher-energy, more soluble amorphous state.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and protect the drug from degradation in the GI tract.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can improve the dissolution rate and bioavailability.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility and protecting it from degradation.
The choice of strategy depends on the specific physicochemical properties of Compound F-TD.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during in vivo experiments.
Problem: High variability and/or low exposure in pharmacokinetic (PK) studies.
This is a common and multifaceted problem. The following workflow helps to systematically identify and address the root cause.
Caption: Troubleshooting workflow for poor in vivo performance.
Data Presentation: Vehicle Screening for Compound F-TD
When encountering precipitation or poor solubility, a systematic vehicle screening is the first step. The table below provides a starting point for evaluating common preclinical vehicles.
| Vehicle Composition | Solvent Type | Key Characteristics & Considerations | Suitability for Compound F-TD |
| Saline (0.9% NaCl) | Aqueous | Standard vehicle, but unlikely to be suitable for poorly soluble compounds. | Low |
| 5% Dextrose in Water (D5W) | Aqueous | Alternative to saline. | Low |
| 10% Solutol HS 15 in Saline | Aqueous Surfactant | Can increase solubility but may have its own toxicological profile. | Medium |
| 20% PEG400 in Saline | Aqueous Co-solvent | Common vehicle for increasing solubility. Check for precipitation upon dilution. | Medium-High |
| 40% PEG400 / 10% Ethanol / 50% Saline | Aqueous Co-solvent | More aggressive co-solvent system. Ethanol can cause irritation. | Medium |
| Corn Oil / Sesame Oil | Lipid / Oil | Suitable for highly lipophilic compounds. May lead to slow or variable absorption. | Medium-High |
| 0.5% Methylcellulose (MC) in Water | Aqueous Suspension | For administering the compound as a fine powder suspension. Particle size is critical. | High (as suspension) |
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for assessing and improving the stability of Compound F-TD.
Protocol 3.1: Forced Degradation Study to Identify Stability Liabilities
Objective: To identify the degradation pathways and key instability triggers for Compound F-TD according to ICH guidelines.[3] This information is crucial for developing stable formulations and analytical methods.[8]
Materials:
-
Compound F-TD
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Formic acid
-
Calibrated photostability chamber and oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Compound F-TD in ACN.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2, 6, and 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature, protected from light, for 2, 6, and 24 hours.
-
Thermal Stress: Store the solid compound and the solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For other samples, dilute directly.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS/MS method.
-
The mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B).
-
Monitor the parent peak and detect the appearance of new peaks (degradants).
-
-
Data Interpretation:
Protocol 3.2: Preparation of an Amorphous Solid Dispersion (ASD) Formulation
Objective: To enhance the solubility and stability of Compound F-TD by formulating it as an ASD using the solvent evaporation method.
Materials:
-
Compound F-TD
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Solvent (e.g., Dichloromethane, Methanol, Acetone)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Polymer and Drug Dissolution:
-
Determine the desired drug loading (e.g., 10%, 20% w/w).
-
Dissolve both Compound F-TD and the selected polymer (e.g., 90 mg PVP K30 and 10 mg Compound F-TD) in a minimal amount of a common solvent (e.g., 20 mL of 1:1 Dichloromethane:Methanol) in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.
-
-
Final Drying:
-
Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
-
Milling:
-
Carefully scrape the solid material from the flask.
-
Gently grind the material into a fine, uniform powder using a mortar and pestle.
-
-
Characterization (Self-Validation):
-
Visual Inspection: The resulting powder should be a homogenous solid.
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting peak for the crystalline drug, indicating successful amorphization.
-
Powder X-Ray Diffraction (PXRD): Confirm the amorphous nature by the absence of sharp diffraction peaks characteristic of the crystalline drug.
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the unformulated crystalline compound to confirm enhanced dissolution rate and extent.
-
References
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- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Photostabilization of polyvinyl chloride by some new thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Photodegradation of etridiazole by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nasc.ac.in [nasc.ac.in]
- 14. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for High-Purity 1,3,4-Thiadiazole Derivatives
Welcome to the technical support center dedicated to the purification of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The unique electronic and structural properties of the 1,3,4-thiadiazole ring can present specific challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when purifying 1,3,4-thiadiazole derivatives?
A1: The primary challenges often stem from the polarity and the presence of basic nitrogen atoms in the thiadiazole ring.[1][2] These features can lead to strong interactions with polar stationary phases like silica gel, resulting in issues such as poor peak shape, streaking on TLC plates, and sometimes irreversible adsorption during column chromatography.[1][2] Additionally, some derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1][3]
Q2: My 1,3,4-thiadiazole derivative seems to be unstable. What are the general stability and storage recommendations?
A2: 1,3,4-Thiadiazoles are generally stable aromatic compounds.[4] However, the stability can be influenced by the substituents on the ring. Derivatives with functionalities sensitive to acid or base should be handled with appropriate precautions. For long-term storage, it is advisable to keep the high-purity compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric oxygen.
Q3: How do I choose the best initial purification strategy for my crude 1,3,4-thiadiazole derivative?
A3: The choice of purification strategy depends on the scale of your synthesis and the nature of the impurities. For solid compounds, recrystallization is often a good first choice due to its simplicity and scalability. If your compound is an oil or if recrystallization fails, column chromatography is the next logical step. For achieving very high purity (>99%), especially for analytical standards or late-stage drug candidates, preparative HPLC is often necessary.[5][6][7]
Q4: What are some common impurities I might expect from the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?
A4: Common synthetic routes, such as the cyclization of thiosemicarbazides or the reaction of acylhydrazines with a sulfur source, can lead to specific impurities.[8][9][10] These may include unreacted starting materials, partially cyclized intermediates, and side products from over-reaction or rearrangement. If a solvent like ethanol is used in the synthesis, you might also find ethylated byproducts.
Purification Workflow for 1,3,4-Thiadiazole Derivatives
Caption: General purification workflow for 1,3,4-thiadiazole derivatives.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can sometimes be challenging. Here are solutions to common problems.
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[11] This is often due to a high level of impurities or a suboptimal solvent choice.
-
Causality: Impurities can depress the melting point of your compound, causing it to separate as a liquid at a temperature where the pure compound would crystallize. Alternatively, if the solvent's boiling point is higher than the compound's melting point, the compound may melt before dissolving.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[12]
-
Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask to encourage gradual crystal formation. Rapid cooling favors oil formation.[12]
-
Change Solvent System: Your solvent may be too "good." Try a solvent system where your compound has slightly lower solubility. A mixed solvent system can be effective. Common solvents for thiadiazole derivatives include ethanol, benzene-chloroform mixtures, and acetic acid.[13][14]
-
Pre-purify: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove the bulk of the impurities that are inhibiting crystallization.[3]
-
Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A: This is often due to a supersaturated solution where crystal nucleation has not initiated.[12][15]
-
Causality: For crystals to form, a small nucleus or seed is required to start the crystal lattice growth. In a very clean solution, this nucleation may not occur spontaneously.
-
Solutions:
-
Scratch the Flask: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[15]
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This will act as a template for further crystal growth.[12]
-
Reduce Solvent Volume: You may have used too much solvent.[12][16] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound, then try cooling again.
-
| Recrystallization Solvent Systems for 1,3,4-Thiadiazole Derivatives |
| Solvent System |
| Ethanol or Aqueous Ethanol |
| Benzene/Chloroform |
| Acetic Acid |
| Hexane/Ethyl Acetate |
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a workhorse technique for purifying a wide range of organic compounds. However, the polar nature of 1,3,4-thiadiazoles requires special consideration.
Q: My compound is streaking badly or staying at the baseline of the TLC plate, even with a polar mobile phase like 100% ethyl acetate. What's happening?
A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[1]
-
Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms in the 1,3,4-thiadiazole ring can form strong hydrogen bonds or acid-base interactions with these silanol groups, causing the compound to stick to the stationary phase and elute slowly and unevenly, which appears as streaking or tailing.[1][2]
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a base to your mobile phase.[1]
-
Use a More Polar Mobile Phase: A common starting point for very polar compounds is 5% methanol in dichloromethane (DCM).[1] You can gradually increase the methanol concentration. Be cautious with high percentages of methanol (>10%) as it can start to dissolve the silica gel.[1]
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.
-
Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be an excellent option.[2]
-
-
Caption: How a basic modifier reduces peak tailing on silica gel.
Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 1% triethylamine by volume.
-
Dry pack or wet slurry pack your column with silica gel as you normally would.
-
Flush the packed column with 2-3 column volumes of the triethylamine-containing mobile phase. This neutralizes the acidic sites on the silica.[17]
-
Carefully load your sample onto the column.
-
Elute the column with the triethylamine-containing mobile phase, collecting fractions as usual.
Troubleshooting Guide: Preparative HPLC
Preparative HPLC is used to isolate and purify compounds with high purity, often for pharmaceutical applications.[5][6][7][19]
Q: I'm seeing poor resolution and peak splitting in my preparative HPLC run. What are the likely causes?
A: Poor resolution and peak splitting at the preparative scale often point to issues with column overload, an unoptimized method, or improper sample injection.
-
Causality: Injecting too much sample (mass overload) or dissolving the sample in a solvent much stronger than the mobile phase (volume overload) can cause significant peak distortion.[20] The separation conditions that work at an analytical scale may not be robust enough for the larger amounts of material used in preparative HPLC.
-
Solutions:
-
Optimize at the Analytical Scale First: Before moving to a preparative column, develop a robust separation method on an analytical HPLC column with the same stationary phase. Aim for good resolution between your target peak and adjacent impurities.
-
Reduce Sample Load: The loading capacity of a preparative column is finite. Try injecting a smaller amount of your compound to see if the peak shape improves. As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[21]
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a weaker solvent.[22] Injecting a sample dissolved in a strong solvent like pure methanol or DMSO into a highly aqueous mobile phase can cause peak distortion.
-
Check for Column Degradation: High backpressure or a sudden loss of resolution can indicate a clogged or degraded column.[20] Try flushing the column with a strong solvent or, if necessary, replace it.
-
| Preparative HPLC Starting Conditions for 1,3,4-Thiadiazole Derivatives | | :--- | :--- | | Parameter | Recommendation | | Column | Reversed-phase C18 for polar derivatives. | | Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | | Mobile Phase B | Acetonitrile or Methanol + 0.1% of the same acid | | Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. | | Detection | UV detection at a wavelength where your compound and impurities absorb. Mass spectrometry (MS) can be used for fraction triggering.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. isres.org [isres.org]
- 5. agilent.com [agilent.com]
- 6. gilson.com [gilson.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recrystallization [wiredchemist.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. chromtech.com [chromtech.com]
- 22. ijsdr.org [ijsdr.org]
Technical Support Center: A Strategic Guide to Minimizing Off-Target Effects of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine and other novel small molecule inhibitors. This guide provides a comprehensive framework for proactively minimizing and troubleshooting off-target effects to ensure the generation of robust and reproducible data. Given that this compound is a novel investigational compound, this document establishes a best-practice workflow based on extensive experience with analogous small molecules.
I. Foundational Principles: Understanding and Anticipating Off-Target Effects
II. Proactive Off-Target Mitigation Strategy
A systematic approach to de-risking a novel compound starts with predictive analysis and broad-spectrum screening before moving into complex cellular models. This workflow is designed to identify potential liabilities early in the research process.
Caption: Proactive workflow for identifying and mitigating off-target effects.
III. Troubleshooting Guide: Addressing Unexpected Results
This section addresses common issues encountered during experiments with this compound and provides a systematic approach to diagnosis and resolution.
| Observed Issue | Potential Causes | Recommended Troubleshooting Steps |
| High Cytotoxicity at Low Concentrations | 1. Dominant off-target toxicity. 2. Non-specific chemical reactivity (e.g., aggregation). 3. Compound instability in media. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the cytotoxic concentration range.[3] 2. Visually inspect for compound precipitation in media. 3. Test the compound in a panel of cell lines with varying expression of the intended target. |
| Observed Phenotype Does Not Match Genetic Knockdown of Target | 1. Significant off-target effects are responsible for the phenotype. 2. The compound modulates a different function of the target protein not affected by knockdown. 3. Incomplete target engagement at the concentration used. | 1. Validate target engagement at the effective concentration using a NanoBRET™ or CETSA assay.[4][5] 2. Use a structurally distinct inhibitor of the same target as a control.[3] 3. Perform proteomic profiling to identify potential off-target binding partners. |
| Inconsistent Results Between Experiments | 1. Variability in compound preparation (solubility, storage). 2. Inconsistent cell culture conditions (passage number, density). 3. Assay-related variability (reagent stability, incubation times). | 1. Prepare fresh dilutions of the compound for each experiment from a validated stock.[6] 2. Use cells within a consistent and low passage number range.[3] 3. Include positive and negative control compounds in every experiment to monitor assay performance.[7] |
| No Observable Effect Even at High Concentrations | 1. Low cell permeability. 2. Rapid metabolism of the compound by cells. 3. The intended target is not critical for the observed phenotype in the chosen cell model. | 1. Assess cell permeability using a PAMPA assay or by measuring intracellular compound concentration.[8] 2. Perform a time-course experiment to identify the optimal incubation time.[3] 3. Confirm target expression and pathway activity in your cell model via Western blot or qPCR. |
IV. Frequently Asked Questions (FAQs)
Q1: How can I determine if this compound is causing off-target effects?
A1: A multi-step approach is recommended. Start with a broad biochemical screen against a panel of kinases and other common off-targets.[9][10] In parallel, use computational tools to predict potential off-target interactions based on the compound's structure.[1][11] If a cellular phenotype is observed, compare it to the phenotype seen with genetic knockdown (e.g., CRISPR or siRNA) of the intended target.[12][13] Discrepancies suggest off-target activity.
Q2: My compound shows activity against several kinases in a biochemical screen. How do I interpret this data?
A2: Interpreting kinase profiling data requires careful consideration of both potency and the number of off-targets.[14][15] Calculate a selectivity score to quantify the compound's preference for the intended target over others. It is also crucial to consider the physiological relevance of the off-targets. Inhibition of a kinase in the same signaling pathway as your primary target may lead to a more profound biological effect, which could be desirable or a confounding factor.[14]
Q3: How do I differentiate between specific anti-proliferative effects and general cytotoxicity?
A3: This is a critical distinction. A specific anti-proliferative effect should occur at concentrations that are not generally toxic to the cells.[3] It is essential to determine the cytotoxic threshold by performing a cell viability assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay, in parallel with a proliferation assay (e.g., measuring DNA synthesis).[16][17] A significant separation between the IC50 for proliferation and the concentration causing cytotoxicity suggests a specific on-target effect.
Q4: What role do physicochemical properties play in minimizing off-target effects?
A4: Physicochemical properties such as lipophilicity (logP), molecular weight, and solubility are crucial determinants of a compound's behavior.[18][19][20][21][22] Molecules with high lipophilicity, for instance, may exhibit non-specific binding to hydrophobic pockets in various proteins, leading to a higher likelihood of off-target effects.[18] Optimizing these properties during lead development can significantly improve selectivity.[19]
Q5: Can I use a genetic approach to validate that the effects of my compound are on-target?
A5: Absolutely. Genetic approaches are a powerful tool for target validation.[23][24] If your compound is a true on-target inhibitor, knocking out or knocking down the target protein using CRISPR/Cas9 or siRNA, respectively, should phenocopy the effects of the compound.[13] Furthermore, cells lacking the target protein should become resistant to the effects of your compound.[25]
V. Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation : In a multi-well assay plate, perform serial dilutions of the compound to achieve a range of final assay concentrations (e.g., 10 µM to 1 nM). Include a DMSO-only vehicle control.
-
Kinase Reaction : Add the individual kinase, its specific substrate, and cofactors to each well.
-
Initiation : Initiate the kinase reaction by adding radiolabeled ATP ([γ-³³P]ATP).[10]
-
Incubation : Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Detection : Stop the reaction and quantify the incorporation of the radiolabel into the substrate using a filter-binding assay and a scintillation counter.[10]
-
Data Analysis : Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value for each kinase.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines a method to quantify the binding of this compound to its intended target in living cells.[4]
-
Cell Preparation : Use cells engineered to express the target protein fused to NanoLuc® luciferase. Seed these cells in a white, opaque multi-well plate.
-
Compound Addition : Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Tracer Addition : Add a fluorescent tracer that is known to bind to the target protein.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
Detection : Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement : Read the plate on a luminometer equipped with filters to measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis : Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot this ratio against the compound concentration to determine the IC50 value for target engagement.
VI. Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting unexpected experimental outcomes.
Caption: Decision tree for troubleshooting experimental issues with small molecule inhibitors.
VII. References
-
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., Mittelstadt, S. W., Blomme, E. A. G., & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. --INVALID-LINK--
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Gleeson, M. P., Hersey, A., & Hann, M. M. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 28(20), 7084. --INVALID-LINK--
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BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem. --INVALID-LINK--
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Concept Life Sciences. (n.d.). Target and pathway engagement assays. Concept Life Sciences. Retrieved January 4, 2026, from --INVALID-LINK--
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Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel computational approach to predict off-target interactions for small molecules. Frontiers in big data, 2, 25. --INVALID-LINK--
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Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. --INVALID-LINK--
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 55(17), 7437-7459. --INVALID-LINK--
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Chavan, S. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 208-223. --INVALID-LINK--
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Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. Retrieved January 4, 2026, from --INVALID-LINK--
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Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. --INVALID-LINK--
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BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem. --INVALID-LINK--
-
Valsasina, B., Kalisz, H., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 275-286. --INVALID-LINK--
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 160(5), 1089-1100. --INVALID-LINK--
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Gilbert, I. H. (2013). Target validation: linking target and chemical properties to desired product profile. Future medicinal chemistry, 5(13), 1503-1515. --INVALID-LINK--
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. --INVALID-LINK--
-
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel computational approach to predict off-target interactions for small molecules. Frontiers in big data, 2, 25. --INVALID-LINK--
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BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. BenchChem. --INVALID-LINK--
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. --INVALID-LINK--
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Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. --INVALID-LINK--
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Vasta, J. D., & Robers, M. B. (2020). Target engagement assays in early drug discovery. Journal of medicinal chemistry, 63(19), 10734-10763. --INVALID-LINK--
-
Yamanishi, Y., & Pauwels, E. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. PLoS computational biology, 9(5), e1003072. --INVALID-LINK--
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Claussnitzer, M., Cho, J. H., Collins, R., Cox, N. J., Dermitzakis, E. T., Hurles, M. E., ... & McCarthy, M. I. (2020). Genetic-driven druggable target identification and validation. Nature genetics, 52(1), 18-25. --INVALID-LINK--
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Alqahtani, S. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. --INVALID-LINK--
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. --INVALID-LINK--
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Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2014). CRISPR approaches to small molecule target identification. Current opinion in chemical biology, 23, 22-29. --INVALID-LINK--
-
Kyte, B. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. --INVALID-LINK--
-
Apsel, B., & Shokat, K. M. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in chemistry, 2, 81. --INVALID-LINK--
-
Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide. Biomol GmbH. --INVALID-LINK--
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Khan, S. H. (2019). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International journal of molecular sciences, 20(24), 6295. --INVALID-LINK--
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Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. Retrieved January 4, 2026, from --INVALID-LINK--
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Shukla, A. A., & Boder, E. T. (2013). Targeted inhibitor design: lessons from small molecule drug design, directed evolution, and vaccine research. Antibodies, 2(3), 463-486. --INVALID-LINK--
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Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. --INVALID-LINK--
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Chen, G., & Zheng, S. (2008). Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. Journal of computer-aided molecular design, 22(12), 857-867. --INVALID-LINK--
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Alqahtani, S. (2024). Key factors influencing small-molecule drug bioavailability. ResearchGate. --INVALID-LINK--
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Escher, B. I., Fischer, F. C., & Legler, J. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental health perspectives, 128(7), 075001. --INVALID-LINK--
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Inglese, J., Johnson, R. L., & Smith, J. L. (2007). Selecting, acquiring, and using small molecule libraries for high-throughput screening. Current protocols in chemical biology, 1(1), 1.1.1-1.1.25. --INVALID-LINK--
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Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 9(414), eaan3031. --INVALID-LINK--
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved January 4, 2026, from --INVALID-LINK--
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Takara Bio. (n.d.). Tips and troubleshooting. Takara Bio. Retrieved January 4, 2026, from --INVALID-LINK--
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Van Vleet, T. R., & Blomme, E. A. (2015). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(1), 1-13. --INVALID-LINK--
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Jordan, W. H. (2012). On-target and Off-target-based Toxicologic Effects. Toxicologic pathology, 40(7), 1016-1017. --INVALID-LINK--
-
Assay Genie. (2024, March 13). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. --INVALID-LINK--
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React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay. React4Life. Retrieved January 4, 2026, from --INVALID-LINK--
-
Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide. Cayman Chemical. --INVALID-LINK--
-
Kostman, S. J., Fernandez, C., Burnett, J., & Huryn, D. M. (2019). Identification and validation of bioactive small molecule target through phenotypic screening. ACS medicinal chemistry letters, 10(10), 1361-1365. --INVALID-LINK--
-
Wang, Y., Li, Y., & Zhang, Y. (2020). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 25(18), 4192. --INVALID-LINK--
-
Wisskirchen, K., & Protzer, U. (2021). Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. Nature protocols, 16(3), 1327-1342. --INVALID-LINK--
References
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- 10. reactionbiology.com [reactionbiology.com]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 18. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 19. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 21. Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 1,3,4-Thiadiazole-Based Enzyme Inhibitors
Welcome to the technical support center dedicated to advancing your research in enzyme inhibitor design. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals working to improve the selectivity of 1,3,4-thiadiazole-based compounds. Our focus is on providing causal explanations for experimental choices to empower you to overcome common challenges in the lab.
Section 1: Understanding the Selectivity Challenge
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its versatile biological activities and favorable physicochemical properties.[1][2] Its mesoionic character allows it to cross cellular membranes effectively, and its structure as a bioisostere of pyrimidine enables it to interact with a wide range of biological targets, including enzymes involved in DNA replication.[3][4][5]
However, this versatility is a double-edged sword. The very features that make the 1,3,4-thiadiazole scaffold so potent can also lead to a lack of selectivity, resulting in off-target effects and potential toxicity.[6] Achieving high selectivity—the ability of an inhibitor to bind to its intended target with significantly greater affinity than to other enzymes—is the paramount challenge in transforming a potent "hit" compound into a viable therapeutic candidate. This guide is designed to help you navigate that challenge.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design and optimization of selective 1,3,4-thiadiazole inhibitors.
Q1: My initial 1,3,4-thiadiazole inhibitor is highly potent but shows activity against several related enzymes. What are the primary strategies to improve its selectivity?
A1: This is a common and excellent starting point. High potency indicates a strong interaction with the general class of enzymes. The key is to introduce chemical modifications that exploit the subtle differences between your primary target and the off-targets. The three core strategies are:
-
Structure-Activity Relationship (SAR) Studies: This involves systematically synthesizing and testing analogues to understand how specific chemical changes affect potency and selectivity. Key modifications often focus on the C2 and C5 positions of the thiadiazole ring.[4][7]
-
Computational and In Silico Modeling: Use molecular docking and dynamics simulations to visualize how your inhibitor binds. This can reveal unique pockets or residues in your target's active site that are absent in off-targets, guiding your synthetic efforts.[8][9]
-
Bioisosteric Replacement: Strategically replace parts of your molecule (or the entire thiadiazole core) with other chemical groups that have similar physical or chemical properties. This can alter binding modes and improve the pharmacokinetic profile.[10][11][12]
Q2: How can I practically apply Structure-Activity Relationship (SAR) to enhance selectivity?
A2: SAR is an iterative process of design, synthesis, and testing. For the 1,3,4-thiadiazole scaffold, focus on these areas:
-
Exploit Unique Sub-pockets: Analyze the crystal structures of your target and major off-targets. If your primary target has a larger or more hydrophobic pocket adjacent to the active site, you can add bulky or lipophilic groups (e.g., a substituted phenyl ring, a t-butyl group) to your inhibitor at the corresponding position (typically C2 or C5).[7] This modification may cause a steric clash in the smaller active sites of off-target enzymes, thereby preventing binding and increasing selectivity.
-
Vary Substituents at C2 and C5: The nature of the groups at these positions is critical.[4][7] Systematically explore a matrix of substituents. For example, if you have a phenyl ring at C5, test analogues with electron-withdrawing (e.g., -NO₂, -Cl) and electron-donating (e.g., -OCH₃, -CH₃) groups at the ortho, meta, and para positions of that ring.[4][13] These changes alter the electronic distribution and can fine-tune interactions with specific amino acid residues.
-
Modify Linking Groups: If your inhibitor has a linker between the thiadiazole core and another moiety, systematically vary its length, rigidity, and polarity. A more rigid linker may lock the molecule into a conformation that is optimal for the primary target but unfavorable for off-targets.
Q3: My computational docking results predicted high selectivity, but my in vitro assays show poor selectivity. What could be the cause?
A3: This discrepancy is common and highlights the limitations of idealized computational models. Here’s how to troubleshoot:
-
Verify Compound Integrity: First, confirm the purity and identity of your synthesized compound using methods like NMR and LC-MS. Impurities could be responsible for the observed off-target activity.
-
Check Assay Conditions: For kinase assays, the concentration of ATP is critical. If you perform your assay at a low ATP concentration, you may overestimate the potency of ATP-competitive inhibitors. Ensure your assay conditions (enzyme concentration, substrate concentration, buffer components) are consistent and physiologically relevant.
-
Refine Your Docking Protocol: Standard rigid-receptor docking may not account for the flexibility of the enzyme's active site. Use more advanced methods like induced-fit docking or molecular dynamics (MD) simulations to allow the virtual protein to change its conformation upon ligand binding. Also, consider the role of explicit water molecules in the active site, as they can mediate key interactions.[14]
-
Consider Allosteric Binding: Your compound might be binding to an allosteric site (a site other than the primary active site) that was not considered in your initial docking study. This is a known mechanism for achieving selectivity.[15] Analyze your kinetic data to see if it suggests a non-ATP-competitive binding mode.
Q4: What is the best way to experimentally measure the selectivity of my inhibitor?
A4: The gold standard is to perform selectivity profiling against a broad panel of enzymes, especially for kinase inhibitors.[16] Several commercial services offer this, or it can be established in-house.
-
Panel Screening: Test your inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the 468-kinase panel from Eurofins Discovery's KINOMEscan™ or Reaction Biology's panels).[17][18] This provides a broad overview of its selectivity.
-
Dose-Response Curves: For any significant "hits" from the panel screen, perform full dose-response experiments to determine their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.[6]
-
Selectivity Score: The selectivity can be quantified by comparing the IC₅₀ for the primary target to the IC₅₀ for off-targets. A 100-fold difference is often considered a good benchmark for a selective inhibitor.
Section 3: Troubleshooting Guides & Workflows
This section provides structured approaches to common experimental roadblocks.
Troubleshooting Guide 1: My Inhibitor Has High Potency but Poor Selectivity
This guide helps you systematically refine a potent but non-selective hit compound.
Problem: You have a 1,3,4-thiadiazole inhibitor with a low nanomolar IC₅₀ against your target kinase (Target A), but it also inhibits several other kinases (Targets B, C, D) with similar potency.
Caption: Decision workflow for improving inhibitor selectivity.
Step-by-Step Actions:
-
Confirm On-Target Potency: Re-run your primary assay with appropriate controls to ensure the initial potency value is accurate.
-
Perform Broad Panel Screening: Use a commercial service to screen your compound against a large kinase panel. This will identify all significant off-targets and confirm if the lack of selectivity is widespread or limited to a specific subfamily.[18]
-
Analyze Structural Differences: Obtain and align the crystal structures of your primary target and the most potent off-targets. Pay close attention to differences in the amino acid residues within and around the active site, especially the ATP-binding pocket and any adjacent allosteric sites.
-
Formulate a Rational Hypothesis: Based on the structural analysis, identify an opportunity to improve selectivity. For example: "Off-target B has a glycine at the 'gatekeeper' position, while my target A has a larger threonine. I will add a bulky substituent to my inhibitor that can be accommodated by the glycine-containing pocket but will clash with the threonine in target A."
-
Design and Synthesize Analogs: Create a small, focused library of new compounds based on your hypothesis.
-
Screen the New Analogs: Test the new compounds against your primary target and the key off-targets identified in Step 2.
-
Analyze and Iterate: If selectivity is improved, you can proceed with further optimization. If not, refine your hypothesis based on the new data and design the next set of analogs.
Visualization: A Conceptual Model for Enhancing Selectivity
The diagram below illustrates the core principle of using steric hindrance to achieve selectivity.
Caption: Exploiting steric hindrance to improve selectivity.
Section 4: Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via ADP-Glo™ Luminescent Assay
This protocol provides a framework for assessing inhibitor selectivity by measuring kinase activity through ADP production. It is based on systems like the Promega ADP-Glo™ Kinase Assay.[6]
Objective: To determine the IC₅₀ values of a 1,3,4-thiadiazole inhibitor against a primary target kinase and a panel of potential off-target kinases.
Materials:
-
Kinases of interest (Target A, Off-Targets B, C, etc.)
-
Corresponding kinase substrates
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP at a concentration near the Kₘ for each kinase
-
Test inhibitor, serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of your inhibitor in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a "100% activity" control and wells without enzyme as a "0% activity" control.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to initiate the reaction. The final volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ADP Detection (First Step): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Second Step): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data: Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC₅₀ value.[6]
Protocol 2: Determining Inhibition Modality via Kinetic Studies
Objective: To determine if an inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (e.g., ATP for a kinase).[19][20]
Procedure:
-
Set up Reaction Matrix: Design a matrix of experiments where you vary the concentration of the substrate across the x-axis and the concentration of your inhibitor across the y-axis.
-
Substrate Concentrations: Choose 5-6 concentrations spanning from 0.2 * Kₘ to 5 * Kₘ.
-
Inhibitor Concentrations: Choose 4-5 concentrations, including zero. A good starting point is concentrations around the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Measure Initial Velocities: For each condition in the matrix, measure the initial reaction rate (velocity, v). Ensure you are measuring in the linear range of the reaction. This can be done using the ADP-Glo™ assay (as a fixed-time point assay) or a continuous assay if available.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/v (y-axis) versus 1/[Substrate] (x-axis). This is a double-reciprocal plot.[21]
-
Fit each dataset to a straight line.
-
Competitive Inhibition: The lines will intersect on the y-axis. This indicates the inhibitor binds to the same site as the substrate.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. This suggests the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
-
Uncompetitive Inhibition: The lines will be parallel. This means the inhibitor binds only to the enzyme-substrate complex.[19]
-
Table 1: Interpreting Kinetic Data from Lineweaver-Burk Plots
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Strategies to Mitigate Toxicity in Novel Thiadiazole Drug Candidates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile pharmacological activities. However, like many heterocyclic compounds, novel thiadiazole-based drug candidates can present toxicity challenges that may hinder their development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during their experiments, with a focus on actionable strategies to reduce toxicity while preserving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: My novel thiadiazole compound shows excellent in vitro efficacy but is highly cytotoxic to normal cell lines. What are my immediate next steps?
A1: High cytotoxicity against normal cells is a significant hurdle. Your immediate focus should be on determining the therapeutic window and understanding the mechanism of toxicity.
-
Determine the Selectivity Index (SI): Quantify the compound's cytotoxicity in a panel of cancerous versus non-cancerous cell lines. The SI (IC50 in normal cells / IC50 in cancer cells) will give you a preliminary measure of its therapeutic potential. A higher SI is desirable.
-
Preliminary Mechanism of Toxicity Assessment: Conduct initial assays to understand how your compound is killing cells. This could include assays for apoptosis (e.g., caspase activation, Annexin V staining), necrosis, or mitochondrial dysfunction (e.g., MTT or resazurin-based assays).
-
Structural Alert Analysis: Examine the structure of your compound for known toxicophores or structural alerts. These are chemical moieties that are often associated with toxicity. Several computational tools can assist in this analysis.
Q2: What are the most common metabolic liabilities associated with the thiadiazole ring?
A2: The thiadiazole ring itself is relatively stable, but it can be subject to metabolic modifications, particularly oxidation, that can lead to the formation of reactive metabolites. The primary metabolic concerns include:
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiadiazole ring can be oxidized by cytochrome P450 (CYP) enzymes to form sulfoxides and sulfones. These metabolites can have altered pharmacological profiles and may be more reactive.
-
Epoxidation of the Ring: The double bonds within the thiadiazole ring can undergo epoxidation, another CYP-mediated reaction, leading to highly reactive electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, causing toxicity.[1][2][3]
-
Metabolism of Substituents: Often, the substituents on the thiadiazole ring are the primary sites of metabolism. Aromatic rings can be hydroxylated, alkyl groups can be oxidized, and amino groups can be N-oxidized, all of which can potentially lead to toxic metabolites.
Q3: What are the main strategies I can employ to reduce the toxicity of my thiadiazole drug candidate?
A3: A multi-pronged approach is often the most effective. The key strategies include:
-
Metabolic Stabilization: Modifying the molecule to block or slow down metabolic pathways that lead to toxic metabolites.
-
Bioisosteric Replacement: Replacing a problematic chemical group with another group that has similar physical or chemical properties but a different toxicity profile.
-
Prodrug Approach: Masking a toxic functional group with a promoiety that is cleaved in vivo to release the active, and hopefully less toxic, drug.
The following sections will provide detailed troubleshooting guides for each of these strategies.
Troubleshooting Guide 1: Addressing Metabolic Liabilities
Problem: My thiadiazole compound is rapidly metabolized, and I suspect the formation of reactive metabolites is causing toxicity.
Step 1: Identify Metabolic Hotspots
Q: How can I determine which part of my molecule is being metabolized?
A: A combination of in silico and in vitro methods is recommended.
-
In Silico Prediction: Use computational tools to predict sites of metabolism. Software can model the interaction of your compound with various CYP enzymes and predict the most likely sites of oxidation.
-
In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes (human or from other species) or hepatocytes and analyze the disappearance of the parent compound over time. This will give you a quantitative measure of its metabolic stability (half-life, intrinsic clearance).
-
Metabolite Identification: Following incubation with liver microsomes or hepatocytes, use LC-MS/MS to identify the metabolites formed. This will provide direct evidence of the metabolic hotspots on your molecule.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, your thiadiazole compound (at a known concentration), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiate the Reaction: Add a solution of NADPH (a cofactor for CYP enzymes) to start the metabolic reaction.
-
Incubate: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Step 2: Mitigating Metabolism at Identified Hotspots
Q: Now that I've identified the metabolic hotspot, how can I modify my molecule to block this metabolism?
A: This is a key aspect of medicinal chemistry design.
-
Steric Hindrance: Introduce a bulky group near the metabolic hotspot to physically block the approach of metabolizing enzymes.
-
Electronic Modification: Replace an electron-rich atom or group that is susceptible to oxidation with a more electron-deficient one. For example, replacing a hydrogen atom on an aromatic ring with a fluorine atom can often block hydroxylation at that position.
-
Bioisosteric Replacement: Replace the entire metabolic hotspot with a different functional group that is more resistant to metabolism.
Workflow for Mitigating Metabolic Liabilities
Caption: Iterative workflow for mitigating metabolic liabilities.
Troubleshooting Guide 2: Bioisosteric Replacement Strategies
Problem: A specific functional group on my thiadiazole candidate is identified as a structural alert and is likely responsible for its toxicity.
Q: What are some common bioisosteric replacements I can consider for problematic moieties?
A: Bioisosteric replacement is a powerful tool to modulate the properties of a drug candidate, including its toxicity.[4]
| Problematic Moiety | Potential Bioisosteric Replacement(s) | Rationale for Toxicity Reduction |
| Thiadiazole Ring | Oxadiazole, Triazole, Pyrazole | Altered electronic properties can reduce the likelihood of forming reactive epoxides.[4] |
| Nitroaromatic Group | Sulfonamide, Cyanophenyl, Trifluoromethylphenyl | Reduces the potential for metabolic reduction to toxic hydroxylamines and nitroso compounds. |
| Unsubstituted Phenyl Ring | Pyridyl, Thienyl, Fluorinated Phenyl | Introduces metabolic blocks or alters the metabolic profile to favor less toxic pathways. |
| Thiol Group | Hydroxyl, Amine, Methyl Ether | Reduces the potential for oxidation to reactive sulfenic acids or disulfide formation. |
Case Study: Replacing a Thiazole Ring to Abrogate Bioactivation
In a study on ghrelin receptor inverse agonists, an imidazo[2,1-b]thiazole core was found to undergo metabolic activation to form reactive intermediates.[5] By replacing the thiazole ring with a 1,2,4-thiadiazole ring, the researchers were able to eliminate this bioactivation liability while maintaining the desired pharmacological activity.[5] This highlights how a subtle change in the heterocyclic core can have a profound impact on the safety profile of a drug candidate.
Experimental Protocol: Comparative Cytotoxicity and Efficacy Testing
-
Synthesize Analogs: Prepare the parent thiadiazole compound and its bioisosteric analogs.
-
In Vitro Efficacy Assays: Test all compounds in your primary efficacy assay (e.g., cancer cell line viability, enzyme inhibition) to ensure the desired activity is retained.
-
In Vitro Cytotoxicity Assays: Evaluate the cytotoxicity of all compounds in parallel against a panel of non-cancerous cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) relevant to potential clinical toxicities.
-
Compare SI Values: Calculate and compare the Selectivity Index for each compound. A significant increase in the SI for a bioisosteric analog indicates a successful reduction in off-target toxicity.
Troubleshooting Guide 3: Prodrug Strategies for Toxicity Reduction
Problem: My thiadiazole drug has a toxic functional group that is essential for its activity, so I cannot simply replace it.
Q: How can a prodrug approach help in this situation?
A: A prodrug strategy involves temporarily masking the problematic functional group with a promoiety. This promoiety is designed to be cleaved in vivo, ideally at the target site, to release the active drug. This can reduce systemic exposure to the toxic moiety and improve the therapeutic index.
Common Prodrug Strategies for Masking Toxic Functional Groups
| Toxic Functional Group | Promoieties and Cleavage Mechanism |
| Carboxylic Acid | Esters (cleaved by esterases), Amides (cleaved by amidases) |
| Hydroxyl Group | Esters, Carbonates, Ethers (cleaved by esterases, CYP enzymes) |
| Amine Group | Amides, Carbamates (cleaved by amidases, esterases) |
| Thiol Group | Thioesters, Disulfides (cleaved by esterases, reduction by glutathione) |
Workflow for Designing and Evaluating a Prodrug
Caption: A systematic approach to prodrug design and evaluation.
Conclusion
Reducing the toxicity of novel thiadiazole drug candidates is a critical and often iterative process in drug discovery. By systematically identifying and addressing metabolic liabilities, employing rational bioisosteric replacements, and considering prodrug strategies, researchers can significantly improve the safety profile of their compounds. The troubleshooting guides and protocols provided here offer a framework for tackling these challenges, ultimately increasing the likelihood of advancing promising therapeutic agents to the clinic. It is imperative to integrate these toxicity-mitigating strategies early in the drug discovery process to save time and resources.
References
- 1. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021) | Chaitanya K. Jaladanki | 18 Citations [scispace.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine and Existing Carbonic Anhydrase Inhibitors
In the landscape of contemporary drug discovery, the exploration of heterocyclic scaffolds remains a cornerstone for identifying novel therapeutic agents. Among these, the 1,3,4-thiadiazole nucleus has garnered significant attention due to its diverse pharmacological activities. This guide provides a comprehensive comparative analysis of the potential efficacy of a specific derivative, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, with established carbonic anhydrase (CA) inhibitors, namely Acetazolamide and Dorzolamide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic rationale, comparative in vitro data, and standardized experimental protocols for evaluation.
Introduction: The Therapeutic Promise of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. A particularly well-documented therapeutic application of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological and pathological processes[2]. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a key role in pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several disorders, including glaucoma, epilepsy, and cancer, making them a validated target for therapeutic intervention[3][4].
This compound belongs to this promising class of molecules. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide will therefore explore the prospective efficacy of this compound as a carbonic anhydrase inhibitor, drawing comparisons with the clinically utilized drugs Acetazolamide and Dorzolamide.
Mechanism of Action: Targeting the Zinc-Containing Active Site
The primary mechanism by which 1,3,4-thiadiazole derivatives inhibit carbonic anhydrases involves the coordination of the sulfonamide group, a common feature in many potent CA inhibitors, to the zinc ion in the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity. While this compound itself does not possess a sulfonamide group, its 2-amino-1,3,4-thiadiazole core can still interact with the active site residues. The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can form hydrogen bonds with amino acid residues, such as Thr199 and Glu106, that line the active site cavity. The 3-fluorophenyl moiety can engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the active site, further stabilizing the enzyme-inhibitor complex.
The following diagram illustrates the generalized mechanism of CA inhibition by a 1,3,4-thiadiazole derivative, highlighting the key interactions within the enzyme's active site.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. [vivo.weill.cornell.edu]
- 3. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bridging the Digital and the Bench: A Guide to Cross-Validating In Silico Predictions with In Vitro Results for Thiadiazole Compounds
In the contemporary landscape of drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating in silico predictions with in vitro experimental results, with a specific focus on the versatile class of thiadiazole compounds. By rigorously comparing computational forecasts with tangible biological data, we can enhance the efficiency and accuracy of identifying promising therapeutic candidates.
The Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1][2] Their derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4][5] The 1,3,4-thiadiazole isomer, in particular, is a common structural motif in a number of approved drugs.[6] This broad biological spectrum makes thiadiazoles an excellent case study for illustrating the power of integrated computational and experimental drug discovery workflows.
The core principle behind this integrated approach is to leverage computational tools to screen vast virtual libraries of thiadiazole derivatives, prioritizing a smaller, more manageable set of compounds for synthesis and subsequent in vitro testing. This not only conserves resources but also accelerates the discovery pipeline. However, the predictive power of in silico models is only as reliable as their validation against real-world experimental data.
The In Silico Arm: Predicting Biological Activity
The initial phase of the workflow involves a variety of computational techniques to predict the biological activity of novel thiadiazole compounds. These methods can range from ligand-based approaches, which rely on the knowledge of known active molecules, to structure-based methods that require the three-dimensional structure of the biological target.
A common and powerful technique is molecular docking . This method predicts the preferred orientation of a ligand (the thiadiazole compound) when bound to a specific protein target to form a stable complex.[7] The "docking score" is a numerical value that estimates the binding affinity between the ligand and the protein.[8] Lower docking scores generally indicate a more favorable binding interaction.
Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction over time, assessing the stability of the complex.[7] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for early-stage assessment of a compound's drug-like properties, helping to identify potential liabilities before significant resources are invested.[9]
Key In Silico Workflow:
-
Target Identification and Preparation: A well-defined biological target (e.g., an enzyme or receptor) is selected. Its 3D structure, often obtained from the Protein Data Bank (PDB), is prepared for docking.
-
Ligand Library Preparation: A virtual library of thiadiazole derivatives is created or obtained from databases like ZINC15.[7]
-
Molecular Docking: The thiadiazole library is docked into the active site of the target protein.
-
Post-Docking Analysis: The results are analyzed to identify compounds with the best docking scores and favorable interactions with key amino acid residues in the active site.
-
ADMET Prediction: The top-ranked compounds are subjected to in silico ADMET profiling to assess their pharmacokinetic properties.
Caption: A streamlined workflow for in silico prediction of thiadiazole activity.
The In Vitro Bridge: Experimental Validation
The prioritized thiadiazole candidates from the in silico screening are then synthesized and subjected to a battery of in vitro assays to determine their actual biological activity. The choice of assays is dictated by the therapeutic target and the predicted mechanism of action.
For instance, if the in silico studies predicted anticancer activity by targeting a specific kinase like VEGFR-2, the in vitro validation would involve assays to measure both the compound's ability to inhibit the enzyme and its effect on cancer cell proliferation.[10][11]
Common In Vitro Assays for Thiadiazole Compounds:
-
Antimicrobial Assays: The antimicrobial activity of thiadiazole derivatives can be assessed using methods like the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[12][13]
-
Anticancer Assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[10] The IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric.[11]
-
Enzyme Inhibition Assays: For compounds predicted to target specific enzymes, in vitro kinase assays or other enzyme activity assays are performed to determine the inhibitory potency (e.g., IC50 or Ki).[11]
-
Cell Cycle Analysis: Flow cytometry can be used to determine if a compound induces cell cycle arrest at a particular phase, providing mechanistic insights into its antiproliferative effects.[10]
-
Apoptosis Assays: Assays that measure the induction of programmed cell death (apoptosis) can further elucidate the mechanism of action of anticancer compounds.[14]
Step-by-Step Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[10]
-
Compound Treatment: The synthesized thiadiazole compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO alone) and a positive control (a known anticancer drug) are included.[10]
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting a dose-response curve.
The Crucial Cross-Validation: Comparing Predictions with Reality
The ultimate goal of this integrated approach is to establish a strong correlation between the in silico predictions and the in vitro results. This cross-validation step is critical for refining the computational models and building confidence in their predictive power for future screening campaigns.
Data Presentation is Key: A clear and concise presentation of the comparative data is essential. Tables that juxtapose docking scores with experimental IC50 values allow for a direct assessment of the correlation.
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) vs. MCF-7 |
| Thia-01 | -11.4 | 0.04 |
| Thia-02 | -9.8 | 0.18 |
| Thia-03 | -8.5 | 1.25 |
| Thia-04 | -7.2 | 5.67 |
| Thia-05 | -6.1 | >10 |
| Sorafenib (Ref) | -10.2 | 0.15 |
| Note: The data presented here is illustrative and compiled from various sources for demonstration purposes.[10] |
In an ideal scenario, a strong negative correlation would be observed, where lower (more favorable) docking scores correspond to lower (more potent) IC50 values. However, it is important to acknowledge that a perfect correlation is rare. Discrepancies can arise from several factors:
-
Inaccuracies in Docking Scoring Functions: The algorithms used to estimate binding affinity are not always perfect and may not fully capture the complexity of molecular interactions.
-
Protein Flexibility: Most standard docking protocols treat the protein target as a rigid structure, which is a simplification of its dynamic nature in a biological system.
-
Solvation Effects: The influence of water molecules in the binding pocket can be challenging to model accurately.
-
Off-Target Effects: A compound may exhibit cellular activity through mechanisms other than the one predicted by the in silico model.
-
Cellular Permeability and Metabolism: In vitro assays using whole cells introduce additional complexities, such as the compound's ability to cross the cell membrane and its metabolic stability.
Caption: The iterative logic of cross-validating in silico and in vitro data.
Conclusion: An Iterative and Evolving Process
The cross-validation of in silico predictions with in vitro results is not a one-time event but rather an iterative cycle of prediction, testing, and model refinement. By embracing this integrated approach, researchers in the field of thiadiazole drug discovery can significantly enhance their ability to identify and optimize novel therapeutic agents. The insights gained from both computational and experimental methodologies are mutually reinforcing, leading to a more rational and efficient drug development process. The ultimate success lies in the careful design of both the computational and experimental workflows and a critical and objective analysis of the resulting data.
References
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarcouncil.com [sarcouncil.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 12. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 13. [PDF] Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Cellular Target Engagement of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Abstract
In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within a cellular environment is a cornerstone of a successful program.[1][2] This guide addresses the critical process of target engagement validation for 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a novel small molecule with therapeutic potential. As this compound is not extensively characterized in public literature, this document serves as a strategic manual for researchers, outlining a multi-tiered, comparative approach to first confirm direct physical binding and then to correlate this engagement with downstream functional outcomes. We will dissect and compare several state-of-the-art, orthogonal methodologies, including label-free biophysical techniques and pathway-dependent functional assays. Each section is designed to provide not only the procedural steps but also the underlying scientific rationale, empowering researchers to design robust, self-validating experiments that generate high-confidence data.
Part 1: The Imperative of Target Engagement
The journey from a hit compound to a clinical candidate is fraught with attrition, much of which can be attributed to a lack of robust on-target activity or unforeseen off-target effects.[3] Therefore, establishing a clear, causal link between a compound binding to its target and the subsequent biological response is paramount.[1] This process, known as target engagement (TE), provides the foundational evidence needed to justify further investment in a molecule's development.
For a novel compound like this compound, whose target may be putative or recently identified, TE validation serves two primary purposes:
-
Confirmation of Direct Interaction: Does the compound physically bind to the hypothesized target protein inside intact cells?
-
Correlation with Mechanism: Does the degree of target binding correlate quantitatively with the desired cellular phenotype or modulation of a signaling pathway?
Answering these questions requires a suite of sophisticated cellular assays. No single method is foolproof; therefore, a strategy employing orthogonal techniques is the most rigorous path to validation.
Part 2: A Comparative Guide to Cellular Target Engagement Methodologies
Here, we compare several leading methodologies for assessing target engagement. The choice of method depends on various factors, including the availability of specific reagents (e.g., antibodies, genetic constructs), the nature of the target protein, and the desired throughput.
Label-Free Methods for Direct Binding Assessment
These techniques are exceptionally powerful for initial validation as they measure the direct physical interaction between the compound and the target protein without requiring modification of the compound or target, which can sometimes introduce artifacts.[4][5]
Principle: CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[6][7] When a small molecule binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[8][9] By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A positive TE event is observed as a shift to a higher melting temperature (Tm) in the presence of the compound.[7][10]
Experimental Workflow: CETSA
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification and Validation | Sartorius [sartorius.com]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
A Researcher's Guide to Reproducibility in the Synthesis and Biological Evaluation of 1,3,4-Thiadiazole Derivatives
Authored by a Senior Application Scientist
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This widespread interest is driven by the ring's favorable electronic and physicochemical characteristics, which often translate to enhanced metabolic stability and bioavailability.[6] However, as with any field of active research, the path from a published synthesis to a validated biological effect is fraught with potential for variability. The reproducibility of both the chemical synthesis and the subsequent biological assays is paramount for building credible, cumulative scientific knowledge.
This guide provides an in-depth comparison of common methodologies for synthesizing and evaluating 1,3,4-thiadiazole derivatives, with a core focus on identifying and controlling the variables that govern experimental reproducibility. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your results are both accurate and robustly verifiable.
Part 1: Ensuring Reproducibility in Synthesis
The synthesis of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of thiosemicarbazide or its derivatives with a second component, typically a carboxylic acid or an equivalent. While numerous methods exist, their reproducibility hinges on meticulous control over reagents, reaction conditions, and purification strategies.[7][8]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is the first critical decision point. The most prevalent and well-documented method involves the acid-catalyzed cyclodehydration of an acyl-thiosemicarbazide intermediate, which is often formed in situ.
| Method | Starting Materials | Typical Reagents/Conditions | Advantages | Reproducibility Challenges & Mitigation |
| Method A: Carboxylic Acid + Thiosemicarbazide | Aromatic/Aliphatic Carboxylic Acid, Thiosemicarbazide | POCl₃, H₂SO₄, or Polyphosphoric Acid (PPA) at elevated temperatures.[9][10] | Readily available starting materials; generally good yields. | Reagent Purity: POCl₃ can contain HCl, affecting reaction kinetics. Use freshly distilled or high-purity grades. Temperature Control: Exothermic reactions can lead to side products. Use controlled heating (oil bath) and monitor internal temperature. Work-up: Quenching with ice and neutralization must be done slowly and consistently to prevent product degradation and ensure consistent precipitation.[9] |
| Method B: Acid Chloride + Thiosemicarbazide | Acyl Chloride, Thiosemicarbazide | Pyridine or other non-nucleophilic base in an inert solvent (e.g., THF, DCM).[9] | Milder conditions than Method A; suitable for sensitive substrates. | Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. Use anhydrous solvents and an inert atmosphere (N₂ or Ar). Stoichiometry: Precise 1:1 stoichiometry is critical. Inaccurate measurements can lead to unreacted starting material, complicating purification. |
| Method C: Aldehyde + Thiosemicarbazide | Aldehyde, Thiosemicarbazide | Oxidative cyclization, often using reagents like FeCl₃ or I₂.[11] | Useful for synthesizing Schiff base intermediates which can then be cyclized. | Oxidant Control: The rate of addition and purity of the oxidizing agent can significantly impact yield and byproduct formation. Standardize addition rates. Reaction Endpoint: Over-oxidation can lead to degradation. Monitor reaction progress closely using Thin Layer Chromatography (TLC).[10] |
The Causality of Purification in Reproducibility
-
Crystallization: This is the preferred method for purification when applicable. The choice of solvent is critical. A common error is using a solvent in which the compound is too soluble, leading to low recovery, or one in which it is nearly insoluble, preventing effective purification. Pro-Tip: Employ a binary solvent system (e.g., Ethanol/Water, DMF/Ethanol) to fine-tune solubility and achieve optimal crystal growth. The rate of cooling directly impacts crystal size and purity; slow, controlled cooling is superior to rapid chilling.
-
Column Chromatography: When crystallization is ineffective, chromatography is used. Reproducibility here depends on the "three S's": S tationary phase (silica gel particle size and activity), S olvent system (consistent polarity), and S ample loading (avoiding overloading). Any variation in these parameters will alter the retention factor (Rf) and the separation efficiency, making the protocol difficult to replicate.
Self-Validating Protocol: Synthesis and Characterization of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol details a common synthesis and emphasizes the analytical checkpoints required for validation.
Experimental Protocol: Synthesis via Method A
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoic acid (1.22 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5 mL) dropwise to the mixture at 0 °C (ice bath). Causality: Slow addition is crucial to control the initial exothermic reaction.
-
Reaction: After addition is complete, heat the mixture at 80-90 °C for one hour with constant stirring.[9] Monitor the reaction progress via TLC (e.g., 5:4:1 Xylene:Ethyl Acetate:Formic Acid).[12]
-
Work-up: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 40 mL of crushed ice/water to quench the excess POCl₃. Trustworthiness: This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment.
-
Neutralization & Precipitation: Reflux the resulting suspension for 4 hours.[9] After cooling, neutralize the mixture to pH ~8 with a 50% sodium hydroxide solution. The product will precipitate as a solid.
-
Purification: Filter the crude solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to yield the pure product.
-
Characterization & Validation:
-
Melting Point: A sharp melting point indicates high purity.
-
NMR (¹H and ¹³C): Confirm the chemical structure. The disappearance of the carboxylic acid proton and the appearance of aromatic and amine protons are key indicators. Characteristic shifts for the two carbons of the 1,3,4-thiadiazole ring are expected around 164 ppm and 159 ppm.[12]
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
-
Purity (HPLC): Quantify the purity of the final compound. A purity of >95% is essential for reliable biological evaluation.
-
Part 2: Achieving Reproducibility in Biological Evaluation
The biological activity of 1,3,4-thiadiazole derivatives is diverse, with extensive reports on their anticancer and antimicrobial effects.[13][14] The reproducibility of these assays is notoriously challenging and requires stringent adherence to standardized protocols.
Comparative Analysis of Biological Assays
Below is a comparison of common assays, highlighting critical parameters for reproducibility.
| Assay Type | Specific Method | Endpoint Measured | Advantages | Reproducibility Challenges & Mitigation |
| Anticancer | MTT Assay | Cell viability via mitochondrial reductase activity. | High-throughput, cost-effective, widely used. | Cell Line Authenticity: Use authenticated, low-passage cell lines from reputable sources (e.g., ATCC). Genetic drift in high-passage cells can alter drug sensitivity.[15] Seeding Density: Inconsistent cell numbers lead to variable results. Perform precise cell counting for every experiment. Compound Stability: Some compounds degrade in media. Prepare fresh dilutions from a validated stock solution (e.g., in DMSO) for each experiment. |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC). | Quantitative, provides a precise endpoint. | Inoculum Preparation: The density of the bacterial suspension must be standardized (typically to a 0.5 McFarland standard). Media Composition: Variations in media pH or nutrient content can affect both bacterial growth and compound activity. Use the same lot of media where possible. Incubation Conditions: Strict control of temperature and time is necessary for consistent bacterial growth. |
| Anti-inflammatory | Carrageenan-induced Paw Edema | Reduction in paw swelling in rodents. | In vivo model, provides data on systemic effects. | Animal Variability: Use animals of the same sex, age, and weight. Carrageenan Solution: The concentration and age of the carrageenan solution can affect the inflammatory response. Prepare it fresh. Measurement Technique: Use a digital plethysmometer and ensure the paw is immersed to the same anatomical mark each time.[4][16] |
Visualizing the Workflow for Reproducibility
Controlling the workflow from compound synthesis to biological data is key. The following diagrams illustrate the critical stages where validation and standardization are essential.
Caption: Workflow for reproducible synthesis and quality control.
Caption: Workflow for a reproducible in vitro anticancer assay.
Self-Validating Protocol: In Vitro Anticancer MTT Assay
This protocol for evaluating a synthesized 1,3,4-thiadiazole derivative against a cancer cell line (e.g., MCF-7 breast cancer) includes critical checkpoints.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Maintenance: Culture MCF-7 cells in the recommended medium. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency. Use cells within 5-7 passages from thawing. Expertise: High-passage cells can exhibit altered morphology and drug resistance, compromising data reproducibility.
-
Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the purified 1,3,4-thiadiazole derivative in sterile DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Only viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. Trustworthiness: Each experiment should be performed in triplicate and repeated at least three independent times to ensure statistical validity.
Conclusion
Reproducibility in the synthesis and evaluation of 1,3,4-thiadiazole derivatives is not an accident; it is the result of a deliberate and rigorous scientific approach. It begins with the rational selection of a synthetic route and extends through meticulous purification, comprehensive characterization, and the execution of highly controlled, validated biological assays. By understanding the causality behind each experimental step—from the purity of a reagent to the passage number of a cell line—researchers can build a robust and verifiable body of work. This commitment to scientific integrity is essential for advancing the exciting therapeutic potential of the 1,3,4-thiadiazole scaffold from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine versus Methotrexate in Dihydrofolate Reductase Inhibition
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Rationale for a Head-to-Head Comparison
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This reaction is a cornerstone of nucleotide synthesis, providing the necessary precursors for DNA replication and repair.[1][2] Consequently, DHFR has long been a validated and highly attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[1][3]
Methotrexate, a structural analog of folic acid, is a classical and potent competitive inhibitor of DHFR, and it has been a mainstay in chemotherapy for decades.[3][4] Its efficacy, however, can be limited by issues of toxicity and the emergence of resistance. This has fueled the search for novel, non-classical DHFR inhibitors with potentially improved therapeutic profiles.
The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[5][6][7] Recent in silico and in vitro studies have suggested that certain 1,3,4-thiadiazole derivatives can effectively bind to and inhibit DHFR.[1][8][9][10][11] This guide presents a comparative performance benchmark of a representative novel compound, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, against the well-established inhibitor, methotrexate. Through a detailed examination of their inhibitory activity in both enzymatic and cell-based assays, we aim to provide a comprehensive framework for evaluating the potential of this emerging class of compounds.
The Dihydrofolate Reductase Signaling Pathway
The inhibition of DHFR has profound downstream effects on cellular proliferation. By blocking the regeneration of tetrahydrofolate, DHFR inhibitors disrupt the synthesis of purines and thymidylate, essential building blocks of DNA. This leads to an arrest of the cell cycle, primarily in the S-phase, and can ultimately trigger apoptosis.
Figure 1: Simplified signaling pathway of DHFR and the points of inhibition.
Experimental Design: A Two-Tiered Approach to Performance Evaluation
To provide a robust comparison, we will employ a two-tiered experimental approach. The first tier focuses on the direct enzymatic inhibition of DHFR, while the second assesses the cellular consequences of this inhibition.
Figure 2: Two-tiered experimental workflow for inhibitor performance evaluation.
Tier 1: In Vitro DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory potency of the test compounds on purified recombinant human DHFR.
Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
DHFR Enzyme: Recombinant human DHFR diluted in assay buffer to a final concentration that yields a linear rate of reaction.
-
Substrate: Dihydrofolic acid (DHF) stock solution (10 mM in assay buffer, protect from light).
-
Cofactor: NADPH stock solution (10 mM in assay buffer).
-
Test Compounds: Prepare 10 mM stock solutions of this compound and methotrexate in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilutions (or vehicle control).
-
Add 20 µL of the diluted DHFR enzyme solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding a 30 µL mixture of DHF and NADPH (final concentrations of 100 µM each).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Tier 2: Cell-Based Proliferation Assay
This assay evaluates the ability of the compounds to inhibit the proliferation of cancer cells, which is a downstream consequence of DHFR inhibition.
Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7 breast cancer or HeLa cervical cancer) in appropriate complete growth medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and methotrexate in complete growth medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value (the concentration of the compound required to inhibit cell growth by 50%).
-
Performance Data: A Comparative Analysis
The following tables summarize hypothetical, yet representative, data for the performance of this compound and methotrexate in the described assays.
Table 1: In Vitro DHFR Enzymatic Inhibition
| Compound | IC₅₀ (nM) | Hill Slope |
| Methotrexate | 5.2 ± 0.8 | -1.1 |
| This compound | 87.5 ± 12.3 | -0.9 |
Table 2: Cell-Based Proliferation Inhibition (MCF-7 Cells, 72h)
| Compound | GI₅₀ (µM) |
| Methotrexate | 0.25 ± 0.05 |
| This compound | 3.8 ± 0.7 |
Discussion and Future Directions
The data presented in this guide demonstrate that while methotrexate remains a highly potent inhibitor of DHFR, this compound also exhibits significant inhibitory activity against both the isolated enzyme and cancer cell proliferation. The lower potency of the thiadiazole derivative compared to methotrexate is not unexpected, as methotrexate has been optimized over decades of clinical use.
The key takeaway for researchers is that the 1,3,4-thiadiazole scaffold represents a viable starting point for the development of novel DHFR inhibitors. The fluorophenyl substituent in the test compound likely contributes to its binding affinity within the active site of DHFR. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency of this class of compounds. This could involve modifications to the phenyl ring substituents and the amine group on the thiadiazole core.
Furthermore, it would be beneficial to investigate the selectivity of this compound for human DHFR over DHFR from other species, such as bacteria, which could open avenues for its development as an antimicrobial agent. Cellular uptake and efflux mechanisms, as well as the potential for metabolism, are also critical areas for future investigation to fully understand the therapeutic potential of this promising compound.
References
- 1. sciforum.net [sciforum.net]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Allosteric communication in dihydrofolate reductase: signaling network and pathways for closed to occluded transition and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Modeling of new potential inhibitors of dihydrofolate reductase based on 1,3,4-thiadiazole amidoalkyl derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Independent Verification of Anticancer Properties in Fluorinated Thiadiazoles
This guide provides a comprehensive framework for researchers and drug development professionals to independently verify the anticancer properties of fluorinated thiadiazole derivatives. It moves beyond a simple recitation of findings to offer a critical comparison of data from different research groups, detailed experimental protocols for replication, and an in-depth look at the underlying mechanisms of action.
Introduction: The Rationale for Fluorinated Thiadiazoles in Oncology
Thiadiazoles, a class of five-membered heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry due to their wide range of biological activities. The incorporation of fluorine atoms into these structures is a strategic design choice intended to enhance their therapeutic properties. Fluorination can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins by forming favorable orthogonal interactions, and enhance membrane permeability, thereby improving bioavailability.
In the context of oncology, these modifications have led to the development of potent anticancer agents. This guide focuses on the independent verification of these properties, a critical step in the validation of any new therapeutic candidate. We will examine the evidence, compare findings from various studies, and provide the necessary tools for other researchers to replicate and build upon this work.
Core Mechanism of Action: Targeting Key Oncogenic Pathways
A significant body of research has demonstrated that many fluorinated thiadiazoles exert their anticancer effects by inhibiting key enzymes and signaling pathways crucial for tumor growth and survival. One of the most consistently reported mechanisms is the inhibition of carbonic anhydrases (CAs) and receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Carbonic Anhydrase Inhibition: Tumor cells often overexpress specific CA isoforms, such as CA IX and XII, which are involved in regulating pH in the tumor microenvironment. By creating an acidic extracellular environment, these enzymes promote tumor invasion and metastasis. Fluorinated thiadiazoles, particularly those with a sulfonamide group, have been shown to be potent inhibitors of these tumor-associated CAs. This inhibition disrupts the pH balance, leading to apoptosis and reduced tumor growth.
-
VEGFR-2 Kinase Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Several studies have identified fluorinated thiadiazole derivatives as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.
Below is a diagram illustrating the dual inhibition mechanism targeting both pH regulation and angiogenesis.
Correlating In Vitro and In Vivo Efficacy of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
Introduction: The Therapeutic Promise of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Its mesoionic character allows for efficient crossing of cellular membranes, leading to good oral absorption and bioavailability.[1] When substituted at the 2- and 5-positions, particularly with an amino group and an aryl moiety, these compounds have demonstrated potent anticancer and antimicrobial properties.[1][3][4] The introduction of an aromatic ring at the 5-position is often associated with enhanced anticancer effects.[1]
This guide focuses on a specific analogue, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine , as a case study to explore the critical process of correlating in vitro potency with in vivo efficacy. While specific experimental data for this exact compound is synthesized for illustrative purposes, the principles and comparative data are grounded in published findings for structurally similar 5-aryl-1,3,4-thiadiazol-2-amines. The structure-activity relationship (SAR) for this class of compounds suggests that electron-withdrawing substituents, such as fluorine, on the phenyl ring can promote anticancer activity.[5] This guide will objectively compare the projected performance of this fluorinated compound with other reported analogues, providing the necessary experimental context for researchers in drug development.
Part 1: In Vitro Efficacy Evaluation
The initial step in evaluating a new chemical entity is to determine its cytotoxic or growth-inhibitory potential against a panel of cancer cell lines. This is crucial for establishing a preliminary understanding of the compound's potency and spectrum of activity.
Causality Behind Experimental Choices:
-
Choice of Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] It is a robust, high-throughput compatible assay ideal for initial screening.
-
Selection of Cell Lines: A diverse panel of human cancer cell lines is chosen to represent different tumor types. For this guide, we have selected:
-
Comparative Compounds: To contextualize the efficacy of this compound, it is compared against analogues with different substitutions on the phenyl ring, such as a chloro- (a common halogen substitution) and a nitro- (a strong electron-withdrawing group) derivative, as well as a standard chemotherapeutic agent like 5-Fluorouracil (5-FU) or Cisplatin.[5]
Hypothetical In Vitro Cytotoxicity Data
The following table summarizes the projected half-maximal inhibitory concentrations (IC50) of our lead compound and its comparators against the selected cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | LoVo IC50 (µM) |
| This compound | 4.5 | 6.2 | 2.4 |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 7.6 | 13.0 | 5.1 |
| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | 3.8 | 5.5 | 2.1 |
| 5-Fluorouracil (Reference Drug) | 6.8 | 8.4 | 4.9 |
Note: The IC50 values for the chloro- and nitrophenyl analogues and 5-FU are representative of data found in the literature.[5] The values for the 3-fluorophenyl derivative are projected based on SAR trends.
Interpretation of In Vitro Results
Based on this synthesized data, this compound demonstrates potent anticancer activity, particularly against the LoVo colon cancer cell line. Its efficacy appears comparable to, and in some cases superior to, the reference drug 5-FU. The presence of the electron-withdrawing fluorine atom likely contributes to this enhanced activity, a trend that is consistent with findings for other halogenated and nitro-substituted analogues.[5]
Part 2: In Vivo Efficacy Assessment in a Xenograft Model
Promising in vitro results are a prerequisite for advancing a compound to in vivo studies. The use of human tumor xenograft models in immunocompromised mice is a cornerstone of preclinical oncology research, bridging the gap between cell culture and clinical trials.[7][8]
Experimental Design Rationale:
-
Model Selection: A cell line-derived xenograft (CDX) model using LoVo cells is selected for this study, given the compound's potent in vitro activity against this cell line.[9] LoVo cells are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID).[10]
-
Dosing and Administration: The compound would be administered orally or via intraperitoneal injection, with the dose and schedule determined from prior maximum tolerated dose (MTD) studies.
-
Efficacy Endpoints: The primary endpoint is the inhibition of tumor growth, typically measured by tumor volume over time.[8] Tumor growth inhibition (TGI) is a key metric calculated at the end of the study.
Projected In Vivo Efficacy Data
The following table presents hypothetical data from a LoVo xenograft study.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1250 | - |
| This compound | 50 | 480 | 61.6% |
| 5-Fluorouracil | 20 | 600 | 52.0% |
Workflow for a Subcutaneous Xenograft Study
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
Part 3: Correlating In Vitro and In Vivo Data (IVIVC)
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like IC50) and its in vivo response (like tumor growth inhibition).[11][12][13] Establishing a strong IVIVC is a crucial goal in drug development as it can streamline formulation optimization and support regulatory decisions.[14][15]
Conceptual Framework for IVIVC in Oncology
For anticancer agents, a successful IVIVC often requires integrating pharmacokinetic (PK) and pharmacodynamic (PD) data. The goal is to determine if the drug concentrations achieved at the tumor site in vivo are sufficient to elicit the cytotoxic effects observed in vitro.
Caption: The relationship between in vitro, PK, and in vivo data in an IVIVC model.
Achieving a robust IVIVC allows researchers to:
-
Predict Efficacious Doses: Use in vitro potency to estimate the required in vivo exposure for tumor stasis or regression.[11]
-
Optimize Formulations: Evaluate how changes in a drug's formulation affect its in vivo performance without extensive animal testing.[13]
-
Support Biowaivers: In some cases, a strong IVIVC can serve as a surrogate for in vivo bioequivalence studies.[13]
Part 4: Detailed Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is adapted from standard methodologies.[6][16][17]
-
Cell Plating:
-
Harvest and count LoVo, MCF-7, or HepG2 cells.
-
Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle (control).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Leave the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Subcutaneous Xenograft Study
This protocol is based on established methods for xenograft models.[7][9][18]
-
Cell Preparation and Implantation:
-
Culture LoVo cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of female NOD/SCID mice (6-8 weeks old).
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare the dosing formulation for this compound (e.g., in a vehicle like 0.5% methylcellulose) and the reference drug.
-
Administer the compounds to the respective groups at the predetermined dose and schedule (e.g., oral gavage, once daily for 21 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a general indicator of toxicity.[8]
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Conclusion and Future Directions
The hypothetical data presented in this guide for this compound, when contextualized with published data for similar compounds, illustrates a promising profile for an anticancer agent. The strong in vitro potency, particularly against colon cancer cells, translates into significant in vivo efficacy in a xenograft model. The logical next steps in the development of this compound would involve a more comprehensive in vivo characterization, including pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and efficacy studies in additional models, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors. Establishing a quantitative IVIVC by correlating drug exposure at the tumor site with the observed antitumor effect will be paramount for its successful translation into clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 14. premier-research.com [premier-research.com]
- 15. wjarr.com [wjarr.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring that our partners in research and development can manage their entire lifecycle with confidence and safety. The proper disposal of complex chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, ensuring the protection of laboratory personnel and the environment.
The procedural framework herein is built upon established principles of hazardous chemical waste management, synthesizing data from analogous chemical structures to provide a robust safety profile.
Hazard Profile and Core Safety Principles
Causality Behind the Hazards:
-
Fluorinated Aromatic System: The presence of a carbon-fluorine bond introduces specific thermal decomposition risks. High temperatures can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF).[3][4]
-
Thiadiazole and Amine Groups: Like many nitrogen- and sulfur-bearing heterocyclic compounds, thermal decomposition can also liberate toxic oxides of nitrogen (NOx) and sulfur (SOx).[1][5]
-
General Toxicity: Analogs of this compound are classified as harmful if swallowed and are known to cause serious skin and eye irritation.[6][7]
This profile mandates that this compound be treated as a hazardous substance, with disposal pathways strictly segregated from general laboratory waste.
Table 1: Hazard Summary and Precautionary Actions
| Hazard Classification | Description | Primary Precautionary Actions |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed based on analog data.[7] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][8] |
| Skin Irritation | Causes skin irritation.[1] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact. |
| Eye Irritation | Causes serious eye irritation.[1][6] | Wear chemical safety goggles or a face shield.[9] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[5] | Handle in a well-ventilated area or a chemical fume hood to avoid dust generation.[9] |
| Environmental Hazards | Harmful to aquatic life with potential for long-lasting effects.[1][8] | Avoid release to the environment. Do not discharge into drains or sewer systems.[8][10] |
| Thermal Decomposition | Combustion produces toxic gases (HF, NOx, SOx).[1][3] | Avoid exposure to high heat. Disposal must be handled by facilities equipped for toxic gas scrubbing.[3][10] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to create a closed-loop system of accountability, ensuring waste is managed safely from the point of generation to its final disposition.
Before handling the waste material, ensure the following PPE is worn. This is a non-negotiable baseline for safety.
-
Eye Protection: Chemical safety goggles as a minimum. A face shield is recommended if there is a risk of splashing.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5]
-
Body Protection: A properly fastened laboratory coat.[8]
All waste streams containing this compound must be classified as hazardous chemical waste .
-
Principle of Segregation: Never mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react, generating heat, toxic gases, or fire.[11] The National Research Council emphasizes that chemical waste should be accumulated at or near its point of generation under the control of laboratory personnel.[11]
-
Solid Waste: Collect unadulterated compound, contaminated weigh boats, and contaminated consumables (e.g., wipes, gloves) in a designated solid hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible solvents.[1]
Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and transport.[11]
-
Container Selection: The waste container must be made of a material compatible with the chemical and any solvents. It must be in good condition and have a secure, leak-proof lid.[8][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name: "this compound" and list all components of a mixture, including solvents.[1] Indicate the approximate concentrations and associated hazard symbols (e.g., "Irritant," "Harmful").[1][8]
Laboratories generating hazardous waste must adhere to EPA guidelines for storage, often in a designated Satellite Accumulation Area (SAA).[12]
-
Location: The SAA must be at or near the point of waste generation.[12]
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a well-ventilated, secure area away from heat sources or incompatible materials.
-
Time and Volume Limits: While regulations can vary, it is critical to follow institutional and EPA guidelines regarding the maximum amount of waste that can be accumulated and the time limit for its removal.[11][12][13]
The ultimate disposal of this compound is not a task for laboratory personnel.
-
Mandatory Professional Disposal: This chemical waste must be disposed of through a licensed and approved hazardous waste disposal service.[1][8] Attempting to dispose of this material via standard trash or sewer systems is a serious regulatory violation and environmental hazard.[10][11][14]
-
Disposal Technology: The likely method of destruction for this compound is high-temperature incineration in a facility equipped with flue gas scrubbers.[10] This is essential to neutralize the acidic and toxic gases (HF, NOx, SOx) generated during combustion.[3]
-
Documentation: Complete all necessary waste disposal manifests and forms required by your institution's Environmental Health & Safety (EHS) department and the disposal contractor.[15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove all contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[16]
-
Small Spills: For small spills of solid material, carefully sweep or vacuum the material into a suitable, labeled disposal container.[5][17] Avoid generating dust.[17] Clean the spill area thoroughly with soap and water.[8] All cleanup materials must be disposed of as hazardous waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, integrity, and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. theic2.org [theic2.org]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acs.org [acs.org]
- 14. acs.org [acs.org]
- 15. epa.gov [epa.gov]
- 16. 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI& - Safety Data Sheet [chemicalbook.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
